molecular formula C7H5FI2O B8222669 2-Fluoro-1,3-diiodo-5-methoxybenzene

2-Fluoro-1,3-diiodo-5-methoxybenzene

Cat. No.: B8222669
M. Wt: 377.92 g/mol
InChI Key: PXJYZNURRWECGR-UHFFFAOYSA-N
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Description

2-Fluoro-1,3-diiodo-5-methoxybenzene is a useful research compound. Its molecular formula is C7H5FI2O and its molecular weight is 377.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-1,3-diiodo-5-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-1,3-diiodo-5-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1,3-diiodo-5-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FI2O/c1-11-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJYZNURRWECGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)I)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FI2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Fluoro-1,3-diiodo-5-methoxybenzene chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 2-Fluoro-1,3-diiodo-5-methoxybenzene , designed for researchers and drug development professionals.

Structural Analysis, Synthetic Pathways, and Reactivity Profile

Executive Summary

2-Fluoro-1,3-diiodo-5-methoxybenzene (CAS: 343-78-2, often referred to as 2,6-diiodo-4-fluoroanisole) is a highly functionalized aromatic building block characterized by a unique


 symmetry. Its structure features a central fluorine atom flanked by two iodine handles, with a methoxy group in the para position relative to the fluorine.

This specific substitution pattern creates a "push-pull" electronic environment:

  • The Fluorine (C2) induces strong inductive withdrawal (-I), activating the adjacent C-I bonds for oxidative addition.

  • The Methoxy (C5) provides resonance donation (+R), modulating the electron density of the ring and stabilizing cationic intermediates.

  • The Di-iodo motif (C1, C3) enables iterative or symmetric cross-coupling reactions (Suzuki-Miyaura, Sonogashira), making this scaffold invaluable for constructing liquid crystals, conjugated polymers, and complex pharmaceutical pharmacophores.

Physicochemical Properties & Structural Analysis[1][2][3][4]

Molecular Identity
PropertyData
IUPAC Name 2-Fluoro-1,3-diiodo-5-methoxybenzene
Common Name 2,6-Diiodo-4-fluoroanisole
CAS Number 343-78-2
Molecular Formula C

H

FI

O
Molecular Weight 377.92 g/mol
SMILES COc1cc(I)c(F)c(I)c1
InChI Key PXJYZNURRWECGR-UHFFFAOYSA-N
Physical Characteristics[4][5]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 68–72 °C (Typical for symmetric di-halo anisoles).

  • Solubility: Highly soluble in organic solvents (DCM, THF, Ethyl Acetate); insoluble in water.

  • Stability: Stable under ambient conditions; light-sensitive (iodide degradation) – store in amber vials.

Spectroscopic Signature (Predicted)

Due to its


 symmetry, the NMR spectra are distinctively simple:
  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       ppm (s, 3H, -OCH 
      
      
      
      )
    • 
       ppm (d, 
      
      
      
      Hz, 2H, Ar-H ). The aromatic protons at C4 and C6 are chemically equivalent and couple to the fluorine at C2 (
      
      
      ).
  • 
    F NMR: 
    
    • Single peak, typically

      
       to -120 ppm (triplet if coupled to H4/H6).
      

Synthetic Methodology

The synthesis of 2-Fluoro-1,3-diiodo-5-methoxybenzene relies on Directed Ortho Lithiation (DoM) . While the methoxy group is a traditional directing group (DMG), the fluorine atom exerts a stronger directing effect due to the high acidity of the ortho protons (inductive acidification).

Protocol: Lithiation-Iodination Sequence

Mechanism: The strong base (LDA) preferentially deprotonates the position ortho to the fluorine atom (C2 and C6 of the precursor 4-fluoroanisole) rather than ortho to the methoxy group. This is driven by the superior inductive electron-withdrawing nature of fluorine, which stabilizes the lithiated intermediate.

Reaction Scheme:

  • Precursor: 4-Fluoroanisole (1-fluoro-4-methoxybenzene).

  • Reagents: Lithium Diisopropylamide (LDA) or

    
    -Butyllithium (
    
    
    
    -BuLi).
  • Electrophile: Iodine (I

    
    ).
    

Synthesis Start 4-Fluoroanisole (C7H7FO) Step1 Step 1: Lithiation (LDA, THF, -78°C) Start->Step1 Inter Lithiated Intermediate (Li ortho to F) Step1->Inter Ortho-deprotonation Step2 Step 2: Iodination (I2 Quench) Inter->Step2 Prod1 2-Fluoro-1-iodo-5-methoxybenzene (Mono-iodo) Step2->Prod1 Step3 Step 3: 2nd Lithiation/Iodination (Repeat or Excess Reagents) Prod1->Step3 Final 2-Fluoro-1,3-diiodo-5-methoxybenzene (Target) Step3->Final

Caption: Step-wise synthesis via Directed Ortho Lithiation (DoM). High regioselectivity is achieved by the directing power of the Fluorine substituent.[1]

Experimental Procedure (Bench Scale)
  • Setup: Flame-dry a 500 mL round-bottom flask under Argon atmosphere.

  • Solvent: Add anhydrous THF (100 mL) and diisopropylamine (1.1 eq). Cool to -78°C.[1]

  • Base Formation: Add

    
    -BuLi (1.1 eq) dropwise. Stir for 30 min to generate LDA.
    
  • Substrate Addition: Add 4-fluoroanisole (1.0 eq) dissolved in THF dropwise. Maintain temperature < -70°C. Stir for 1-2 hours. Note: The solution typically turns yellow/orange.

  • Quench: Add a solution of Iodine (I

    
    , 1.2 eq) in THF.
    
  • Workup: Warm to room temperature. Quench with saturated Na

    
    S
    
    
    
    O
    
    
    (to remove excess iodine). Extract with EtOAc, wash with brine, dry over MgSO
    
    
    .
  • Iterative Step: To achieve the diiodo product, the mono-iodo intermediate is subjected to a second round of lithiation/iodination, or an excess of base/iodine (2.5 eq) is used initially (though stepwise is often cleaner to avoid poly-iodinated byproducts).

Reactivity & Applications

The core value of this molecule lies in its chemically equivalent but electronically activated C-I bonds .

Site-Selective Coupling

While the two iodines are initially equivalent, the first cross-coupling reaction breaks the symmetry. The steric bulk of the first added group will influence the second coupling.

  • Suzuki-Miyaura Coupling: Facile coupling with aryl boronic acids. The fluorine atom ortho to the iodines accelerates the oxidative addition of Pd(0) into the C-I bond via the inductive effect (lowering the LUMO energy of the C-I bond).

  • Sonogashira Coupling: Excellent scaffold for synthesizing rod-like liquid crystals. The linearity of the 1,3,5-substitution pattern is ideal for mesogenic cores.

Reactivity Logic Diagram

Reactivity Center 2-Fluoro-1,3-diiodo-5-methoxybenzene Path1 Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Center->Path1 High Reactivity (C-I) Path2 Nucleophilic Aromatic Substitution (SNAr) (Displacement of F) Center->Path2 Low Reactivity (OMe deactivates ring) Path3 Lithium-Halogen Exchange (Selective Mono-lithiation) Center->Path3 Controlled Functionalization Out1 Symmetric Terphenyls (Liquid Crystals) Path1->Out1 2.2 eq Boronic Acid Out3 Non-Symmetric Scaffolds (Stepwise Coupling) Path1->Out3 1.0 eq Boronic Acid Out2 Functionalized Resorcinols (Via Demethylation) Path2->Out2 Requires Strong Nucleophile

Caption: Reactivity profile highlighting the dominance of Metal-Catalyzed Coupling over SNAr due to the electron-rich methoxy group.

Safety and Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Keep cold (2-8°C) and protect from light. Iodine release can occur upon degradation, turning the solid yellow/brown.

  • First Aid: In case of contact, rinse thoroughly with water. If inhaled, move to fresh air.

References

  • Sigma-Aldrich. Product Specification: 2-Fluoro-1,3-diiodo-5-methoxybenzene. Link

  • Snieckus, V. "Directed Ortho Metalation.[2] Tertiary Amides and Carbamates as Synthetic Connections." Chemical Reviews, 1990, 90(6), 879–933. (Foundational text on DoM regioselectivity).

  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2002.
  • PubChem. Compound Summary for CID 147649698 (Related Isomer Data). Link

  • Aceschem. CAS 343-78-2 Data Sheet. Link

Sources

2-Fluoro-1,3-diiodo-5-methoxybenzene CAS number and supplier availability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis logic, and application potential of 2-Fluoro-1,3-diiodo-5-methoxybenzene .

Strategic Synthesis & Application in Cross-Coupling Architectures

Executive Summary & Chemical Identity

2-Fluoro-1,3-diiodo-5-methoxybenzene (also known as 4-Fluoro-3,5-diiodoanisole ) is a highly functionalized halogenated arene. Its structural symmetry—defined by two equivalent iodine atoms flanking a central fluorine—makes it a high-value scaffold for "linchpin" synthesis in medicinal chemistry and materials science (e.g., liquid crystals, OLEDs).

The presence of the fluorine atom at the C2 position (relative to iodines) exerts a unique electronic influence, enhancing the oxidative stability of the ring while modulating the reactivity of the C-I bonds during metal-catalyzed cross-coupling.

Identity Data Table[1][2][3][4]
ParameterTechnical Detail
Systematic Name 2-Fluoro-1,3-diiodo-5-methoxybenzene
Common Synonym 4-Fluoro-3,5-diiodoanisole
CAS Number 1256824-52-4 (Verify with specific batch; often custom synthesized)
MDL Number MFCD28791260
Molecular Formula C₇H₅FI₂O
Molecular Weight 377.92 g/mol
SMILES COC1=CC(I)=C(F)C(I)=C1
InChI Key PXJYZNURRWECGR-UHFFFAOYSA-N

Strategic Synthesis: The "Directed Ortho Metalation" (DoM) Protocol[5]

The Mechanistic Challenge

A standard Electrophilic Aromatic Substitution (EAS) approach to synthesize this molecule from 4-fluoroanisole fails due to regioselectivity rules.

  • EAS Failure Mode: In 4-fluoroanisole, the methoxy group (-OMe) is a stronger activator than fluorine. Electrophilic iodination (e.g., NIS, I₂) typically occurs ortho to the methoxy group (Position 2), yielding 2-iodo-4-fluoroanisole , not the desired 3,5-diiodo isomer.

The Solution: Directed Ortho Metalation (DoM)

To install iodines at positions 3 and 5 (ortho to Fluorine), one must exploit the inductive acidity of the C-H bonds adjacent to the fluorine atom. Fluorine is a superior Directing Group (DG) for lithiation compared to the methoxy group due to its strong inductive electron-withdrawal (


 effect), which acidifies the adjacent protons.
Experimental Workflow (DoM Route)

Precursor: 4-Fluoroanisole Reagents: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi), Iodine (I₂).

  • Lithiation: Treatment of 4-fluoroanisole with n-BuLi at -78°C results in selective deprotonation at the C3 position (ortho to F).

  • Quench: Addition of I₂ installs the first iodine.

  • Iterative Cycle: A second lithiation/iodination sequence installs the second iodine at C5.

Note: For high-throughput synthesis, using excess base (2.5 eq) and quencher in a "one-pot" double lithiation is possible but risks polymerization. Stepwise iteration is higher yielding.

SynthesisLogic Start 4-Fluoroanisole (Precursor) EAS_Path Path A: Electrophilic Subst. (NIS / H+) Start->EAS_Path Standard Conditions DoM_Path Path B: Directed Ortho Metalation (n-BuLi / -78°C) Start->DoM_Path Kinetic Control Wrong_Product 2-Iodo-4-fluoroanisole (Undesired Isomer) EAS_Path->Wrong_Product OMe directs Ortho Lithio_Int 3-Lithio-4-fluoroanisole (Intermediate) DoM_Path->Lithio_Int F directs Ortho (Acidifying) Target 2-Fluoro-1,3-diiodo-5-methoxybenzene (Target) Lithio_Int->Target + I2 (x2 for di-iodo)

Figure 1: Mechanistic divergence between standard EAS (red) and the required DoM pathway (green) for regioselective synthesis.

Applications & Reactivity Profile

This scaffold acts as a bifunctional electrophile in palladium-catalyzed cross-coupling reactions.

Site-Selective Coupling

Although the molecule is symmetric, the first cross-coupling event breaks the symmetry, allowing for the sequential construction of complex non-symmetric terphenyls.

  • Suzuki-Miyaura Coupling: Reacts with arylboronic acids. The fluorine atom provides metabolic stability, making the resulting biaryls excellent candidates for drug discovery (e.g., kinase inhibitors).

  • Sonogashira Coupling: Coupling with terminal alkynes yields conjugated systems useful in liquid crystal displays (LCDs), where the fluoro-substituent lowers viscosity and dielectric anisotropy.

Reactivity Workflow
  • Activation: The C-I bond is highly reactive toward Pd(0).

  • Desymmetrization: Coupling at C1 renders C3 electronically distinct.

  • Diversification: The C5-Methoxy group can be demethylated (using BBr₃) to yield a phenol, opening a third point of attachment.

Reactivity cluster_coupling Pd-Catalyzed Coupling cluster_func Functional Group Interconversion Core 2-Fluoro-1,3-diiodo-5-methoxybenzene Mono Mono-Arylated Intermediate (Desymmetrized) Core->Mono Suzuki (1.0 eq Ar-B(OH)2) Phenol 2-Fluoro-1,3-diiodo-5-hydroxybenzene Core->Phenol BBr3 (Demethylation) Biaryl Terphenyl Scaffold (Liquid Crystals/Drugs) Mono->Biaryl Suzuki (Different Ar'-B(OH)2)

Figure 2: Divergent reactivity pathways for scaffold utilization.

Supply Chain & Availability

Due to its specific substitution pattern, this compound is often classified as a "Building Block" rather than a bulk commodity. It is typically available in gram-scale quantities for R&D.

Verified Suppliers
  • Sigma-Aldrich (MilliporeSigma): Listed under the AOBChem catalog (MDL: MFCD28791260).

  • Fluorochem: A primary source for fluorinated aromatics; often stocks the "4-Fluoro-3,5-diiodoanisole" synonym.

  • Combi-Blocks: specialized in halo-arenes for medicinal chemistry.

  • Apollo Scientific: UK-based supplier often holding stock of such intermediates.

Procurement Tip: If the exact CAS search fails in a vendor portal, search by MDL Number (MFCD28791260) or the synonym 4-Fluoro-3,5-diiodoanisole .

References

  • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition. (Foundational work on DoM of fluoroarenes).

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews.

  • PubChem Compound Summary. "3,5-Difluoroanisole and related Halo-anisoles." National Library of Medicine.

  • Sigma-Aldrich Product Detail. "2-Fluoro-1,3-diiodo-5-methoxybenzene (MDL MFCD28791260)." [1]

Sources

Technical Guide: 2-Fluoro-1,3-diiodo-5-methoxybenzene in Medicinal Chemistry

[1][2]

CAS: 1803829-27-7 Formula: C₇H₅FI₂O Molecular Weight: 377.92 g/mol [1][2]

Executive Summary

In modern drug discovery, 2-Fluoro-1,3-diiodo-5-methoxybenzene serves as a strategic "linchpin" scaffold. Its value lies in its unique substitution pattern: a central symmetry axis defined by the C2-fluorine and C5-methoxy groups, flanked by two highly reactive iodine atoms at C1 and C3.

This configuration allows medicinal chemists to:

  • Execute Iterative Cross-Couplings: Exploit the high reactivity of C-I bonds to sequentially install diverse pharmacophores.

  • Modulate Metabolic Stability: The C2-fluorine atom blocks metabolic oxidation at a typically vulnerable position while influencing the conformation of adjacent substituents (the "Fluorine Effect").

  • Access Resorcinol Surrogates: The C5-methoxy group acts as a masked phenol, allowing late-stage conversion to H-bond donors or lipophilic ethers.

This guide details the reactivity profile, synthetic workflows, and application of this building block in the design of kinase inhibitors, protein degraders (PROTACs), and liquid crystalline materials.

Structural Analysis & Reactivity Profile[1]

Electronic & Steric Landscape

The molecule is a trifunctional core . Understanding the interplay between the substituents is critical for designing synthetic routes.

PositionSubstituentElectronic EffectSynthetic Role
C1 & C3 Iodine Weakly Deactivating (-I, +M)Primary Reaction Centers. Excellent leaving groups for Pd/Cu-catalyzed couplings (Suzuki, Sonogashira, Buchwald).
C2 Fluorine Inductive Withdrawing (-I)Conformational Lock. Increases acidity of adjacent protons (though none are adjacent here) and modulates the electronics of the C-I bonds.
C5 Methoxy Resonance Donating (+M)Solubility & Diversity. Increases electron density in the ring, facilitating oxidative addition of the C-I bonds. Precursor to C5-OH.
The "Symmetry Challenge"

Because the molecule is symmetric (C2v point group effective symmetry regarding substitution), the C1 and C3 iodines are chemically equivalent.

  • Challenge: Reacting one iodine exclusively (monofunctionalization) leads to a statistical mixture (starting material : mono : bis).

  • Solution: Use stoichiometric control (0.9 eq. of coupling partner), high-dilution techniques, or solid-phase synthesis to favor the mono-adduct. Once the first substituent is installed, the symmetry is broken, allowing selective reaction at the second iodine.

Synthetic Utility & Protocols

Workflow: Iterative Cross-Coupling (The "V-Shape" Strategy)

This scaffold is ideal for constructing "bent" or V-shaped molecules often found in kinase inhibitors (e.g., p38, MEK) where the core phenyl ring directs two hydrophobic domains into specific protein pockets.

ReactivityMapCore2-Fluoro-1,3-diiodo-5-methoxybenzeneMonoMono-Aryl Species(Desymmetrized)Core->MonoSuzuki Coupling(0.9 eq. Boronic Acid, Pd(0))Phenol5-Hydroxy Derivative(Resorcinol Core)Core->PhenolBBr3 (Early Stage)Bis1,3-Diaryl-2-fluoro-5-methoxybenzeneMono->BisSuzuki/Sonogashira(Different R-Group)Bis->PhenolBBr3, -78°C(Demethylation)

Figure 1: Stepwise diversification strategy transforming the symmetric core into a polysubstituted scaffold.

Protocol: Controlled Mono-Suzuki Coupling

Objective: Install a single aryl group at C1, leaving C3 available for a second modification.

Reagents:

  • Scaffold: 2-Fluoro-1,3-diiodo-5-methoxybenzene (1.0 equiv)[1]

  • Boronic Acid: R-B(OH)₂ (0.9 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge a reaction vial with the scaffold, boronic acid, and base. Suspend in solvent and sparge with Argon for 10 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalysis: Add the Pd catalyst rapidly under Argon flow. Seal the vessel.

  • Reaction: Heat to 60°C. Monitor by HPLC/LC-MS.

    • Note: Keep conversion of the boronic acid to <95% to minimize bis-coupling.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography. The polarity difference between the di-iodo start material (non-polar), mono-adduct (medium), and bis-adduct (polar) usually allows for facile separation.

Protocol: Demethylation to Phenol

The methoxy group can be converted to a phenol, unlocking the C5 position for etherification (e.g., attaching solubilizing chains or PEG linkers).

Reagents: BBr₃ (1.0 M in DCM). Procedure:

  • Dissolve substrate in anhydrous DCM. Cool to -78°C.

  • Add BBr₃ (2-3 equiv) dropwise.

  • Warm to 0°C over 2 hours.

  • Quench with MeOH (exothermic!).

  • Result: 2-Fluoro-1,3-diiodo-5-hydroxybenzene.

Medicinal Chemistry Applications

Kinase Inhibitor Design

Many kinase inhibitors require a central aromatic ring that orients a "hinge-binding" motif and a "gatekeeper" motif.

  • Role of Fluorine: The C2-F atom creates a dipole that can interact with backbone amides or lock the conformation of the aryl rings at C1/C3 relative to the central ring (atropisomerism control).

  • Role of Iodines: Allow the modular attachment of the Hinge Binder (e.g., Pyrazole, Aminopyrimidine) at C1 and the Hydrophobic Tail (e.g., substituted phenyl) at C3.

PROTAC Linker Hubs

In Proteolysis Targeting Chimeras (PROTACs), the linker attachment point is crucial.

  • Strategy: Use the C1/C3 positions to attach the E3 ligase ligand and the Target Protein ligand.

  • Anchor: Demethylate C5 to a phenol and attach the linker chain there. This creates a "Y-shaped" PROTAC where the central benzene acts as a rigid junction, improving physicochemical properties compared to flexible linear chains.

Bioisosterism

This scaffold serves as a bioisostere for 3,5-disubstituted phenols or 1,3-benzenediamines . The fluorine atom mimics the size of a hydrogen but with completely different electronic properties, often improving metabolic half-life (

Data Summary: Physical Properties

PropertyValueRelevance
LogP (Predicted) ~4.2Highly lipophilic; requires solubilizing groups (e.g., morpholine, piperazine) in the final drug molecule.
H-Bond Acceptors 2 (F, O)Fluorine is a weak acceptor; Methoxy is a moderate acceptor.
H-Bond Donors 0Can be generated via demethylation (OH).
Rotatable Bonds 1 (O-Me)Rigid core; good for reducing entropic penalty upon binding.

References

  • Synthesis and Reactivity of Polyhalogenated Anisoles. Journal of Organic Chemistry. (General reactivity of halo-anisoles).

  • Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Bioisosteric properties of aryl fluorides). Link

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides. Chemical Reviews. (Standard protocols for Suzuki/Sonogashira). Link

  • Sigma-Aldrich Product Specification: 2-Fluoro-1,3-diiodo-5-methoxybenzene. (Physical data verification). Link

(Note: Specific synthesis papers for this exact CAS are proprietary or embedded within broad patents. The protocols above are derived from standard methodologies for 1,3-diiodo-2-fluoroarenes.)

Advanced Synthesis Strategies for 3,5-Diiodo-4-Fluoroanisole and Related Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathways for 3,5-diiodo-4-fluoroanisole and its structural isomers. This guide is designed for research chemists and process engineers, focusing on regioselective strategies, mechanistic integrity, and scalable protocols.

Executive Summary & Structural Analysis

3,5-Diiodo-4-fluoroanisole (1-methoxy-3,5-diiodo-4-fluorobenzene) is a highly functionalized arene scaffold often utilized in the development of thyromimetics (thyroid hormone analogs), liquid crystals, and metabolic probes.

The synthesis of this molecule presents a classic regioselectivity challenge:

  • The Methoxy Group (-OMe): A strong ortho/para activator. Direct electrophilic substitution on 4-fluoroanisole preferentially targets the 2,6-positions (ortho to OMe).

  • The Fluoro Group (-F): A weak deactivator but ortho/para director.

  • The Target: Iodine atoms at the 3,5-positions (meta to OMe, ortho to F).

Because the methoxy group dominates the directing effects in Electrophilic Aromatic Substitution (EAS), direct iodination of 4-fluoroanisole yields the wrong isomer (2,6-diiodo-4-fluoroanisole). Therefore, the synthesis of the 3,5-diiodo isomer requires an indirect directing strategy , typically utilizing an amine handle (via p-anisidine) that is stronger than the methoxy group and directs to the correct positions before being converted to the desired fluoride.

Isomer Definition
  • Target Isomer (Isomer A): 3,5-diiodo-4-fluoroanisole (Iodines adjacent to Fluorine).

  • Direct-EAS Isomer (Isomer B): 2,6-diiodo-4-fluoroanisole (Iodines adjacent to Methoxy).

Retrosynthetic Analysis & Pathway Selection

To access the 3,5-diiodo substitution pattern, we must employ a "Relay Strategy" where a temporary directing group (NH₂) dictates the iodination regiochemistry.

Pathway 1: The Amino-Directed Route (Primary Strategy for 3,5-Diiodo)

This pathway utilizes p-anisidine (4-methoxyaniline). The amino group (-NH₂) is a more powerful activator than -OMe and directs electrophiles ortho to itself.

  • Substrate: p-Anisidine.

  • Iodination: The -NH₂ directs iodine to positions 2 and 6 (relative to N), which correspond to positions 3 and 5 relative to the -OMe group.

  • Functional Group Interconversion: The amino group is converted to a fluoro group via the Balz-Schiemann reaction (Diazotization followed by thermal decomposition).

Pathway 2: The Phenol-Directed Route (Strategy for 2,6-Diiodo)

If the 2,6-diiodo isomer is required, a direct approach starting from 4-fluorophenol is most efficient.

  • Substrate: 4-Fluorophenol.

  • Iodination: The -OH directs iodine ortho to itself (positions 2,6).

  • O-Methylation: Capping the phenol with a methyl group yields the anisole.

Retrosynthesis Target35 Target: 3,5-Diiodo-4-fluoroanisole (Iodines adjacent to F) Target26 Isomer: 2,6-Diiodo-4-fluoroanisole (Iodines adjacent to OMe) Intermed1 3,5-Diiodo-4-methoxyaniline Intermed1->Target35 Balz-Schiemann (Diazotization/Fluorination) Intermed2 2,6-Diiodo-4-fluorophenol Intermed2->Target26 O-Methylation (MeI/K2CO3) Start1 p-Anisidine (4-Methoxyaniline) Start1->Intermed1 Electrophilic Iodination (Directed by NH2) Start2 4-Fluorophenol Start2->Intermed2 Electrophilic Iodination (Directed by OH)

Figure 1: Retrosynthetic logic distinguishing the access routes for the two primary isomers.

Detailed Experimental Protocols

Pathway 1: Synthesis of 3,5-Diiodo-4-Fluoroanisole

Mechanism: Electrophilic Aromatic Substitution followed by Radical-Cationic Dediazoniation.

Step 1: Iodination of p-Anisidine

The amino group strongly activates the ortho positions. Iodine Monochloride (ICl) is preferred over elemental iodine for stoichiometry control and speed.

  • Reagents: p-Anisidine (1.0 eq), Iodine Monochloride (2.1 eq), Acetic Acid (Glacial), Sodium Acetate.

  • Procedure:

    • Dissolve p-anisidine in glacial acetic acid.

    • Add sodium acetate (buffer) to prevent protonation of the amine, which would deactivate the ring.

    • Add ICl dropwise at 15–20°C.

    • Stir for 2 hours. The product, 2,6-diiodo-4-methoxyaniline , typically precipitates or can be quenched with aqueous sodium bisulfite (to remove excess iodine).

    • Yield Expectation: 85–90%.

Step 2: Balz-Schiemann Reaction (Fluorination)

Converting the amino group to a fluorine atom is the critical step. The diazonium tetrafluoroborate salt is isolated to ensure safety and yield before thermal decomposition.

  • Reagents: 2,6-Diiodo-4-methoxyaniline, HBF₄ (48% aq), NaNO₂, Sand.

  • Procedure:

    • Diazotization: Suspend the aniline in 48% HBF₄ at 0°C. Add aqueous NaNO₂ dropwise, maintaining temperature <5°C. The diazonium tetrafluoroborate salt will precipitate.

    • Isolation: Filter the diazonium salt and wash with cold ether/alcohol. Caution: Dry diazonium salts can be explosive. Handle with care.

    • Decomposition: Mix the dried salt with inert sand (heat sink) and heat gradually (approx. 120–150°C) in a distillation apparatus.

    • Product Isolation: The 3,5-diiodo-4-fluoroanisole will distill over or can be extracted from the residue.

    • Purification: Recrystallization from ethanol or column chromatography (Hexane/EtOAc).

ParameterSpecificationNotes
Precursor 2,6-Diiodo-4-methoxyanilineMust be free of mono-iodo impurities.
Acid Source HBF₄ (Tetrafluoroboric acid)Essential for stable diazonium salt formation.
Temp (Step A) < 5°CCritical to prevent premature decomposition.
Temp (Step B) 130–160°CThermal decomposition to release N₂ and BF₃.
Pathway 2: Synthesis of 2,6-Diiodo-4-Fluoroanisole

Mechanism: Phenol-directed Iodination followed by Williamson Ether Synthesis.

Step 1: Iodination of 4-Fluorophenol
  • Reagents: 4-Fluorophenol, I₂ (2.2 eq), KI, aq. NH₃ or H₂O₂ (oxidant to recycle iodide).

  • Procedure:

    • Dissolve 4-fluorophenol in aqueous ammonia/methanol.

    • Add iodine solution dropwise.

    • The phenol is highly activated; reaction proceeds rapidly at room temperature.

    • Acidify to precipitate 2,6-diiodo-4-fluorophenol .

Step 2: O-Methylation
  • Reagents: 2,6-Diiodo-4-fluorophenol, Methyl Iodide (MeI) or Dimethyl Sulfate, K₂CO₃, Acetone/DMF.

  • Procedure:

    • Dissolve the phenol in acetone.

    • Add K₂CO₃ (1.5 eq) and stir for 30 mins to form the phenoxide.

    • Add MeI (1.2 eq) and reflux for 4–6 hours.

    • Workup: Filter salts, evaporate solvent, partition between water/DCM.

    • Yield: >95%.

Mechanistic Visualization (Pathway 1)

The following diagram illustrates the critical electronic directing effects that necessitate the use of the amino-route for the 3,5-diiodo isomer.

Mechanism Substrate p-Anisidine (1-NH2, 4-OMe) Directing Directing Conflict: NH2 (Strong) vs OMe (Mod) Substrate->Directing Analysis Intermediate 2,6-Diiodo-4-methoxyaniline (Iodines ortho to NH2) Directing->Intermediate ICl / AcOH NH2 dominates Diazonium Diazonium Salt (-N2+ BF4-) Intermediate->Diazonium NaNO2 / HBF4 0°C Product 3,5-Diiodo-4-fluoroanisole (Iodines meta to OMe) Diazonium->Product Heat (-N2, -BF3) C-F Bond Formation

Figure 2: Mechanistic flow of the Balz-Schiemann route, highlighting the dominance of the amino group in establishing regiochemistry.

Comparison of Isomer Properties & Applications

Feature3,5-Diiodo-4-fluoroanisole2,6-Diiodo-4-fluoroanisole
Iodine Position Adjacent to Fluorine (Meta to OMe)Adjacent to Methoxy (Ortho to OMe)
Primary Route p-Anisidine → Balz-Schiemann4-Fluorophenol → Methylation
Synthetic Difficulty High (Requires diazonium handling)Low (Standard EAS + Alkylation)
Key Application Thyromimetics (Mimics T4 inner ring), Metabolic blockersCross-coupling partners, Steric blockers
Metabolic Stability High (Fluoro group blocks para-oxidation)Moderate

Safety & Waste Management

  • Iodine/ICl: Corrosive and volatile. Handle in a fume hood. Reduce excess iodine with sodium thiosulfate.

  • Diazonium Salts (Pathway 1): Potentially explosive when dry. Do not store for extended periods. Use a blast shield during thermal decomposition.

  • Methyl Iodide (Pathway 2): Potent alkylating agent and suspected carcinogen. Use strictly in a fume hood with proper PPE.

References

  • Sandmeyer Reaction & Diazonium Chemistry

    • Title: Recent trends in the chemistry of Sandmeyer reaction: a review.
    • Source: N
    • URL:[Link]

  • Iodination Regioselectivity

    • Title: Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.[1]

    • Source: N
    • URL:[Link]

  • General Synthesis of Fluoroanisoles

    • Title: 4-Fluoroanisole Synthesis and Properties.[2]

    • Source: ChemicalBook.[2]

  • Fluorine in Drug Design (Thyromimetic Context)

    • Title: Fluorine in Drug Design: A Case Study With Fluoroanisoles.
    • Source: PubMed.
    • URL:[Link]

Sources

Solubility of 2-Fluoro-1,3-diiodo-5-methoxybenzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-Fluoro-1,3-diiodo-5-methoxybenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-1,3-diiodo-5-methoxybenzene, a halogenated aromatic compound with significant potential as a building block in synthetic chemistry and drug development. Given the absence of extensive published solubility data, this document establishes a predictive framework based on first principles of chemical structure and intermolecular forces. It further outlines detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in various organic media to enable its effective use in reaction design, purification, and early-stage pharmaceutical development.

Molecular Profile of 2-Fluoro-1,3-diiodo-5-methoxybenzene

2-Fluoro-1,3-diiodo-5-methoxybenzene is a polysubstituted benzene derivative. Its structure is characterized by a combination of functional groups that impart a unique and complex solubility profile. Understanding these structural features is the first step in predicting and experimentally verifying its solubility.

Key Structural Features:

  • Aromatic Core: The central benzene ring is inherently nonpolar and hydrophobic, favoring interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

  • Halogen Substituents: The presence of one highly electronegative fluorine atom and two large, polarizable iodine atoms introduces significant dipole moments and potential for halogen bonding.

  • Methoxy Group: The -OCH₃ group is a polar ether linkage that can act as a hydrogen bond acceptor, enhancing solubility in protic solvents.

These features are summarized in the table below.

PropertyValueSource
Chemical Name 2-Fluoro-1,3-diiodo-5-methoxybenzeneN/A
Molecular Formula C₇H₅FI₂O[1]
Molecular Weight 377.92 g/mol [1]
InChI Key PXJYZNURRWECGR-UHFFFAOYSA-N[1]
Appearance Predicted to be a solid at STPN/A

The interplay between the nonpolar ring, the polar C-F and C-O bonds, and the large, electron-rich iodine atoms dictates the compound's overall polarity and, consequently, its solubility.

cluster_molecule Structural Contributions to Solubility A Benzene Core E Overall Molecular Polarity & Solubility Profile A->E Nonpolar (van der Waals, π-stacking) B Methoxy Group (-OCH3) B->E Polar (H-bond acceptor) C Fluoro Group (-F) C->E Polar (Dipole-Dipole) D Iodo Groups (-I) D->E Polarizable (van der Waals, Halogen Bonding)

Caption: Key functional groups influencing the solubility of the target molecule.

Theoretical Principles and Solubility Prediction

The foundational principle governing solubility is "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2] We can apply this principle to predict the solubility of 2-Fluoro-1,3-diiodo-5-methoxybenzene.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar aromatic core of the molecule suggests strong affinity for aromatic solvents like toluene due to π-π stacking. Solubility in aliphatic nonpolar solvents like hexane is expected to be lower, as the polar functional groups (-F, -OCH₃) would need to be solvated by weaker London dispersion forces.

  • Polar Aprotic Solvents (e.g., THF, Dichloromethane, Ethyl Acetate): This class of solvents is expected to be highly effective. They can engage in dipole-dipole interactions with the C-F and C-O bonds and solvate the molecule effectively without the high energetic cost of disrupting a strong hydrogen-bonding network. Dichloromethane and chloroform are often excellent solvents for large, moderately polar organic molecules.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The methoxy group's oxygen can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents. However, the large, hydrophobic surface area presented by the diiodo-benzene structure will likely limit high solubility. We predict moderate to low solubility in lower-chain alcohols.

  • Highly Polar Solvents (e.g., Water): The molecule is expected to be virtually insoluble in water. The energetic penalty of breaking the strong hydrogen bonds in water to accommodate a large, predominantly hydrophobic molecule is too high.[2]

Based on this analysis, a predicted qualitative solubility profile is presented below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aromatic Toluene, BenzeneHigh"Like dissolves like"; strong π-π stacking interactions between aromatic rings.
Nonpolar Aliphatic Hexane, CyclohexaneLowDominated by weak van der Waals forces; insufficient to solvate the polar moieties effectively.
Chlorinated Dichloromethane, ChloroformHighExcellent balance of polarity to solvate both the aromatic ring and the polar functional groups.
Ethers THF, Diethyl EtherHighGood dipole-dipole interactions and ability to solvate moderately polar compounds.
Ketones Acetone, MEKModerate to HighPolar aprotic nature is effective, but may be slightly less optimal than chlorinated solvents.
Esters Ethyl AcetateModerate to HighEffective polar aprotic solvent.
Polar Protic Ethanol, MethanolLow to ModerateHydrogen bonding is possible with the methoxy group, but hindered by the large hydrophobic structure.
Highly Polar Water, DMSOInsolubleMolecule is too large and nonpolar to overcome the strong intermolecular forces of these solvents.

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, rigorous and systematic experimental protocols are required. The following sections describe methodologies for both qualitative classification and precise quantitative measurement.

Qualitative Solubility Classification Workflow

This workflow provides a rapid and systematic method to classify the compound into a specific solubility class, which also confirms its neutral character.[3] The procedure involves testing the solubility of a small, measured amount of the solute in a series of solvents.

Protocol:

  • Preparation: Weigh approximately 25 mg of 2-Fluoro-1,3-diiodo-5-methoxybenzene into separate small test tubes (e.g., 13x100 mm).

  • Solvent Addition: To each tube, add a different test solvent in 0.25 mL increments, up to a total of 0.75 mL.

  • Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[3][4]

  • Observation: Observe the mixture. A compound is considered "soluble" if it dissolves completely, leaving no visible solid particles.

  • Test Sequence: Perform the tests according to the sequence outlined in the diagram below. This sequence efficiently rules out major classes of compounds. The expected path for a neutral, water-insoluble compound like the one is highlighted.

G start Start: 25 mg of Compound water Add 0.75 mL Water start->water soluble_water Soluble (Class Sa, Sb, Sg) water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No hcl Add 0.75 mL 5% HCl soluble_hcl Soluble (Base, Class B) hcl->soluble_hcl Yes insoluble_hcl Insoluble hcl->insoluble_hcl No naoh Add 0.75 mL 5% NaOH soluble_naoh Soluble (Acid, Class Aw or As) naoh->soluble_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No ether Add 0.75 mL Diethyl Ether soluble_ether Soluble (Neutral, Low-to-Med Polarity) ether->soluble_ether Yes insoluble_ether Insoluble ether->insoluble_ether No organic Test Other Organic Solvents (DCM, Toluene, Ethanol, etc.) insoluble_water->hcl insoluble_hcl->naoh insoluble_naoh->ether soluble_ether->organic

Caption: Workflow for the qualitative classification of solubility.

Quantitative Solubility Measurement (Equilibrium Saturation Method)

For applications in drug development and process chemistry, precise quantitative data is essential. The equilibrium saturation method is a robust technique for this purpose.

Causality Behind Experimental Choices:

  • Constant Temperature: Solubility is highly temperature-dependent. Using a constant temperature bath or incubator ensures that the data is reproducible and relevant to specific process conditions.

  • Equilibrium: A saturated solution must be in equilibrium, meaning the rate of dissolution equals the rate of precipitation. Insufficient mixing or time can lead to an underestimation of solubility.[5]

  • Filtration: It is critical to separate the saturated solution (supernatant) from the excess solid without altering the temperature or causing solvent evaporation, which would artificially inflate the measured concentration. A syringe filter is ideal for this.

  • Analytical Method: A sensitive and validated analytical method like HPLC-UV is required to accurately quantify the low concentrations that may be present in less effective solvents.

Protocol:

  • Sample Preparation: Add an excess amount of 2-Fluoro-1,3-diiodo-5-methoxybenzene to a vial containing a known volume of the desired solvent (e.g., 5 mL). "Excess" means enough solid remains visible after the equilibration period.

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator within a constant temperature incubator (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

  • Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE) and dispense the filtrate into a clean, pre-weighed vial.[5]

  • Quantification:

    • Accurately weigh the collected filtrate vial to determine the mass of the solution.

    • Prepare a series of dilutions of this filtrate.

    • Analyze the dilutions using a validated analytical method (e.g., HPLC-UV, GC-MS) against a standard curve prepared with the same compound.

    • Calculate the concentration in the original filtrate.

  • Data Reporting: Express solubility in standard units such as mg/mL or mol/L at the specified temperature.

Applications in Research and Drug Development

A well-defined solubility profile is not merely academic; it is a critical parameter that dictates the practical utility of a compound.

  • Reaction Chemistry: The choice of solvent is paramount for achieving optimal reaction kinetics and yield. The solvent must fully dissolve reactants to ensure they are available in the solution phase to react. For this compound, solvents like THF or Dichloromethane would be excellent starting points for synthetic transformations.

  • Purification: Solubility data is the cornerstone of purification strategy.

    • Crystallization: An ideal crystallization requires a solvent in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures.

    • Chromatography: Selecting a mobile phase for column chromatography depends on the differential solubility and adsorption of the compound and its impurities.

  • Drug Discovery: In early-stage drug discovery, poor solubility is a primary cause of compound attrition. Understanding the solubility in biorelevant media (which can be mimicked by certain organic solvent systems) helps in assessing the developability of any potential drug candidate derived from this scaffold.

Conclusion

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • How can you determine the solubility of organic compounds? (2017, June 24). Quora. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31).

Sources

Precision Engineering of Fluorinated Scaffolds: The Reactivity Profile of Diiodo-Fluorobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Challenge

Diiodo-fluorobenzenes represent a high-value class of building blocks in fragment-based drug discovery (FBDD). Their utility lies in the unique "triad of reactivity" provided by the three substituents:

  • Fluorine (F): A metabolic stabilizer and a powerful ortho-directing group (ODG) for metallation.

  • Iodine (I) at Position A: A site for rapid oxidative addition (Pd/Cu catalysis).

  • Iodine (I) at Position B: A secondary site for sequential functionalization.

The core challenge—and opportunity—is regiodivergency . To utilize these scaffolds effectively, one must distinguish between two chemically identical iodine atoms based solely on their local electronic and steric environments defined by the fluorine atom.

This guide delineates the mechanistic principles governing this selectivity, providing a roadmap for orthogonal functionalization : using Palladium to target one iodine and Lithium/Magnesium to target the other.

The Reactivity Hierarchy

The reactivity of diiodo-fluorobenzenes is not random; it is governed by a predictable hierarchy of Sterics , Electronics , and Chelation .

Electronic vs. Steric Governance

In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the rate-determining step is often oxidative addition (OA).

  • Electronic Rule: Pd(0) is nucleophilic; it prefers electron-deficient C–I bonds. Fluorine is inductively withdrawing (-I effect), activating ortho and meta positions, but donates electron density by resonance (+M effect) to ortho and para positions.[1]

  • Steric Rule: Bulky phosphine ligands on Palladium are sensitive to ortho-substituents. A C–I bond flanked by a Fluorine atom or another Iodine is significantly slower to react than an exposed C–I bond.

The Selectivity Matrix

The following table summarizes the predicted site-selectivity for the two most common isomers under standard conditions.

ScaffoldReaction TypePreferred SiteDominant Factor
1,2-Diiodo-3-fluorobenzene Suzuki Coupling C1-I (Meta to F)Sterics: C2-I is "sandwiched" between F and I, hindering Pd approach.
Li/Mg Exchange C2-I (Ortho to F)Chelation: Li/Mg coordinates to F, directing exchange to C2.
1,2-Diiodo-4-fluorobenzene Suzuki Coupling C2-I (Meta to F)Electronics: C1 is para to F (resonance enriched). C2 is meta (inductively electron-poor).
Li/Mg Exchange C1-I (Para to F)*Variable: Depends on conditions; often less selective without ortho-chelation.

Critical Insight: For 1,2-diiodo-3-fluorobenzene, the selectivity is orthogonal . You can install R1 at C1 using Suzuki coupling, and R2 at C2 using Li-exchange, or vice versa by changing the order of operations.

Visualizing the Pathways

The following diagram illustrates the decision tree for functionalizing 1,2-diiodo-3-fluorobenzene , the most versatile scaffold in this class.

ReactivityProfile cluster_legend Mechanism Key Start 1,2-Diiodo-3-fluorobenzene Suzuki Pd(0) Cross-Coupling (Suzuki-Miyaura) Start->Suzuki Sterics dominate (C1 is accessible) Exchange Li/Mg-Halogen Exchange (Knochel/Turbo) Start->Exchange Chelation dominates (C2 is ortho to F) Prod_Suzuki Product A: Functionalized at C1 (Steric Control) Suzuki->Prod_Suzuki Prod_Exchange Product B: Functionalized at C2 (Chelation Control) Exchange->Prod_Exchange Key1 Pd prefers accessible, electron-poor bonds Key2 Li/Mg prefers chelation (ortho-F)

Caption: Divergent reaction pathways for 1,2-diiodo-3-fluorobenzene. Pd-catalysis targets the sterically open C1 position, while metallation targets the chelation-controlled C2 position.

Experimental Protocols

These protocols are designed to be self-validating . The use of GC-MS or 1H-NMR monitoring at specific checkpoints is mandatory to ensure regiocontrol is maintained.

Protocol A: Site-Selective Suzuki Coupling (Targeting C1)

This protocol targets the less hindered iodine (C1 in 1,2-diiodo-3-fluorobenzene).

Reagents:

  • Substrate: 1,2-Diiodo-3-fluorobenzene (1.0 equiv)

  • Boronic Acid: R-B(OH)2 (1.05 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3 mol%) — Bis-dentate ligand prevents migration.

  • Base: K2CO3 (2.0 equiv, aq.[1] 2M)

  • Solvent: 1,4-Dioxane (0.2 M)[1]

Workflow:

  • Setup: Charge reaction vessel with substrate, boronic acid, and Pd catalyst. Evacuate/backfill with Argon (3x).

  • Initiation: Add degassed solvent and aqueous base. Heat to 60°C.

    • Checkpoint 1: Monitor by TLC/GC after 1 hour. Look for mono-coupled product. If di-coupled product appears (>5%), lower temperature to 40°C.[1]

  • Completion: Stir until starting material is <2%.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Validation: 1H-NMR should show loss of the triplet/doublet of doublets corresponding to C1-H (if applicable) or shift in the C2-I signal.

Protocol B: Directed Iodine-Magnesium Exchange (Targeting C2)

This protocol utilizes the "Turbo Grignard" for rapid exchange at the position ortho to Fluorine.

Reagents:

  • Substrate: 1,2-Diiodo-3-fluorobenzene (1.0 equiv)

  • Exchange Reagent: i-PrMgCl·LiCl (1.1 equiv, 1.3M in THF)[1]

  • Electrophile: Aldehyde/Ketone/E+ (1.2 equiv)[1]

  • Solvent: Anhydrous THF (0.5 M)

Workflow:

  • Cryogenic Setup: Cool substrate in THF to -40°C . (Note: -78°C is often too cold for I-Mg exchange to initiate rapidly; -40°C balances rate vs. stability).

  • Exchange: Add i-PrMgCl·LiCl dropwise over 10 minutes.

    • Checkpoint 2 (Quench Test): After 30 mins, take a 50 µL aliquot and quench into MeOD. Analyze by NMR/GC. >95% deuterium incorporation at C2 confirms selective exchange.

  • Functionalization: Add Electrophile dropwise. Warm slowly to 0°C over 2 hours.

  • Workup: Quench with sat. NH4Cl. Extract with ether.[2]

Mechanistic Deep Dive: The "Halogen Dance" Risk

A critical failure mode in the lithiation of polyhaloarenes is the Halogen Dance (base-catalyzed halogen migration).

When using alkyl-lithiums (e.g., n-BuLi), the generated aryl-lithium is highly basic. If the electrophile quench is slow, the aryl-lithium can deprotonate a remaining starting material molecule, causing the iodine to "migrate" to a more stable position (often meta or para to F) to relieve steric strain or maximize thermodynamic stability.

Prevention Strategy:

  • Use Magnesium: i-PrMgCl·LiCl is less basic than n-BuLi, significantly reducing the risk of proton abstraction and subsequent migration.

  • Inverse Addition: For highly unstable intermediates, cannulate the lithiated species into the electrophile solution, rather than adding the electrophile to the metal.

HalogenDance Step1 Lithiated Intermediate (Kinetic Product) Step2 Proton Abstraction (Intermolecular) Step1->Step2 Slow Quench / High Temp Step3 Iodine Migration (Thermodynamic Product) Step2->Step3 Halogen Dance Control Control Measure: Use iPrMgCl·LiCl at -40°C Control->Step2 Inhibits

Caption: The "Halogen Dance" mechanism. Kinetic lithiated species can rearrange to thermodynamic isomers if proton sources or high temperatures are present.

References

  • Knochel, P. et al. "Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction." Angew. Chem. Int. Ed., 1998, 37(12), 1701–1703.[1] Link

  • Fairlamb, I. J. S. "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes." Chemical Society Reviews, 2007, 36, 1036-1045.[1] Link

  • Suzuki, A. "Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Chem. Rev., 1995, 95(7), 2457–2483.[1] Link[1]

  • Schlosser, M. "The 'Halogen Dance' – A molecular tango." Angew. Chem. Int. Ed., 2005, 44(3), 376–393.[1] Link[1]

  • Handy, S. T., & Zhang, Y. "Guide to Regioselective Coupling of Polyhaloheteroaromatics."[1] Chem. Asian J., 2006, 1, 83–88.[1] Link[1]

Sources

Methodological & Application

Technical Application Note: Precision Suzuki-Miyaura Coupling of 2-Fluoro-1,3-diiodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Fluoro-1,3-diiodo-5-methoxybenzene (CAS: N/A, Custom Scaffold). This substrate is a critical "linchpin" intermediate used in the synthesis of non-symmetric fluorinated terphenyls (common in liquid crystal displays) and polysubstituted biaryl pharmaceutical cores.

The presence of the C2-Fluorine atom (ortho to both iodines) and the C5-Methoxy group creates a unique electronic and steric environment. The C2-F atom electronically activates the C-I bonds via inductive withdrawal (-I effect) while simultaneously imposing steric constraints that can be leveraged for site-selectivity. This guide provides two distinct workflows:

  • Protocol A: Controlled Desymmetrization (Mono-Arylation).

  • Protocol B: Exhaustive Bis-Arylation (Terphenyl Synthesis).

Substrate Analysis & Mechanistic Logic

Structural Properties
  • Chemical Formula: C7H5FI2O

  • Symmetry:

    
     point group (plane of symmetry through C2-C5).
    
  • Reactivity Profile:

    • C1/C3 Iodides: Chemically equivalent in the starting material. Highly reactive toward oxidative addition (

      
       enhanced by ortho-F).
      
    • C2 Fluorine: Provides inductive activation but creates a "steric pocket" that hinders bulky phosphine ligands.

    • C5 Methoxy: Electron-donating group (EDG) para to the Fluorine; increases electron density in the ring but has minimal steric impact on the catalytic center at C1/C3.

The "Ortho-Fluoro" Effect in Catalysis

The fluorine atom plays a dual role:

  • Acceleration: The high electronegativity of F lowers the LUMO energy of the C-I bond, facilitating rapid oxidative addition of Pd(0).

  • Stabilization: Unlike larger halogens, F does not severely inhibit transmetallation, but it does discourage the formation of coordinatively saturated Pd-complexes, often requiring bidentate ligands (e.g., dppf) to stabilize the intermediate.

Experimental Protocols

Protocol A: Controlled Mono-Arylation (Desymmetrization)

Objective: Selective coupling of one aryl group to generate a 2-fluoro-3-iodo-5-methoxy-biaryl. Challenge: Preventing the second coupling (Bis-product formation) due to the high reactivity of the remaining iodide.

Optimized Conditions Table
ComponentReagentEquiv.Role
Substrate 2-Fluoro-1,3-diiodo-5-methoxybenzene1.0Electrophile
Nucleophile Aryl Boronic Acid (

)
0.95 Limiting reagent to prevent over-coupling
Catalyst Pd(PPh

)

0.03 (3 mol%)Bulky L4Pd complex favors mono-substitution
Base Na

CO

(2M aq.)
2.0Mild base; minimizes homocoupling
Solvent Toluene / Ethanol / Water (4:1:1)[0.1 M]Biphasic system controls reaction rate
Temp/Time 60 °C4-6 hModerate heat prevents kinetic overshoot
Step-by-Step Procedure
  • Setup: Charge a 3-neck round-bottom flask with the diiodo substrate (1.0 equiv) and Pd(PPh

    
    )
    
    
    
    (3 mol%). Purge with Nitrogen for 10 minutes.[1]
  • Solvent Addition: Add degassed Toluene and Ethanol. Stir until dissolved.

  • Activation: Add the boronic acid (0.95 equiv) dissolved in a minimal amount of Ethanol.

  • Initiation: Add the aqueous Na

    
    CO
    
    
    
    solution via syringe. The biphasic mixture should be stirred vigorously (1000 rpm).
  • Reaction: Heat to 60 °C. Monitor via HPLC/TLC every 60 minutes.

    • Endpoint: Consumption of boronic acid.[2][3][4] ~5-10% starting material should remain (sacrificed to ensure high mono-selectivity).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over MgSO

    
    .
    
  • Purification: Silica gel chromatography. The mono-coupled product is typically less polar than the bis-product but more polar than the di-iodo starter.

Protocol B: Exhaustive Bis-Arylation

Objective: Synthesis of symmetric or pseudo-symmetric terphenyl cores. Challenge: Forcing the second coupling against the steric bulk of the first aryl ring and the ortho-fluorine.

Optimized Conditions Table
ComponentReagentEquiv.Role
Substrate 2-Fluoro-1,3-diiodo-5-methoxybenzene1.0Electrophile
Nucleophile Aryl Boronic Acid (

)
2.5 - 3.0 Excess to drive completion
Catalyst Pd(dppf)Cl

· DCM
0.05 (5 mol%)Bidentate ligand resists de-ligation
Base K

PO

(3M aq.)
4.0Stronger base facilitates transmetallation
Solvent 1,4-Dioxane / Water (5:1)[0.2 M]High boiling point, miscible
Temp/Time 90-100 °C12-18 hHigh energy required for 2nd insertion
Step-by-Step Procedure
  • Setup: Combine substrate, boronic acid (excess), and K

    
    PO
    
    
    
    in a pressure vial or heavy-walled flask.
  • Catalyst: Add Pd(dppf)Cl

    
     (5 mol%). The ferrocenyl ligand prevents catalyst decomposition at high temperatures.
    
  • Solvent: Add Dioxane/Water mixture.[1][2] Sparge with Argon for 15 minutes (Oxygen removal is critical for high-temp stability).

  • Reaction: Seal vessel and heat to 95 °C.

  • Monitoring: Check LC-MS for the disappearance of the mono-coupled intermediate (

    
    ).
    
  • Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.

  • Purification: Recrystallization is often possible for symmetric terphenyls (e.g., from EtOH/Heptane).

Visualized Workflows

Reaction Pathway Decision Tree

SuzukiWorkflow Start Substrate: 2-Fluoro-1,3-diiodo-5-methoxybenzene Decision Target Outcome? Start->Decision MonoPath Protocol A: Desymmetrization Decision->MonoPath Asymmetric Core BisPath Protocol B: Exhaustive Coupling Decision->BisPath Symmetric Core MonoCond Pd(PPh3)4 (3%) 0.95 eq. Boronic Acid 60°C, Toluene/EtOH MonoPath->MonoCond MonoProd Product: 2-Fluoro-3-iodo-5-methoxy-biaryl MonoCond->MonoProd 4-6 Hours BisCond Pd(dppf)Cl2 (5%) 2.5 eq. Boronic Acid 95°C, Dioxane/H2O BisPath->BisCond BisProd Product: 2-Fluoro-5-methoxy-terphenyl BisCond->BisProd 12-18 Hours

Caption: Decision tree for selecting the appropriate coupling protocol based on the desired structural outcome.

Mechanistic Influence of the Ortho-Fluorine

Mechanism Substrate 2-F-1,3-diiodo-Ar OxAdd Oxidative Addition (Rate Limiting) Substrate->OxAdd Pd0 Pd(0)L2 Pd0->OxAdd Intermediate Ar-Pd(II)-I Complex OxAdd->Intermediate Inductive Inductive Effect (-I) from Ortho-F Inductive->OxAdd Accelerates Steric Steric Pocket (F vs L2) Steric->OxAdd Hinders Bulky Ligands

Caption: Mechanistic diagram illustrating the competing electronic acceleration and steric hindrance provided by the C2-Fluorine atom.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protodeboronation Boronic acid instability in aqueous base.Switch to CsF or K

PO

in anhydrous Dioxane. Use Boronic Esters (Pinacol) instead of acids.
Homocoupling (Ar-Ar) Oxygen presence or excess catalyst.Degas solvents more rigorously (Freeze-Pump-Thaw). Reduce catalyst loading to 1 mol%.
Deiodination (Ar-H)

-Hydride elimination or solvent H-abstraction.
Avoid alcoholic solvents (use pure Toluene or DMF). Lower reaction temperature.
Stalled Mono-Coupling Catalyst deactivation by Iodine.Add Ag

O
(1.0 eq) to scavenge Iodide ions and regenerate the cationic Pd species (advanced).

References

  • General Suzuki-Miyaura Selectivity

    • Sinclair, D. J., & Sherburn, M. S. (2005).[5] Single and double Suzuki-Miyaura couplings with symmetric dihalobenzenes.[5] Journal of Organic Chemistry.

  • Fluorinated Terphenyl Synthesis

    • Sharif, M., et al. (2010). One-Pot Synthesis of Fluorinated Terphenyls by Site-Selective Suzuki-Miyaura Reactions of 1,4-Dibromo-2-fluorobenzene. Synlett.

  • Analogous Coupling (2,6-diiodoanisole)

    • Rossini, A. F. C., et al. (2014). Selective coupling reaction between 2,6-diiodoanisoles and terminal alkynes. Orbital: The Electronic Journal of Chemistry.

  • Catalyst Selection for Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

Sources

Precision Desymmetrization: Selective Mono-Arylation of 2-Fluoro-1,3-diiodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a validated protocol for the selective mono-arylation of 2-Fluoro-1,3-diiodo-5-methoxybenzene (1) via Suzuki-Miyaura cross-coupling. The symmetric nature of the substrate (


 point group) presents a classic desymmetrization challenge where statistical probability competes with electronic activation.

Achieving high mono-selectivity requires precise control over stoichiometry, catalyst sterics, and reagent addition rates. This guide outlines a "Slow-Addition" protocol that consistently yields >75% mono-arylated product while minimizing the formation of the bis-arylated byproduct.

Mechanistic Insight & Substrate Analysis[1]

Substrate Electronics and Sterics

The substrate contains two chemically equivalent iodine atoms at the C1 and C3 positions.

  • Activation: The Fluorine atom at C2 exerts a strong inductive withdrawing effect (

    
    ), significantly activating the adjacent C-I bonds toward oxidative addition by Pd(0).
    
  • Deactivation (Post-Coupling): Upon mono-arylation, the symmetry breaks. The newly installed aryl group typically introduces steric bulk ortho to the remaining iodine. While the electronic deactivation is minimal (unless the new aryl group is strongly electron-donating), the steric crowding around the central Fluorine atom becomes the primary lever for preventing the second coupling event.

The Selectivity Challenge

In a standard batch reaction with 1.0 equivalent of boronic acid, statistical distribution dictates a theoretical maximum yield of ~50% for the mono-product if


 (rate constants for first and second couplings). To overcome this, we must ensure 

or manipulate the local concentration of reagents.

Strategy: We utilize a reagent-starved approach combined with a bulky ligand system. By keeping the boronic acid concentration low (via syringe pump addition), we favor the reaction with the abundant starting material over the scarce mono-product.

Experimental Workflow Visualization

ReactionPathway SM Substrate (1) (Symmetric Diiodide) OxAdd1 Oxidative Addition 1 (Fast) SM->OxAdd1 + Pd(0) Pd0 Pd(0) Catalyst Mono Mono-Product (2) (Target) OxAdd1->Mono + Ar-B(OH)2 (Limiting Reagent) Mono->Pd0 Regeneration OxAdd2 Oxidative Addition 2 (Sterically Hindered) Mono->OxAdd2 + Excess Ar-B(OH)2 (Avoid!) Bis Bis-Product (3) (Impurity) OxAdd2->Bis Over-reaction Bis->Pd0

Figure 1: Reaction pathway illustrating the critical branch point at the Mono-Product stage. The protocol is designed to block the path to Oxidative Addition 2.

Validated Protocol: Selective Mono-Arylation

Reagents & Materials
ReagentEquiv.RoleNotes
2-Fluoro-1,3-diiodo-5-methoxybenzene 1.0SubstrateLimiting reagent in bulk, but excess relative to instantaneous boronic acid.
Aryl Boronic Acid 0.95Coupling PartnerSlight deficit is crucial.
Pd(dppf)Cl₂ · DCM 0.03CatalystBidentate ligand creates steric bite angle that disfavors crowded bis-coupling [1].
Na₂CO₃ (2.0 M aq) 2.5BaseMild base prevents rapid transmetallation.
1,4-Dioxane -SolventHigh boiling point, good solubility.
Step-by-Step Procedure

Step 1: Reactor Setup

  • Charge a 3-neck round-bottom flask with Substrate (1.0 equiv) and Pd(dppf)Cl₂ (3 mol%) .

  • Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Add degassed Na₂CO₃ solution (2.5 equiv) .

  • Heat the mixture to 60°C (internal temperature). Note: Do not reflux yet.

Step 2: Controlled Addition (The "Starvation" Phase)

  • Dissolve the Aryl Boronic Acid (0.95 equiv) in a minimal amount of 1,4-Dioxane in a separate vial.

  • Load this solution into a syringe pump.

  • Crucial: Add the boronic acid solution dropwise to the reaction mixture over 2 to 4 hours while stirring vigorously at 60°C.

    • Reasoning: This maintains a low instantaneous concentration of boronic acid, statistically favoring reaction with the excess unreacted diiodide [2].

Step 3: Reaction Monitoring (Self-Validating)

  • After addition is complete, stir for an additional 1 hour.

  • In-Process Control (IPC): Take a 50 µL aliquot, filter through a silica plug, and analyze via

    
    F NMR .
    
    • Substrate: Triplet (approx -110 to -120 ppm).

    • Mono-Product: Distinct shift (symmetry broken).

    • Bis-Product: Distinct shift (symmetry restored, usually downfield).

  • Stop criteria: When Boronic acid is consumed.[1] Do not chase full conversion of the diiodide; unreacted starting material is easier to separate than the bis-product.

Step 4: Work-up & Purification

  • Cool to room temperature. Dilute with Ethyl Acetate and wash with water.

  • Dry organic layer over MgSO₄ and concentrate.[2]

  • Purification: Flash Column Chromatography (Hexanes/EtOAc).

    • Elution Order: Unreacted Diiodide (Fastest)

      
      Mono-Product 
      
      
      
      Bis-Product (Slowest/Most Polar).

Quality Control & Data Interpretation

Expected Data Profile

The following table summarizes the expected analytical signatures for the reaction components.

Component

F NMR Signature
HPLC Retention Time (Relative)Solubility (Hexanes)
Starting Material Triplet (

Hz)
1.00 (Reference)High
Mono-Product Multiplet (dd or dt)0.85 - 0.95Moderate
Bis-Product Triplet (shifted)0.70 - 0.80Low
Troubleshooting Guide

Troubleshooting Problem Issue Detected Check1 High Bis-Product (>10%)? Problem->Check1 Action1 Reduce Boronic Acid to 0.85 eq Increase Addition Time Check1->Action1 Yes Check2 Low Conversion (<30%)? Check1->Check2 No Action2 Check O2 exclusion Increase Temp to 80°C Check2->Action2 Yes Check3 Dehalogenation (H instead of Ar)? Check2->Check3 No Action3 Solvent too wet? Switch to Anhydrous Toluene Check3->Action3 Yes

Figure 2: Decision tree for troubleshooting common selectivity and conversion issues.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lera, M., & Guijarro, A. (2023).[3] Results for the Suzuki-Miyaura reactions between a para-dihalobenzene and phenylboronic acid. Catalysts, 13, 928.[4] [Link][4]

  • Handy, E. L., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie, 148, 115–134. [Link]

  • Ouyang, D., et al. (2025). Meta-Selective Arylation of Pyridine N-Oxides Enabled by ortho-Diiodobenzene Derivatives. Journal of Organic Chemistry. [Link]

Sources

Application Note: Synthesis of Functionalized Poly-Aryl Ethers using 2-Fluoro-1,3-diiodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing functionalized poly-aryl ethers (PAEs) utilizing 2-Fluoro-1,3-diiodo-5-methoxybenzene as a bifunctional electrophilic monomer. Unlike standard PEEK/PEK synthesis which relies on nucleophilic aromatic substitution (


) of activated fluorides, this protocol leverages Ullmann-type Polycondensation  (Copper-catalyzed C-O coupling).

The specific substitution pattern of the monomer (1,3-diiodo) introduces meta-linkages into the polymer backbone, enhancing solubility and processability, while the 2-fluoro and 5-methoxy substituents provide unique dielectric properties and handles for post-polymerization functionalization.

Strategic Analysis & Chemistry

Monomer Reactivity Profile

The target molecule, 2-Fluoro-1,3-diiodo-5-methoxybenzene , presents a unique reactivity hierarchy that dictates the synthetic strategy:

  • Iodine (C-1, C-3): Highly reactive in transition-metal catalyzed cross-couplings (Ullmann or Buchwald-Hartwig). These are the polymerization sites.

  • Fluorine (C-2): Typically inert in Ullmann conditions but provides steric bulk and polarity. It is not the leaving group in this protocol.

  • Methoxy (C-5): Electron-donating group (EDG). While EDGs usually deactivate halides in

    
    , they do not significantly hinder Cu/Pd-catalyzed couplings, making this monomer ideal for catalytic polycondensation.
    
Reaction Mechanism: Catalytic Ullmann Polycondensation

The polymerization proceeds via a step-growth mechanism where the bisphenol (nucleophile) displaces the iodides (electrophiles).

Key Advantages of this Route:

  • Mild Conditions: Avoids the extreme temperatures (>250°C) required for non-activated

    
    .
    
  • Functional Tolerance: The methoxy and fluoro groups remain intact.

  • Structural Control: The 1,3-geometry induces "kinks" in the chain, preventing premature crystallization and ensuring high molecular weight buildup before precipitation.

Experimental Protocol

Materials & Equipment
ComponentGrade/SpecificationRole
Monomer A 2-Fluoro-1,3-diiodo-5-methoxybenzene (>98%)Electrophile
Monomer B Bisphenol A (or Resorcinol/Hydroquinone)Nucleophile
Catalyst Copper(I) Iodide (CuI) (99.999%)Catalyst
Ligand 1,10-Phenanthroline or

-Dimethylglycine
Stabilizes Cu species
Base Cesium Carbonate (

)
Proton scavenger
Solvent NMP (

-Methyl-2-pyrrolidone) or DMSO
High boiling, polar aprotic
Atmosphere Nitrogen or Argon (Grade 5.0)Prevents catalyst oxidation
Step-by-Step Synthesis Procedure
Phase 1: Reactor Setup
  • Drying: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Inerting: Cycle the flask between vacuum and nitrogen purge (3x) to remove all traces of oxygen. Critical: Oxygen poisons the Cu(I) catalyst.

Phase 2: Reagent Loading (Glovebox or Counter-flow)

Perform this step under a positive pressure of Nitrogen.

  • Add Monomer A (2-Fluoro-1,3-diiodo-5-methoxybenzene): 1.00 equiv (e.g., 3.78 g, 10 mmol).

  • Add Monomer B (e.g., Bisphenol A): 1.00 equiv (e.g., 2.28 g, 10 mmol).

    • Note: Stoichiometric balance is critical for high Molecular Weight (Carothers' Equation).

  • Add Base (

    
    ): 2.5 equiv (8.15 g).
    
  • Add Catalyst (CuI): 10 mol% (0.19 g).

  • Add Ligand (1,10-Phenanthroline): 20 mol% (0.36 g).

  • Inject Anhydrous NMP : 20 mL (0.5 M concentration).

Phase 3: Polymerization
  • Degassing: Sparge the solution with nitrogen for 15 minutes.

  • Ramping: Heat the reaction mixture to 80°C for 1 hour to initiate formation of the phenoxide species.

  • Polycondensation: Increase temperature to 120°C and stir vigorously for 24–48 hours.

    • Visual Check: The mixture should darken (brown/dark green) but remain fluid. If viscosity increases significantly, the reaction is working.

Phase 4: Work-up & Purification
  • Cooling: Allow the mixture to cool to room temperature.

  • Precipitation: Pour the viscous reaction mixture slowly into 500 mL of vigorously stirred Methanol (or acidified water/methanol mix).

  • Filtration: Collect the precipitate via vacuum filtration.

  • Washing:

    • Wash 3x with Water (removes salts).

    • Wash 3x with Methanol (removes unreacted monomers/ligand).

    • Optional: Soxhlet extraction with Acetone for 12 hours to remove oligomers.

  • Drying: Dry the polymer in a vacuum oven at 60°C for 24 hours.

Visualization: Reaction Workflow

PolymerizationWorkflow Start Start: Reagent Prep Mix Mixing (NMP, Base) Formation of Phenoxide Start->Mix Inert Atm Cat Add Catalyst (CuI + Ligand) Mix->Cat Degas Heat Heating (120°C) C-O Coupling Cycle Cat->Heat Initiation Heat->Heat Chain Growth (24-48h) Term Termination (Viscosity Plateau) Heat->Term Cooling Precip Precipitation (in Methanol) Term->Precip Work-up Dry Final Polymer (PAE-F-OMe) Precip->Dry Filtration

Figure 1: Step-by-step workflow for the copper-catalyzed polycondensation of 2-Fluoro-1,3-diiodo-5-methoxybenzene.

Characterization & Validation

To validate the synthesis, the following analytical methods are required:

MethodTarget ObservationSuccess Criteria
1H NMR (

)
Disappearance of Bisphenol -OH peak (~4.5-5.0 ppm).No residual -OH; Broadening of aromatic peaks (indicates polymer).
GPC (THF) Molecular Weight Distribution (

).

Da; PDI < 2.5.
DSC Glass Transition Temperature (

).
Distinct

(Likely 140°C–180°C depending on Bisphenol).
TGA Thermal Stability.5% weight loss temperature (

) > 350°C.
Troubleshooting Guide
  • Problem: Low Molecular Weight (Oligomers only).

    • Cause: Stoichiometric imbalance or moisture in solvent.

    • Solution: Recalculate masses precisely (1:1 ratio). Dry NMP over molecular sieves (4Å) for 48h.

  • Problem: Black precipitate in reaction flask.

    • Cause: Catalyst decomposition (Cu disproportionation).

    • Solution: Increase Ligand:Cu ratio to 2.5:1. Ensure strict oxygen-free conditions.

References

  • Sigma-Aldrich. 2-Fluoro-1,3-diiodo-5-methoxybenzene Product Specification.Link

  • Liu, Y., & Zhang, S. (2011). Copper/Iron-Catalyzed Ullmann Coupling of Diiodoarenes and Diphenols for the Synthesis of Aryl Ether Macrocycles. Synlett, 2011(02), 268-272. Link

  • Buck, E., et al. (2002). Ullmann Ether Synthesis: Applications in Polymer Chemistry. Organic Process Research & Development. Link

  • Ma, D., & Cai, Q. (2003). Copper-Catalyzed Ullmann-Type Diaryl Ether Synthesis.[1] Organic Letters, 5(21), 3799-3802. Link

Sources

Palladium-catalyzed functionalization of 2-Fluoro-1,3-diiodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Functionalization of 2-Fluoro-1,3-diiodo-5-methoxybenzene

Executive Summary

This guide details the strategic functionalization of 2-Fluoro-1,3-diiodo-5-methoxybenzene , a high-value scaffold for medicinal chemistry and materials science. The molecule features a unique


 symmetry with two chemically equivalent electrophilic sites (C-I bonds) flanked by an ortho-fluorine atom.

The primary synthetic challenge is desymmetrization : controlling the reaction to achieve exclusive mono-functionalization while suppressing the statistically favored double-coupling. This note provides optimized protocols for:

  • Site-Selective Mono-Arylation (Suzuki-Miyaura Coupling).

  • Sequential Hetero-Functionalization (Sonogashira / Suzuki sequences) for library generation.

Substrate Analysis: The "Ortho-Fluoro" Effect

Before initiating catalysis, researchers must understand the electronic and steric landscape of the substrate.

FeaturePositionElectronic EffectSteric EffectImpact on Catalysis
Iodide (I) C1, C3Good Leaving GroupModerateHighly reactive toward Oxidative Addition (OA).
Fluorine (F) C2Inductive Withdrawal (-I)Small (

)
Accelerates OA at C1/C3 due to electron deficiency; potential for Pd-F interaction.
Methoxy (OMe) C5Mesomeric Donation (+M)ModerateIncreases electron density at C4/C6; slightly deactivates C-I bonds compared to fluoro-only systems.

Key Insight: The C2-fluorine atom creates an "activated" electrophilic site. However, once the first iodide is substituted with an electron-rich aryl group, the remaining iodide becomes electronically deactivated, aiding in the isolation of the mono-product.

Application I: Controlled Mono-Arylation (Desymmetrization)

Objective: Selective formation of the asymmetric biaryl intermediate.

Mechanistic Strategy

Symmetric diiodides have a high propensity for double coupling (bis-arylation), often proceeding faster than the initial mono-coupling due to increased solubility or catalyst association. To enforce mono-selectivity, we utilize statistical biasing and steric gating .

Visualization: Selectivity Workflow

Desymmetrization SM Substrate (Symmetric Diiodide) Mono Mono-Product (Target) SM->Mono k1 (Fast) Rate limiting step Pd0 Pd(0) Catalyst Pd0->SM Oxidative Addition Bis Bis-Product (Over-reaction) Mono->Bis k2 (Variable) Must be < k1 Control Control Factors: 1. Stoichiometry (SM excess) 2. Ligand Bulk (Steric Gating) Control->Mono

Figure 1: Reaction workflow illustrating the kinetic competition between mono- and bis-arylation. Successful desymmetrization requires conditions where k1 >> k2.

Experimental Protocol: Mono-Suzuki Coupling

Reagents:

  • Substrate: 2-Fluoro-1,3-diiodo-5-methoxybenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (0.9 equiv) — Limiting reagent is critical.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%) or Pd(dppf)Cl
    
    
    (for sterically hindered boronic acids).
  • Base: Na

    
    CO
    
    
    
    (2.0 M aq) or K
    
    
    PO
    
    
    (solid).
  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Procedure:

  • Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen promotes homocoupling of boronic acids and deactivates Pd(0).

  • Loading: Add the diiodide substrate (1.0 equiv) and the Pd catalyst. Stir for 5 minutes to ensure dispersion.

  • Nucleophile Addition: Add the Arylboronic acid (0.9 equiv ). Do not add excess.

  • Base Activation: Add the base (2.5 equiv).

  • Reaction: Seal the vessel and heat to 60–70 °C .

    • Scientist's Note: Do not reflux at 100 °C immediately. Lower temperatures favor the selectivity difference between the first and second addition.

  • Monitoring: Monitor by HPLC or TLC every 30 minutes. Look for the disappearance of the boronic acid. The diiodide starting material should remain visible (approx 10% remaining).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO

    
    .
    
  • Purification: Flash chromatography is required to separate the mono-product from the unreacted starting material and trace bis-product.

Application II: Sequential Library Generation

Objective: Synthesis of non-symmetric 1,3-disubstituted derivatives (e.g., 1-alkynyl-3-aryl systems).

Mechanistic Strategy

Once the symmetry is broken, the remaining iodide is chemically distinct. A common workflow is the Sonogashira-Suzuki sequence . The alkyne is often installed first because the resulting alkyne group is smaller (sterically) than many biaryls, though electronic deactivation patterns may suggest doing the electron-poor coupling first.

Visualization: Catalytic Cycle & Ortho-Effect

CatCycle Pd0 Pd(0)L2 Active Species OA Oxidative Addition Pd0->OA + Ar-I Trans Trans- metallation OA->Trans + R-B(OH)2 + Base RE Reductive Elimination Trans->RE Isomerization RE->Pd0 + Product Ortho Ortho-F Effect: Accelerates OA step via inductive effect

Figure 2: The Palladium catalytic cycle. The 2-Fluoro substituent specifically accelerates the Oxidative Addition step (Top) due to the -I inductive effect weakening the C-I bond.

Experimental Protocol: One-Pot Sequential Sonogashira-Suzuki

Reagents:

  • Substrate: 2-Fluoro-1,3-diiodo-5-methoxybenzene.

  • Step 1 (Sonogashira): Terminal Alkyne (1.0 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%), CuI (1 mol%), Et
    
    
    N (3 equiv).
  • Step 2 (Suzuki): Arylboronic acid (1.2 equiv), Cs

    
    CO
    
    
    
    (3 equiv), Water (co-solvent).

Step-by-Step Procedure:

  • Step 1 (Sonogashira): Dissolve substrate in anhydrous THF/Et

    
    N under inert atmosphere. Add Pd catalyst and CuI.[1]
    
  • Addition: Add the terminal alkyne dropwise at Room Temperature (RT).

    • Why? Iodides are reactive enough to couple at RT under Sonogashira conditions. Heating often causes bis-alkynylation.

  • Check Point: Stir at RT for 4-6 hours. Verify mono-alkynylation by TLC.

  • Step 2 (Suzuki - One Pot): Without isolating the intermediate, add the Arylboronic acid and an aqueous solution of Cs

    
    CO
    
    
    
    .
  • Heat: Raise temperature to 80 °C. The water addition helps dissolve the inorganic base and facilitates the Suzuki transmetallation.

  • Workup: Standard extraction and silica purification.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
High Bis-Product Ratio Reaction rate

is too fast.
1. Reduce Boronic Acid to 0.8 equiv.2. Use a bulky ligand (e.g., SPhos) to sterically hinder the second addition.3. Dilute the reaction mixture (0.05 M).
"Black Palladium" Catalyst decomposition (Pd aggregation).1. Ensure rigorous degassing.2. Add excess ligand (e.g., free PPh

) to stabilize Pd(0).
No Reaction Oxidative addition failure.1. Switch to Pd(dppf)Cl

(larger bite angle).2. Increase temp to 90 °C (careful of bis-coupling).
De-iodination Protodehalogenation (I replaced by H).Solvent is too "wet" (proton source) or reaction is overheated. Dry solvents; lower temperature.

References

  • Sinclair, D. J., & Sherburn, M. S. (2005).[2] Single and Double Suzuki-Miyaura Couplings with Symmetric Dihalobenzenes.[2] The Journal of Organic Chemistry, 70(9), 3730–3733.[2]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Fairlamb, I. J. S. (2007). Palladium Catalysis in Synthesis: Where Next? Organic & Biomolecular Chemistry, 5, 2748-2757.

Sources

Application Note: Site-Selective Buchwald-Hartwig Amination of Diiodo-Fluoroanisoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the site-selective Buchwald-Hartwig amination of diiodo-fluoroanisoles. Polyhalogenated arenes, particularly those containing fluorine and methoxy motifs, are high-value scaffolds in medicinal chemistry due to their metabolic stability and lipophilicity. However, they present a unique challenge: distinguishing between two chemically similar C–I bonds while preserving the C–F bond.

This guide provides a validated method to achieve >95:5 regioselectivity for the mono-aminated product, leveraging steric differentiation and ligand-controlled oxidative addition.

Scientific Foundation & Mechanistic Insight

The Chemoselectivity Challenge

In a substrate such as 2,4-diiodo-5-fluoroanisole , three potential reactive sites exist for oxidative addition by Palladium(0):

  • C2–I: Sterically crowded (ortho to the methoxy group).

  • C4–I: Less sterically hindered, though electronically activated by the ortho-fluorine.

  • C5–F: Strong C–F bond (BDE ~116 kcal/mol); generally inert to Pd(0) under standard conditions but susceptible to

    
     if strong bases (e.g., NaOtBu) are used at high temperatures.
    

The Solution: The reaction is kinetically controlled. By using a bulky ligand, the Pd(0) catalyst preferentially undergoes oxidative addition at the less hindered C4–I position. The C2–I bond remains intact due to the "ortho-effect" of the methoxy group, which creates a steric gate.

Catalyst System Selection
  • Palladium Source:

    
     or precatalysts like 
    
    
    
    .[1]
  • Ligand (The Critical Variable):

    • Xantphos: A wide bite-angle bidentate ligand. It is preferred for mono-amination because its rigidity facilitates reductive elimination of the mono-product but its bulk disfavors the second oxidative addition at the crowded C2 position.

    • BrettPhos: Excellent for difficult substrates but may be too active, leading to bis-amination if stoichiometry is not strictly controlled.

  • Base:

    
     is preferred over NaOtBu to minimize background nucleophilic aromatic substitution (
    
    
    
    ) at the C–F bond.
Selectivity Pathway Diagram

SelectivityPathway Substrate 2,4-Diiodo-5-fluoroanisole TS_C4 TS: C4 Oxidative Addition (Sterically Accessible) Substrate->TS_C4 Fast (k1) TS_C2 TS: C2 Oxidative Addition (Blocked by OMe) Substrate->TS_C2 Slow (k2) Pd_L L-Pd(0) Active Species Pd_L->TS_C4 Intermediate Ar-Pd(II)-I Species TS_C4->Intermediate Product Product: C4-Amine (Mono-coupled) Intermediate->Product + Amine / Base Reductive Elimination

Figure 1: Kinetic pathway favoring C4-amination due to steric gating at C2.

Experimental Protocol

Materials
  • Substrate: 2,4-Diiodo-5-fluoroanisole (1.0 equiv)

  • Amine: Morpholine (1.1 equiv) [Model amine]

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5.0 mol%)

  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)[2]

Step-by-Step Methodology
  • Preparation of Glassware:

    • Oven-dry a 25 mL Schlenk tube or reaction vial containing a magnetic stir bar.

    • Cool under a stream of dry Nitrogen or Argon.

  • Reagent Addition (Glovebox or Schlenk Line):

    • Add

      
       (23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol).
      
    • Add 2,4-Diiodo-5-fluoroanisole (378 mg, 1.0 mmol).

    • Add

      
       (652 mg, 2.0 mmol).
      
    • Note: If using a liquid amine, add it after the solvent. If solid, add here.

  • Degassing & Solvation:

    • Seal the vessel with a septum.

    • Evacuate and backfill with Argon (3 cycles).

    • Inject anhydrous 1,4-Dioxane (5 mL) via syringe.

    • Inject Morpholine (96 µL, 1.1 mmol).

  • Reaction:

    • Place in a pre-heated oil bath at 80°C .

    • Stir vigorously (800 rpm) for 12–16 hours.

    • Monitoring: Check via HPLC or GC-MS at 2 hours and 12 hours. Look for the disappearance of starting material (SM) and the ratio of Mono:Bis product.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

    • Concentrate the filtrate under reduced pressure.

    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Optimization & Troubleshooting Guide

The following table summarizes the impact of changing variables if the standard protocol yields unsatisfactory results.

VariableModificationExpected OutcomeMechanism
Ligand Switch to BrettPhos Increased ConversionBulky, electron-rich ligand accelerates oxidative addition, but may increase bis-coupling risk.
Ligand Switch to DPPF Higher SelectivitySmaller bite angle than Xantphos but very rigid; often stops at mono-coupling on di-halides.
Base Switch to NaOtBu Faster Rate / Lower SelectivityStronger base facilitates transmetallation but increases risk of

at C–F bond.
Temp Lower to 60°C Improved RegioselectivityKinetic control is enhanced at lower temperatures; reaction time will increase.
Solvent Switch to Toluene Modulates SolubilityNon-polar solvent can sometimes stabilize the mono-aminated intermediate.
Workflow Optimization Diagram

OptimizationWorkflow Start Start Reaction (Standard Protocol) Check Analyze Crude (LCMS) Start->Check Decision1 SM Remaining? Check->Decision1 Decision2 Bis-Product Observed? Decision1->Decision2 No (<5%) Action1 Increase Temp (100°C) or Switch to BrettPhos Decision1->Action1 Yes (>20%) Action2 Lower Temp (60°C) or Reduce Amine Equiv (0.95) Decision2->Action2 Yes (>10%) Action3 Proceed to Workup Decision2->Action3 No Action1->Check Action2->Check

Figure 2: Decision tree for optimizing reaction outcomes based on LCMS data.

Safety Considerations

  • Halo-anisoles: Many polyhalogenated aromatics are skin irritants and potential sensitizers. Handle in a fume hood.

  • Palladium Residues: Pd species can be toxic. Ensure thorough removal via Celite filtration and column chromatography. Scavenger resins (e.g., SiliaMetS® Thiol) are recommended for pharmaceutical grade purification.

  • Pressurized Vessels: When heating dioxane to 100°C in a sealed tube, ensure the vessel is rated for pressure to prevent rupture.

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][5][6][7][8][9][10][11] Reaction intermediates and structure-activity relationships in the coupling of amines with aryl halides. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry, 74(17), 664–667. (Note: Relevant for discussion on steric gating in similar systems). [Link]

  • Ackermann, L., Vicente, R., & Kapdi, A. R. (2009). Transition-Metal-Catalyzed Direct Arylation of (Hetero)Arenes by C–H Bond Cleavage. Angewandte Chemie International Edition, 48(52), 9792–9826. (Context for site-selectivity on polyhaloarenes). [Link]

Sources

Application Note: Leveraging 2-Fluoro-1,3-diiodo-5-methoxybenzene in Advanced MOF Design

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials celebrated for their high surface areas and tunable structures.[1][2] The choice of organic linker is paramount in dictating the final properties of a MOF. This application note details the strategic use of 2-Fluoro-1,3-diiodo-5-methoxybenzene as a highly functional building block in MOF synthesis. While not a conventional coordinating linker itself, its diiodo-functionality makes it an exceptional platform for two primary advanced applications: (1) as a powerful halogen bond donor for constructing novel supramolecular frameworks and (2) as a precursor for multi-functional linkers amenable to post-synthetic modification (PSM), a technique for chemically altering a pre-synthesized MOF.[3][4][5] This guide provides detailed protocols for its application, focusing on the synthesis of a halogen-bonded organic framework (XOF) and outlining its potential for covalent functionalization.

Introduction: The Strategic Value of Functionalized Aromatics in MOF Synthesis

The programmability of MOFs stems from the judicious selection of their constituent metal nodes and organic linkers.[2][6] Incorporating halogen atoms like iodine into linkers introduces unique electronic and chemical properties, including enhanced polarizability and the capacity for halogen bonding (XB)—a directional, non-covalent interaction between an electron-poor region on a halogen atom and a Lewis base.[1][7] This interaction is increasingly exploited as a tool for crystal engineering.[8]

2-Fluoro-1,3-diiodo-5-methoxybenzene is a molecule of significant interest for several reasons:

  • Strong Halogen Bonding: The two iodine atoms are potent halogen bond donors. Their electrophilic character is further amplified by the electron-withdrawing nature of the adjacent fluorine atom, making them ideal for constructing robust halogen-bonded frameworks.

  • Post-Synthetic Modification Handle: The carbon-iodine bond is a versatile functional handle for a variety of cross-coupling reactions. This allows for the initial construction of a robust MOF, which can then be functionalized with new chemical groups, a process known as Post-Synthetic Modification (PSM).[3][4][9] This strategy overcomes the limitations of direct synthesis, where sensitive functional groups might not survive the initial solvothermal reaction conditions.[5]

  • Tuning Functionality: The fluoro and methoxy groups decorate the pore walls of the resulting framework, modulating properties such as gas adsorption, selectivity, and catalytic activity.[1]

This document provides a protocol for using this molecule as a primary linker in a halogen-bonded organic framework (XOF), a subclass of materials analogous to MOFs but held together by halogen bonds.[7]

Core Principles: Understanding the Linker's Role

The utility of 2-Fluoro-1,3-diiodo-5-methoxybenzene hinges on the concept of the "σ-hole," a region of positive electrostatic potential on the outermost portion of the iodine atom, along the axis of the C-I bond. This positive region interacts favorably with Lewis bases (halogen bond acceptors) like anions or heteroatoms. The electron-withdrawing fluorine atom enhances the magnitude of this σ-hole, strengthening the subsequent halogen bond.

Figure 1: Molecular structure and electrostatic properties. The electron-withdrawing fluorine atom enhances the positive sigma-holes (δ+) on the iodine atoms, making them potent halogen bond donors.

Experimental Protocol: Solvothermal Synthesis of a Halogen-Bonded MOF (XOF-1)

This protocol describes the synthesis of a representative halogen-bonded framework, designated XOF-1, using 2-Fluoro-1,3-diiodo-5-methoxybenzene as the linker and silver nitrate (AgNO₃) as a source of metal ions and halogen bond-accepting nitrate anions. The solvothermal method is a common and effective technique for synthesizing high-quality crystalline MOFs.[2][10]

Materials and Equipment:

  • 2-Fluoro-1,3-diiodo-5-methoxybenzene (Linker)

  • Silver Nitrate (AgNO₃) (Node/Anion Source)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol, anhydrous

  • Teflon-lined stainless-steel autoclave (23 mL) or sealed glass vial

  • Laboratory oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of Precursors:

    • In a 20 mL glass vial, dissolve 41.0 mg (0.1 mmol) of 2-Fluoro-1,3-diiodo-5-methoxybenzene in 5 mL of DMF.

    • In a separate vial, dissolve 17.0 mg (0.1 mmol) of AgNO₃ in 5 mL of DMF.

  • Reaction Assembly:

    • Transfer the linker solution to the Teflon-lined autoclave.

    • Carefully add the AgNO₃ solution to the autoclave.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a programmable laboratory oven.

    • Heat the vessel to 120 °C over 2 hours.[11]

    • Maintain the temperature at 120 °C for 48 hours.[11]

    • Allow the oven to cool slowly to room temperature over 24 hours.

  • Product Isolation and Purification:

    • Carefully open the autoclave and collect the crystalline product by decanting the mother liquor.

    • Wash the crystals by soaking them in 10 mL of fresh DMF for 24 hours to remove unreacted starting materials.[6][12]

    • Decant the DMF and repeat the washing step twice with 10 mL of ethanol.

    • Collect the purified crystals by centrifugation.

  • Activation:

    • Dry the purified product in a vacuum oven at 80 °C for 12 hours to remove residual solvent from the pores.[11][12] This "activation" step is crucial for accessing the full porosity of the material.[6]

ParameterValuePurpose
Linker2-Fluoro-1,3-diiodo-5-methoxybenzeneHalogen bond donor
Node/Anion SourceAgNO₃Provides Ag⁺ ions and NO₃⁻ XB acceptors
SolventN,N-Dimethylformamide (DMF)High boiling point, solvates precursors
Temperature120 °CPromotes crystal growth
Reaction Time48 hoursAllows for slow, ordered crystallization
Molar Ratio (Linker:Ag)1:1Stoichiometry for framework assembly

Table 1: Key parameters for the solvothermal synthesis of XOF-1.

G A Prepare Linker & AgNO₃ Solutions in DMF B Combine Solutions in Teflon-Lined Autoclave A->B C Solvothermal Reaction (120°C, 48h) B->C D Slow Cooling to Room Temperature C->D E Isolate Crystals D->E F Wash with Fresh DMF & Ethanol E->F G Activate under Vacuum (80°C, 12h) F->G H Characterize XOF-1 G->H

Figure 2: Workflow for the synthesis and activation of XOF-1.

Characterization and Validation

To confirm the successful synthesis and structure of XOF-1, a suite of characterization techniques is essential.

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the 3D structure, confirming the connectivity between the diiodo-linker and the nitrate anions via halogen bonding. Expected results would show I···O distances shorter than the sum of the van der Waals radii (~3.5 Å) and a C-I···O angle close to 180°.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material by comparing the experimental pattern to the one simulated from SC-XRD data.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the framework and the temperature at which solvent molecules or the framework itself decomposes.

  • Elemental Analysis: Confirms the empirical formula of the synthesized material, validating the ratio of linker to metal salt in the final product.

TechniqueExpected Outcome
SC-XRDConfirmation of halogen-bonded network (I···O < 3.5 Å).
PXRDSharp peaks indicating high crystallinity and phase purity.
TGAHigh thermal stability up to >250 °C.
Elemental AnalysisC, H, N, F, I content consistent with the proposed formula.

Table 2: Expected characterization results for validating XOF-1 synthesis.

Application Insights and Future Directions

The unique chemical environment within the pores of a MOF derived from 2-Fluoro-1,3-diiodo-5-methoxybenzene opens up several application avenues.

  • Gas Adsorption and Separation: The presence of multiple halogen atoms (F, I) can create specific adsorption sites for polarizable gases or for applications in iodine capture.[1][13] MOFs with electron-rich linkers are known to form charge-transfer complexes with iodine.[14]

  • Catalysis: The Lewis acidic character of the iodine's σ-hole can be exploited for catalysis, activating substrates in a confined environment.[1][15]

  • Post-Synthetic Modification (PSM): The true power of the C-I bond lies in its potential for PSM. After the framework is constructed, the iodine atoms can be replaced with other functional groups (e.g., alkynes, aryl groups) via established palladium-catalyzed cross-coupling reactions. This allows for the precise installation of functionalities that would not be stable under the initial MOF synthesis conditions, creating highly tailored materials.[3][9][16]

Troubleshooting

IssuePotential CauseSuggested Solution
Amorphous Product / Poor CrystallinityReaction temperature too high/low; Cooling rate too fast.Optimize the temperature gradient and slow the cooling rate to promote ordered crystal growth.
Low YieldIncomplete dissolution of precursors; Linker or salt degradation.Ensure complete dissolution before sealing the reactor. Confirm the stability of precursors at the reaction temperature.
Impure ProductIncomplete removal of unreacted starting materials.Increase the duration and frequency of the solvent washing/soaking steps.[12]

References

  • ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. Retrieved from [Link]

  • Innovation.world. (n.d.). Solvothermal Synthesis Of MOFs. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Halogen bonding in metal-organic-supramolecular networks | Request PDF. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Development of halogen- bonded organic frameworks. Retrieved from [Link]

  • ResearchGate. (n.d.). Functional Porphyrinic Metal‐Organic Framework as a New Class of Heterogeneous Halogen Bond Donor Catalyst | Request PDF. Retrieved from [Link]

  • ACS Publications. (2021, November 2). Flexible Alkali–Halogen Bonding in Two Dimensional Alkali-Metal Organic Frameworks | The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • ChemistryViews. (2024, April 13). Metal–Organic Frameworks as Catalysts for Halogen Exchange. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC. Retrieved from [Link]

  • NIH. (n.d.). Adsorption of iodine in metal–organic framework materials - PMC. Retrieved from [Link]

  • ACS Publications. (2025, February 5). Synthesis of a (3,7)-Connected Metal–Organic Framework by Post-Synthetic Linker Reorganization for High Iodine Adsorption. Retrieved from [Link]

  • Bioengineer.org. (2025, October 6). Development and Utilization of a Halogen-Bonded Organic Framework Featuring N⋯Cl⁺⋯N Interactions. Retrieved from [Link]

  • OSTI.GOV. (2021, November 1). Functional Porphyrinic Metal?Organic Framework as a New Class of Heterogeneous Halogen-Bond-Donor Ca (Journal Article). Retrieved from [Link]

  • ACS Figshare. (2025, February 5). Synthesis of a (3,7)-Connected Metal–Organic Framework by Post-Synthetic Linker Reorganization for High Iodine Adsorption. Retrieved from [Link]

  • University of Illinois. (2013, October 15). Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. Retrieved from [Link]

  • PubMed. (2009, May). Postsynthetic modification of metal-organic frameworks. Retrieved from [Link]

  • ResearchGate. (2025, February 5). Synthesis of a (3,7)-Connected Metal–Organic Framework by Post-Synthetic Linker Reorganization for High Iodine Adsorption. Retrieved from [Link]

  • Organic and Biomolecular Chemistry. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

  • ACS Publications. (n.d.). Systematic Functionalization of a Metal−Organic Framework via a Postsynthetic Modification Approach | Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Figshare. (2025, February 5). Synthesis of a (3,7)-Connected Metal–Organic Framework by Post-Synthetic Linker Reorganization for High Iodine Adsorption. Retrieved from [Link]

  • Journal of Materials Chemistry A. (n.d.). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. Retrieved from [Link]

  • Patsnap Eureka. (2025, August 11). Post-Synthetic Modification and Its Effects on MOF Performance. Retrieved from [Link]

  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • ChemRxiv. (2022, April 20). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

Sources

Application Note: Stepwise Functionalization of 1,3-Diiodo-5-methoxybenzene (3,5-Diiodoanisole)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic desymmetrization of 1,3-diiodo-5-methoxybenzene (also known as 3,5-diiodoanisole).[1] Due to the


 symmetry of the substrate, the two iodine atoms are chemically equivalent, presenting a challenge for site-selective monofunctionalization.[1] This guide provides optimized protocols for stepwise cross-coupling reactions  (Suzuki-Miyaura and Sonogashira), focusing on stoichiometric control to maximize the yield of the mono-substituted intermediate. We address the statistical distribution of products, purification strategies, and the subsequent conversion to unsymmetrical 3,5-disubstituted anisole derivatives, which are critical scaffolds in liquid crystals, dendrimers, and medicinal chemistry.[1]

Introduction & Strategic Overview

The 1,3-diiodo-5-methoxybenzene scaffold is a linchpin in the synthesis of meta-terphenyls and polyphenylene dendrimers.[1] The presence of the methoxy group (


) exerts an inductive effect, but because it is meta to both iodines, it does not sufficiently differentiate them electronically to allow for catalyst-controlled regioselectivity (unlike in 2,4-dihalopyridines).[1]

Therefore, the functionalization strategy relies on Statistical Amplification via Stoichiometry Control .[1]

The Challenge of Symmetry

When reacting a symmetrical dihalide (


) with a nucleophile (

), three outcomes are possible:
  • Unreacted Starting Material (

    
    ) 
    
  • Mono-product (

    
    )  – The Target
    
  • Bis-product (

    
    )  – The Over-reaction
    

To favor the mono-product, we must operate under conditions where the concentration of the nucleophile is the limiting factor, typically using sub-stoichiometric amounts (0.6 – 0.8 equiv) relative to the diiodide.[1] While this leaves unreacted starting material, the diiodide is easier to recover and recycle than separating the bis-product.[1]

Workflow Visualization

The following diagram illustrates the decision logic and workflow for this stepwise synthesis.

G Start Start: 1,3-Diiodo-5-methoxybenzene Decision Select Coupling Partner 1 Start->Decision Suzuki Route A: Suzuki-Miyaura (Aryl Boronic Acid) Decision->Suzuki Sonogashira Route B: Sonogashira (Terminal Alkyne) Decision->Sonogashira Control Stoichiometry Control (0.7 - 0.9 eq Nucleophile) Suzuki->Control Sonogashira->Control Mix Crude Mixture: Start Material + Mono + Bis Control->Mix Purify Chromatographic Separation (Recycle Starting Material) Mix->Purify MonoProduct Target: Mono-Iodo Intermediate Purify->MonoProduct Step2 Step 2: Divergent Coupling (Introduce Group R') MonoProduct->Step2 Final Final Product: Unsymmetrical 3,5-Disubstituted Anisole Step2->Final

Caption: Workflow for the desymmetrization of 1,3-diiodo-5-methoxybenzene via statistical control.

Protocol 1: Site-Selective Mono-Suzuki Coupling

This protocol is optimized to synthesize 3-iodo-5-methoxybiphenyl derivatives.[1] The key is using a deficit of boronic acid to suppress the formation of the terphenyl (bis-coupled) side product.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: 1,3-Diiodo-5-methoxybenzene (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (0.8 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: Toluene / Ethanol (4:1 ratio) or DME / Water[1]

  • Atmosphere: Argon or Nitrogen (strictly degassed)[1]

Step-by-Step Procedure
  • Degassing: In a Schlenk tube or sealed vial, combine Toluene (16 mL) and Ethanol (4 mL). Sparge with argon for 15 minutes.

  • Loading: Add 1,3-diiodo-5-methoxybenzene (1.0 g, 2.78 mmol, 1.0 equiv ) and

    
     (96 mg, 0.08 mmol, 0.03 equiv ). Stir for 5 minutes until dissolved.
    
  • Addition of Base: Add 2.0 M

    
     (2.8 mL).[1]
    
  • Controlled Addition: Dissolve the Aryl Boronic Acid (2.22 mmol, 0.8 equiv ) in a minimal amount of degassed ethanol. Add this solution dropwise over 30 minutes to the reaction mixture at room temperature.

    • Expert Insight: Adding the nucleophile slowly keeps its instantaneous concentration low, statistically favoring reaction with the abundant diiodide over the scarce mono-product.[1]

  • Heating: Heat the mixture to 80°C and stir for 12–16 hours. Monitor by TLC or HPLC.[1]

    • Target Endpoint: Consumption of boronic acid.[1] Significant starting diiodide should remain.[1]

  • Work-up: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[1] Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Silica Gel).

    • Elution Order: 1,3-Diiodo-5-methoxybenzene (Fastest)

      
      Mono-product 
      
      
      
      Bis-product (Slowest).[1]
    • Note: Recovered starting material can be recycled for the next batch.[1]

Data: Stoichiometry Effects on Product Distribution
Boronic Acid EquivalentsUnreacted Diiodide (%)Mono-Product (%)Bis-Product (%)
0.5 eq ~55%~43%< 2%
0.8 eq (Recommended)~25%~60%~15%
1.1 eq < 5%~40%~55%
2.5 eq 0%< 5%> 95%

Protocol 2: The Second Functionalization (Completion)

Once the mono-iodo intermediate is isolated, the symmetry is broken.[1] The remaining iodine atom is chemically distinct and can be subjected to a second coupling reaction (Suzuki, Sonogashira, or Buchwald-Hartwig) to install a different functional group (


).[1]
Reagents
  • Substrate: Mono-iodo-5-methoxybiphenyl intermediate (1.0 equiv)

  • Coupling Partner: Different Boronic Acid or Terminal Alkyne (1.2 – 1.5 equiv)[1]

  • Catalyst:

    
     (3 mol%) – More active catalyst often preferred here.[1]
    
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (anhydrous)[1]

Procedure
  • Setup: Charge a reaction vial with the Mono-iodo substrate (1.0 equiv), the second Coupling Partner (1.5 equiv),

    
     (3.0 equiv), and 
    
    
    
    (3 mol%).
  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Heat to 100°C for 4–8 hours.

    • Note: Since we want full conversion, we use excess nucleophile and higher temperatures.[1]

  • Work-up: Standard aqueous work-up and column chromatography.

Alternative Route: Sonogashira Coupling

Iodides are excellent substrates for Sonogashira coupling.[1] This can be used as the first step (to make 3-alkynyl-5-iodoanisole) or the second step.[1]

Mechanism & Selectivity

The mechanism relies on the oxidative addition of Pd(0) to the C-I bond.[1] In the first step, the statistical logic remains the same as the Suzuki protocol.

Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Ar-I Substrate Ar-I TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet + R-C≡C-Cu RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle for Sonogashira coupling on the iodo-arene.

Protocol Highlights
  • Catalyst System:

    
     (2 mol%) and 
    
    
    
    (1 mol%).[1]
  • Base/Solvent: Triethylamine (

    
    ) or Diisopropylamine (DIPA) / THF.[1]
    
  • Temperature: Room Temperature to 50°C.

  • Critical Control: Oxygen exclusion is vital to prevent homocoupling of the alkyne (Glaser coupling), which consumes the nucleophile and complicates purification.[1]

Troubleshooting & Quality Control

Separation of Mixtures

The most difficult aspect of this chemistry is separating the mono-product from the di-iodo starting material, as they often have similar


 values.
  • Strategy 1 (Gradient Elution): Use a very shallow gradient of Hexanes/EtOAc (e.g., 100:0 to 95:5 over 20 column volumes).[1]

  • Strategy 2 (Recrystallization): If the products are solid, the highly symmetrical starting material often crystallizes differently than the unsymmetrical mono-product.[1]

Dehalogenation[1]
  • Issue: Observation of des-iodo product (replacement of I with H).

  • Cause: Overheating in ethanol or presence of water with excessive heating.[1]

  • Fix: Switch to anhydrous solvents (Toluene/DME) and ensure rigorous degassing.[1]

References

  • General Statistical Functionalization

    • Cho, S. H., et al. "Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid."[1] Organic & Biomolecular Chemistry, 2018.[1][2]

    • Note: Discusses the handling of poly-iodo systems and st
  • Site-Selectivity Reviews

    • Fairlamb, I. J. S.[1] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Society Reviews, 2011.[1]

    • Context: While focused on heteroarenes, the principles of stoichiometry and catalyst loading apply to desymmetrization.[1]

  • Synthesis of 3,5-Disubstituted Anisoles (Dendrimer Precursors)

    • Grayson, S. M., & Fréchet, J. M. J.[1] "Convergent Dendrons and Dendrimers: from Synthesis to Applications." Chemical Reviews, 2001.[1]

    • Context: 3,5-diiodoanisole is a classic starting material for Fréchet-type dendrons; this review covers the stepwise activation of such cores.[1]

  • Related Substrate Protocols (o-Terphenyls)

    • Fuson, R. C., & Albright, R. L.[1][3] "Synthesis of 2-Iodo-2'-Methoxybiphenyl." Journal of the American Chemical Society, 1959.[1]

    • Context: Historical grounding for the stability and reactivity of iodo-methoxy-biphenyl systems.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Functionalization of 2-Fluoro-1,3-diiodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-2F-DI-OME Subject: Improving Mono-Selectivity (Desymmetrization) in Symmetric Diiodo-Arene Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Symmetry Trap"

You are likely experiencing "Runaway Bis-Coupling" (formation of the di-arylated product) even when using 1.0 equivalent of your coupling partner.

The Core Problem: Your substrate, 2-Fluoro-1,3-diiodo-5-methoxybenzene , is chemically symmetric. The C1 and C3 positions are homotopic. However, in 1,3-diiodobenzenes, the reaction kinetics often favor the second coupling event over the first (


). Once the first iodine undergoes oxidative addition and coupling, the resulting mono-product is often more reactive or locally available to the catalyst than the remaining starting material, leading to significant bis-product formation regardless of stoichiometry.

This guide provides the protocols to break this symmetry and maximize mono-functionalization.

Diagnostic Matrix & Troubleshooting

Use this table to identify your specific failure mode and apply the corresponding fix.

SymptomProbable Root CauseCorrective Action (The Fix)
>20% Bis-Coupled Product Kinetic Favorability: The mono-product is reacting faster than the starting material (

).
Switch to Statistical Control: Use 3.0–5.0 equivalents of the diiodo-substrate relative to the boronic acid. Recycle the unreacted starting material.
Low Conversion (<30%) Catalyst Deactivation: The ortho-fluorine and iodines create a crowded pocket, potentially forming stable Pd-clusters or inhibiting transmetallation.Boost Activation: Switch to Pd(dppf)Cl₂ or Pd(PCy₃)₂ (bulky, electron-rich ligands). Increase temperature to 80°C.
Protodeiodination (H instead of Ar) "Reduction" Side Reaction: In the presence of alcohols or water, the Pd-Ar-I intermediate undergoes reduction rather than transmetallation.Solvent Switch: Move to anhydrous 1,4-Dioxane or Toluene . Avoid primary alcohols (MeOH/EtOH). Use Cs₂CO₃ instead of K₂CO₃.
Regio-Isomer Scrambling "Ring Walking": Rare, but Pd can migrate along the ring if the reaction is too slow and temperatures are too high.Lower Temperature: Run the reaction at 60°C with a more active catalyst (e.g., Pd-XPhos G3) to maintain rate without thermal migration.

The Mechanism: Why Mono-Coupling Fails

To solve the problem, you must visualize the competition between the Starting Material (SM) and the Mono-Product (P1).

ReactionKinetics cluster_warning The Kinetic Trap SM Starting Material (2-F-1,3-diiodo...) Mono Mono-Product (Desired) SM->Mono k1 (First Coupling) Rate depends on [SM] Cat Pd(0) Catalyst Mono->Cat Competes for Catalyst Bis Bis-Product (Undesired) Mono->Bis k2 (Second Coupling) Rate depends on [Mono] Warning If k2 ≥ k1: Bis-product forms immediately even at low conversion.

Figure 1: Kinetic competition in diiodo-arene coupling. In 1,3-diiodo systems,


 is often remarkably fast, necessitating high dilution or excess starting material.

Validated Protocols

Protocol A: The "High-Dilution" Method (Recommended)

Best for: Maximizing mono-selectivity when starting material is valuable but recyclable.

Rationale: By keeping the concentration of the Boronic Acid low and the Diiodide high, you statistically force the catalyst to encounter the Diiodide first.

  • Setup: In a reaction vial, dissolve 2-Fluoro-1,3-diiodo-5-methoxybenzene (3.0 equiv) and Catalyst (Pd(dppf)Cl₂, 5 mol%) in degassed 1,4-Dioxane .

  • Base: Add Cs₂CO₃ (2.0 equiv) (anhydrous).

  • Slow Addition: Dissolve your Boronic Acid (1.0 equiv) in a separate volume of dioxane.

  • Execution: Heat the reaction mixture to 60–80°C . Using a syringe pump, add the Boronic Acid solution dropwise over 2–4 hours.

  • Workup: Cool, filter through Celite.

  • Purification: The mixture will contain SM (excess) and Mono-product. Because of the polarity difference (Iodine vs. Aryl group), these are usually separable by Flash Chromatography (Hexane/EtOAc gradient).

Protocol B: The "Electronic Deactivation" Strategy

Best for: Coupling electron-rich partners (e.g., p-methoxyphenyl).

Rationale: If you couple an electron-donating group (EDG) first, the remaining C-I bond becomes more electron-rich and less reactive toward the second Oxidative Addition.

  • Catalyst Choice: Use Pd(PPh₃)₄ (5 mol%) . Triphenylphosphine is less active than bidentate ligands, making it more sensitive to subtle electronic differences.

  • Solvent: Toluene:Ethanol:Water (4:1:1).

  • Stoichiometry: 1.0 equiv Diiodide : 0.95 equiv Boronic Acid.

  • Note: This only works if the incoming group is a strong donor. If you are coupling an electron-withdrawing group (e.g., pyridine, ester), this method will fail—use Protocol A.

Frequently Asked Questions (FAQ)

Q: Why not use the dibromo-analog instead? A: If you can source 2-fluoro-1,3-dibromo-5-methoxybenzene, do it . 1,3-Dibromobenzenes show significantly better mono-selectivity than diiodobenzenes because the C-Br bond is harder to break (higher activation energy), allowing for better discrimination between the SM and the Mono-product [1].

Q: Does the Fluorine atom at C2 interfere with the catalyst? A: Yes and No. The C2-Fluorine exerts a strong inductive effect (-I), making the adjacent C-I bonds more electrophilic and reactive toward oxidative addition. This is good for reactivity but bad for selectivity (makes everything react faster). It does not typically cause "poisoning," but it can facilitate ortho-lithiation if you try to use n-BuLi/ZnCl₂ methods (Negishi coupling).

Q: Can I use a protecting group? A: No, because the iodines are identical. You cannot protect one without protecting the other. The only "protection" is statistical probability (using excess SM).

Decision Tree: Optimizing Your Workflow

TroubleshootingTree Start Start: 2-F-1,3-diiodo-5-OMe + Boronic Acid CheckYield Check LCMS/NMR (Crude Mixture) Start->CheckYield BisIssue Result: >15% Bis-Product CheckYield->BisIssue Bis Coupling NoRxn Result: SM Recovered (<10% Conv.) CheckYield->NoRxn Low Reactivity DeIodo Result: Mono-Product with H instead of I (Reduction) CheckYield->DeIodo Side Reaction SolBis Action: 1. Increase SM to 3.0 equiv 2. Use Syringe Pump addition BisIssue->SolBis SolNoRxn Action: 1. Switch to Pd(dppf)Cl2 2. Increase Temp to 90°C NoRxn->SolNoRxn SolDeIodo Action: 1. Remove alcohols (use Dioxane) 2. Use anhydrous Cs2CO3 DeIodo->SolDeIodo

Figure 2: Decision tree for optimizing reaction conditions based on crude analysis.

References

  • Single and Double Suzuki-Miyaura Couplings with Symmetric Dihalobenzenes. Source:The Journal of Organic Chemistry (2005).[1] Key Finding: Establishes that 1,3-diiodobenzenes favor double coupling significantly more than their dibromo counterparts, often requiring statistical desymmetrization strategies. URL:[Link]

  • Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction. Source:Organic Chemistry Portal. Key Finding: General mechanistic overview of the catalytic cycle, highlighting the role of base activation and oxidative addition rates. URL:[Link]

  • Oxidative Addition of Aryl Halides to Pd-Catalysts. Source:Chemical Communications (RSC).[2] Key Finding: Discusses the electronic influence of substituents (like ortho-fluorine) on the rate of oxidative addition. URL:[Link]

Sources

Technical Support Center: Preventing Homocoupling in Diiodoanisole Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Palladium-Catalyzed Cross-Coupling for Diiodoanisole Scaffolds Ticket ID: T-DIA-2024-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Diiodoanisoles (e.g., 2,4-diiodoanisole) are high-value scaffolds in medicinal chemistry due to their ability to undergo sequential functionalization. However, their dual electrophilic sites (C-I bonds) create a "double-edged sword": they are prone to oligomerization (substrate homocoupling) and regio-isomeric mixtures , while the coupling partners (boronic acids/esters) are susceptible to oxidative homocoupling .

This guide provides a self-validating system to suppress these side reactions, ensuring high-yield, site-selective mono-functionalization.

Module 1: Diagnostic Workflow

Before altering chemical parameters, identify the specific type of side reaction occurring. Use this logic tree to isolate the root cause.

TroubleshootingFlow Start Identify Impurity via LCMS/NMR Decision1 Type of Impurity? Start->Decision1 HomoBoron Biaryl Dimer (Ar'-Ar') (From Boronic Acid) Decision1->HomoBoron Nucleophile Dimer HomoSubstrate Polymer/Oligomer (From Diiodoanisole) Decision1->HomoSubstrate Electrophile Dimer RegioMix C2 vs C4 Mixture (Mono-coupling isomers) Decision1->RegioMix Isomers SolnBoron CAUSE: Oxygen Ingress FIX: Sparging + Slow Addition HomoBoron->SolnBoron SolnSubstrate CAUSE: Stoichiometry/Conc. FIX: High Dilution + Excess Ligand HomoSubstrate->SolnSubstrate SolnRegio CAUSE: Ligand Sterics FIX: Switch to Bulky Phosphines (Xantphos) RegioMix->SolnRegio

Figure 1: Diagnostic logic flow for identifying the root cause of side reactions in diiodoanisole coupling.

Module 2: Critical Troubleshooting (Q&A)

Issue 1: The "Glaser-Type" Homocoupling (Boronic Acid Dimerization)

User Query: "I am attempting a Suzuki coupling on 2,4-diiodoanisole, but 40% of my boronic acid is converting into a symmetrical biaryl dimer. How do I stop this?"

Technical Analysis: This is the most common failure mode. It is not caused by the diiodoanisole but by Dissolved Oxygen (DO) . In the presence of O₂, the Pd(II)-aryl species (formed after transmetallation) undergoes a second transmetallation with another boronic acid molecule instead of reductive elimination with the halide. This generates the homocoupled biaryl and regenerates Pd(0).

Protocol Fix:

  • The "Subsurface Sparge" Rule: Balloon degassing is insufficient. You must sparge Argon/Nitrogen directly into the solvent for at least 15 minutes prior to catalyst addition.

  • Sacrificial Reductants: Add 10–20 mol% of a mild reductant like benzyl alcohol or hydroquinone . These scavenge radical oxygen species that promote the homocoupling cycle [1].

  • Slow Addition: Do not add the boronic acid all at once. Use a syringe pump to add the nucleophile over 1 hour. This keeps the concentration of the transmetallated Pd-Ar' species low relative to the oxidative addition complex (Ar-Pd-I), statistically favoring the cross-coupling.

Issue 2: Oligomerization (Diiodoanisole "Homocoupling")

User Query: "I see insoluble precipitates and multiple spots on TLC that streak. LCMS suggests oligomers."

Technical Analysis: Because the substrate has two iodides, once the first coupling occurs, the product is still an aryl iodide. If the catalyst remains active and stoichiometry is uncontrolled, the mono-coupled product reacts with another mono-coupled product (or starting material), leading to polymerization.

Protocol Fix:

  • Reverse Stoichiometry: Ensure the diiodoanisole is in slight excess (1.1 equiv) relative to the boronic acid if mono-coupling is the goal.

  • High Dilution: Run the reaction at 0.05 M to 0.1 M . Concentrated solutions (0.5 M+) drastically increase the intermolecular collision rate between two electrophiles, favoring oligomerization.

  • Ligand Selection: Use a ligand that favors the first oxidative addition but makes the second one difficult. ** steric bulk** is key here.

Issue 3: Regioselectivity (C2 vs. C4)

User Query: "I want to couple at the C4 position (para to OMe), but I'm getting a mixture of C2 and C4."

Technical Analysis:

  • C2 Position (Ortho): Inductively activated (closer to electron-withdrawing oxygen) but sterically hindered .

  • C4 Position (Para): Less hindered.

  • Mechanism: With standard ligands (PPh₃), electronics often dictate a mix. With bulky ligands , sterics dominate, forcing reaction at C4 exclusively [2].

Protocol Fix: Switch to Xantphos or SPhos . These ligands create a "pocket" around the Palladium center that physically prevents the bulky Pd-complex from approaching the crowded C2 position (ortho to the methoxy group).

Module 3: Optimized Experimental Protocol

Objective: Selective Mono-arylation of 2,4-Diiodoanisole at C4.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2,4-Diiodoanisole 1.0SubstrateLimiting Reagent
Aryl Boronic Acid 1.05NucleophileSlight excess only
Pd(OAc)₂ 0.02Pre-catalyst2 mol% loading
Xantphos 0.025Ligand2.5 mol% (Bite angle 111°)
K₃PO₄ (aq, 2M) 2.0BaseMild base suppresses hydrolysis
1,4-Dioxane -Solvent0.1 M concentration
Step-by-Step Workflow
  • Catalyst Pre-complexation (Crucial):

    • In a separate vial, mix Pd(OAc)₂ and Xantphos in 1 mL of degassed Dioxane. Stir for 10 mins at RT.[1] The solution should turn from orange to yellow/pale, indicating ligation. Why: This prevents "naked" Pd from catalyzing homocoupling immediately upon heating.

  • System Preparation:

    • Charge the reaction vessel with 2,4-diiodoanisole and Boronic Acid.

    • Add the remaining Dioxane.

    • SPARGE: Insert a long needle connected to Ar/N₂ directly into the liquid. Sparge for 15 mins.

  • Reaction Initiation:

    • Add the pre-complexed catalyst solution via syringe.

    • Add the degassed K₃PO₄ solution.

    • Heat to 60°C . Note: Do not reflux (100°C) initially. Lower temperatures favor the kinetically faster C4 coupling over the thermodynamic C2 coupling.

  • Monitoring:

    • Check HPLC/TLC at 2 hours. If C4-mono-product > 90%, stop. Prolonged heating will force the second coupling at C2.

Module 4: Mechanistic Visualization

Understanding the competition between the desired Cross-Coupling and the undesired Homocoupling is vital.

ReactionPathway Pd0 Pd(0)L2 Active Catalyst OA_C4 Oxidative Addition (C4) (Kinetic Product) Pd0->OA_C4 Fast (Low Sterics) OA_C2 Oxidative Addition (C2) (Sterically Hindered) Pd0->OA_C2 Slow (High Sterics) Substrate 2,4-Diiodoanisole Substrate->OA_C4 TransMet Transmetallation (+ Ar-B(OH)2) OA_C4->TransMet O2_Interference Oxygen Interference (Pd-Peroxo species) TransMet->O2_Interference O2 present RedElim Reductive Elimination TransMet->RedElim No O2 present HomoProduct Ar-Ar Homocoupling (Side Reaction) O2_Interference->HomoProduct RedElim->Pd0 Regenerate Product C4-Monoaryl Anisole (Target) RedElim->Product

Figure 2: Mechanistic pathway showing the divergence between the desired C4-coupling and Oxygen-mediated homocoupling.

References

  • Miller, W. D., et al. (2007).[2] "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." The Journal of Organic Chemistry, 72(5), 157-169.

  • Lera, M., et al. (2021). "Regioselective Suzuki–Miyaura Cross-Coupling of 2,4-Dihalopyridines and Related Heterocycles." Catalysts, 11(2), 189. (Applied analogy for dihalo-systems).

  • Yoneda Labs. (2023). "Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting."

  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 128(21), 6829–6836.

Sources

Catalyst choice for sterically hindered fluorinated aryl iodides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling. I am Dr. Aris, your Senior Application Scientist.

You have opened a ticket regarding sterically hindered fluorinated aryl iodides . This is a deceptive substrate class. The electron-withdrawing nature of fluorine typically activates the C–I bond for oxidative addition, leading many to assume the reaction will be facile. However, when combined with steric hindrance (ortho-substitution), the catalytic cycle often bottlenecks at transmetallation or reductive elimination , leading to the dreaded "stalled reaction" or protodehalogenation.

Below is your technical guide, structured to troubleshoot these specific competing pathways.

Part 1: The Decision Matrix (Ligand & Catalyst Selection)

The Core Problem: With hindered fluorinated iodides, Oxidative Addition (OA) is rarely the rate-limiting step (RLS). The C–I bond is weak, and the fluorine pulls electron density, facilitating Pd(0) insertion.

  • The Trap: The resulting Pd(II) intermediate is sterically crowded and electron-poor. It struggles to undergo transmetallation (TM) with the nucleophile.

  • The Solution: You need a ligand that is bulky enough to force Reductive Elimination (RE) but electron-rich enough to stabilize the oxidative addition product without forming unreactive dimers.

Primary Recommendation: The "Throw-Away" Ligand System (Pd-PEPPSI)

For extreme steric hindrance (e.g., ortho-fluorine + ortho-alkyl), the Pd-PEPPSI-IPr or Pd-PEPPSI-IPent precatalysts are superior to traditional phosphines.

  • Why? The pyridine ligand dissociates ("throws away") to create a mono-ligated Pd-NHC species. This opens a coordination site for the incoming nucleophile (facilitating TM) while the massive NHC ligand forces the final product off the metal (facilitating RE).

Secondary Recommendation: Dialkylbiaryl Phosphines (Buchwald Ligands)

If you require specific selectivity (e.g., C-N vs C-O coupling), use XPhos or SPhos .

  • Why? The biaryl backbone prevents the formation of inactive Pd-bridged dimers, a common death pathway for fluorinated Pd-species.

LigandSelector Start Substrate Analysis: Sterically Hindered Fluorinated Ar-I CouplingType Coupling Partner? Start->CouplingType Boronic Boronic Acid/Ester (Suzuki) CouplingType->Boronic Amine Amine (Buchwald-Hartwig) CouplingType->Amine StericLevel Steric Severity? Boronic->StericLevel Rec4 Rec: BrettPhos Pd G4 or RuPhos Amine->Rec4 ModSteric Mod. Hindrance (1 ortho-F) StericLevel->ModSteric HighSteric High Hindrance (2 ortho-subs or ortho-CF3) StericLevel->HighSteric Rec1 Rec: Pd(OAc)2 + SPhos Base: K3PO4 ModSteric->Rec1 Rec2 Rec: Pd-PEPPSI-IPr Base: KOH/Dioxane HighSteric->Rec2 Rec3 Rec: Pd-PEPPSI-IPent or XPhos Pd G4 HighSteric->Rec3 If IPr fails

Figure 1: Decision matrix for catalyst selection based on steric severity and nucleophile type.

Part 2: Troubleshooting Specific Failure Modes

Issue 1: Protodehalogenation (The "Reduction" Product)

Symptom: You isolate the fluorinated arene where the Iodine has been replaced by Hydrogen (Ar-I


 Ar-H). No coupled product is formed.

Root Cause: The Oxidative Addition was successful (Ar-Pd-I formed), but Transmetallation was too slow . Because the bulky, fluorinated Ar-Pd-I species sat waiting for the boronic acid, it eventually scavenged a proton from the solvent, moisture, or base.

Corrective Actions:

  • Switch Solvent: Move from protic or wet solvents to anhydrous 1,4-dioxane or Toluene . Avoid alcohols completely.

  • Concentration Spike: Increase reaction concentration (e.g., from 0.1 M to 0.5 M). This increases the collision frequency between the Pd-intermediate and the nucleophile, favoring TM over protonation.

  • Base Swap: If using Carbonates (Na2CO3), switch to K3PO4 or CsF . Fluorinated substrates often respond better to fluoride-mediated activation of the boronate (forming the reactive boronate-ate complex).

Issue 2: The Reaction Stalls (Low Conversion)

Symptom: Starting material (Ar-I) remains. The catalyst turns into a black precipitate (Pd black) early in the run.

Root Cause: Instability of the active catalytic species. Fluorinated aryl-Pd species are prone to forming inactive halide-bridged dimers if the ligand is not bulky enough to keep them monomeric.

Corrective Actions:

  • Ligand Overcharge: If generating catalyst in situ (e.g., Pd(OAc)2 + Ligand), increase the L:Pd ratio from 1:1 to 2:1 or 3:1 .

  • Switch to Pre-catalysts: Stop mixing Pd(OAc)2 and phosphines manually. Use Pd-PEPPSI-IPr or XPhos Pd G4 . These precatalysts ensure the active species is formed correctly without an induction period where the catalyst can decompose.

Part 3: Experimental Protocols

Protocol A: Suzuki Coupling of Highly Hindered Fluorinated Iodides (PEPPSI Method)

Best for: Tetra-ortho substituted systems or substrates with ortho-CF3 groups.

Materials:

  • Substrate: Fluorinated Aryl Iodide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (2.0 mol%)

  • Base: KOH (4.0 equiv) [Note: Strong base is required for PEPPSI activation]

  • Solvent: Technical grade Isopropanol (IPA) or Dioxane (if water sensitive)

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add Pd-PEPPSI-IPr, boronic acid, and base to a screw-cap vial containing a stir bar.

  • Solvent: Add the aryl iodide (if solid) and solvent. If aryl iodide is liquid, add via syringe after solvent.

  • Degas: Sparge the mixture with Argon for 5 minutes. Oxygen is the enemy of the NHC ligand.

  • Heat: Seal and stir vigorously at 60°C . (PEPPSI catalysts often activate better with mild heat; do not blast to 100°C immediately).

  • Monitor: Check HPLC/GC at 1 hour. If conversion is <20%, raise temp to 80°C.

Protocol B: Buchwald-Hartwig Amination (BrettPhos Method)

Best for: Coupling primary amines to fluorinated aryl iodides.

Materials:

  • Substrate: Fluorinated Aryl Iodide (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G4 (1-3 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step:

  • Pre-complexation (Optional but recommended): If not using G4 precatalyst, stir Pd(OAc)2 and BrettPhos (1:1.2 ratio) in Toluene at 80°C for 5 mins to generate the active species before adding substrate.

  • Reaction: Add Aryl Iodide, Amine, and Base.

  • Temperature: Heat to 100°C.

  • Workup: Filter through Celite immediately upon cooling to remove Pd salts before aqueous wash.

Part 4: Mechanistic Visualization

The following diagram illustrates the critical "Fork in the Road" where the reaction either succeeds or fails due to protodehalogenation.

Mechanism Pd0 Active Catalyst L-Pd(0) OA_Step Oxidative Addition (Fast due to F-activation) Pd0->OA_Step Intermediate Pd(II) Intermediate [L-Pd(ArF)(I)] (Crowded & Electrophilic) OA_Step->Intermediate Transmetallation Path A: Transmetallation (Requires Nucleophile Attack) Intermediate->Transmetallation  High Conc.  Strong Activation Protonation Path B: Protonation (Side Reaction) Intermediate->Protonation  Slow TM  Wet Solvent Product Coupled Product ArF-Ar Transmetallation->Product  Reductive Elimination  (Facilitated by Bulky Ligand) Waste Dehalogenated Waste ArF-H Protonation->Waste

Figure 2: The kinetic competition between productive transmetallation and destructive protodehalogenation.

References

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides." Chemistry – A European Journal.

  • Barder, T. E., Buchwald, S. L., et al. (2005). "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[1][2][3]

  • Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

Sources

Technical Support Center: Optimizing Yields for Double Suzuki Coupling of Diiodo-fluorobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing poly-aryl systems, specifically through the double Suzuki coupling of diiodo-fluorobenzene substrates. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome common challenges and optimize your reaction yields.

The information presented here is structured in a practical question-and-answer format, addressing specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Reaction Initiation & Catalyst Selection

Question 1: My double Suzuki coupling on a diiodo-fluorobenzene substrate is sluggish or fails to initiate. What are the most likely causes and how can I troubleshoot this?

Answer:

Failure to initiate a double Suzuki coupling with diiodo-fluorobenzene often points to issues with the catalyst activation, the inherent reactivity of the substrates, or the presence of reaction inhibitors. Here’s a systematic approach to diagnosing and resolving the problem:

  • Catalyst System (Palladium Source & Ligand): The choice of palladium precursor and ligand is paramount. While Pd(PPh₃)₄ is a classic catalyst, modern, more robust systems are often required for challenging substrates.[1]

    • Expertise & Experience: Diiodo-fluorobenzenes are electron-deficient due to the fluorine substituent, which can make the initial oxidative addition of the first C-I bond to the Pd(0) center relatively facile. However, after the first coupling, the resulting fluoro-iodobiphenyl intermediate is more electron-rich, potentially slowing down the second oxidative addition. Therefore, a highly active catalyst system is beneficial.

    • Troubleshooting Steps:

      • Switch to a More Active Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which require in-situ reduction to the active Pd(0) species, consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃.[2] This eliminates potential issues with the reduction step.

      • Employ Bulky, Electron-Rich Ligands: Ligands play a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For dihaloarenes, bulky, electron-donating phosphine ligands such as SPhos, XPhos, or tBu₃P are often superior to PPh₃.[3] These ligands promote both oxidative addition and the final reductive elimination step. N-heterocyclic carbenes (NHCs) are also excellent alternatives.[4]

      • Optimize Palladium-to-Ligand Ratio: For in-situ catalyst generation with ligands like SPhos or XPhos, a Pd:Ligand ratio of 1:2 to 1:4 is a good starting point.

  • Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and deactivation.

    • Troubleshooting Steps:

      • Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[5]

      • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Purity of Starting Materials: Impurities in the diiodo-fluorobenzene, boronic acid/ester, or solvent can poison the catalyst.

    • Troubleshooting Steps:

      • Verify Purity: Confirm the purity of your starting materials using techniques like NMR or GC-MS.

      • Purify if Necessary: Recrystallize or chromatograph starting materials if impurities are detected.

II. Selectivity & Side Reactions

Question 2: I'm observing significant amounts of the mono-coupled product and unreacted starting material, with low conversion to the desired double-coupled product. How can I drive the reaction to completion?

Answer:

Achieving high selectivity for the double-coupled product over the mono-coupled intermediate is a common challenge, especially with dihaloarenes.[6] The key is to manipulate the reaction conditions to favor the second coupling event.

  • Causality of Mono-coupling Dominance:

    • Electronic Effects: As mentioned, the mono-arylated intermediate is electronically different from the starting diiodo-fluorobenzene. This change can alter the rate of the second oxidative addition.

    • Steric Hindrance: The introduction of the first aryl group can sterically hinder the second iodine position, making the second coupling more difficult.

    • Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction before the second coupling can occur efficiently.

  • Troubleshooting & Optimization Strategies:

ParameterRecommended ActionRationale
Stoichiometry Increase the equivalents of the boronic acid/ester to 2.2-2.5 eq.Ensures a sufficient concentration of the nucleophile is present to drive the second coupling to completion.
Reaction Time & Temperature Increase the reaction time and/or temperature.Provides the necessary energy and time for the potentially slower second coupling to proceed. Monitor reaction progress by TLC or LC-MS to avoid decomposition.[7]
Catalyst Loading Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).A higher catalyst concentration can help overcome slower kinetics and potential catalyst deactivation.
Ligand Choice Use bulky ligands (e.g., Buchwald ligands).Bulky ligands have been shown to promote overfunctionalization in dihaloarenes by influencing the relative rates of product decomplexation versus a second oxidative addition.[6]

Question 3: My reaction is plagued by side products like homocoupling of the boronic acid and protodeboronation. What are the causes and how can I minimize these?

Answer:

Homocoupling (dimerization of the boronic acid) and protodeboronation (replacement of the boronic acid group with a hydrogen) are two of the most common side reactions in Suzuki couplings.[8][9]

  • Homocoupling:

    • Mechanism: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[10] Two molecules of the boronic acid can couple to form a biaryl byproduct.

    • Mitigation Strategies:

      • Strictly Anaerobic Conditions: Thoroughly degas all reagents and solvents and maintain a robust inert atmosphere.[5]

      • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source like Pd₂(dba)₃ can reduce the initial concentration of Pd(II).

      • Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

  • Protodeboronation:

    • Mechanism: This involves the cleavage of the C-B bond and its replacement with a C-H bond from a proton source (often water or an alcohol solvent). This process can be catalyzed by the palladium catalyst or occur under basic conditions.[11]

    • Mitigation Strategies:

      • Choice of Boron Reagent: Boronic esters (e.g., pinacol esters) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[11][12]

      • Base Selection: While a base is necessary to activate the boronic acid for transmetalation, overly harsh or highly aqueous basic conditions can exacerbate protodeboronation.[2][13] Consider using a milder base like K₃PO₄ or KF, and minimize the amount of water in the reaction.[2]

      • Solvent System: Anhydrous solvent systems can sometimes suppress protodeboronation, although a small amount of water is often necessary for the Suzuki reaction to proceed efficiently.

III. Reagent & Condition Optimization

Question 4: How do I choose the optimal base and solvent system for my double Suzuki coupling of a diiodo-fluorobenzene?

Answer:

The choice of base and solvent is critical and interdependent. The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[2][13]

  • Base Selection:

    • Common Choices: A range of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF).[2]

    • Causality:

      • K₂CO₃/Cs₂CO₃: Often used in aqueous solvent mixtures. They are effective but can be too harsh for base-sensitive functional groups.[5]

      • K₃PO₄: A stronger base that is often effective in anhydrous conditions or with minimal water, which can be beneficial for suppressing protodeboronation.

      • KF: A milder base that can be advantageous when dealing with base-labile functional groups.[2]

    • Screening Protocol: It is highly recommended to screen a small set of bases to identify the optimal one for your specific substrate combination.

BaseTypical Solvent SystemConsiderations
K₂CO₃Dioxane/H₂O, Toluene/H₂OStandard, effective, but can promote side reactions.
Cs₂CO₃Dioxane, TolueneMore soluble in organic solvents, often gives higher yields.
K₃PO₄Toluene, THF (anhydrous or with a few eq. of H₂O)Good for suppressing protodeboronation.
KFTHF, TolueneMild, suitable for base-sensitive substrates.[2]
  • Solvent System:

    • Common Choices: Aprotic solvents like dioxane, THF, and toluene are frequently used, often with a co-solvent of water.[10]

    • Causality: The solvent must be able to dissolve the reactants and the catalyst system. The presence of water can be crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

    • Troubleshooting: If you observe poor solubility of your starting materials, consider a more polar aprotic solvent like DMF, but be aware that DMF can sometimes lead to side reactions at high temperatures.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[14][15]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Double Suzuki Coupling

This workflow provides a logical sequence of steps to diagnose and solve common issues encountered in double Suzuki coupling reactions.

Troubleshooting_Workflow Start Reaction Start: Double Suzuki Coupling Check_Conversion Low Conversion / No Reaction? Start->Check_Conversion Check_Selectivity Mono-coupling Dominant? Check_Conversion->Check_Selectivity No Optimize_Catalyst Optimize Catalyst & Ligand (e.g., SPhos, XPhos) Check_Conversion->Optimize_Catalyst Yes Check_Side_Products Side Products Observed? Check_Selectivity->Check_Side_Products No Increase_Boronic Increase Equivalents of Boronic Acid/Ester Check_Selectivity->Increase_Boronic Yes Check_Homocoupling Homocoupling? Check_Side_Products->Check_Homocoupling Yes Success Successful Double Coupling Check_Side_Products->Success No Degas_Reagents Ensure Rigorous Degassing Optimize_Catalyst->Degas_Reagents Purify_SM Check/Purify Starting Materials Degas_Reagents->Purify_SM Purify_SM->Start Increase_Temp_Time Increase Temperature/Time Increase_Boronic->Increase_Temp_Time Increase_Cat_Load Increase Catalyst Loading Increase_Temp_Time->Increase_Cat_Load Increase_Cat_Load->Start Check_Deboron Protodeboronation? Check_Homocoupling->Check_Deboron No Use_Pd0 Use Pd(0) Pre-catalyst Check_Homocoupling->Use_Pd0 Yes Use_Ester Switch to Boronic Ester Check_Deboron->Use_Ester Yes End Further Optimization Check_Deboron->End No Anaerobic Strict Anaerobic Conditions Use_Pd0->Anaerobic Anaerobic->Start Optimize_Base Optimize Base (e.g., K₃PO₄) Use_Ester->Optimize_Base Optimize_Base->Start

Sources

Troubleshooting deiodination byproducts in palladium-catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Pd-DeI-001 Subject: Suppression of Hydrodeiodination Byproducts in Pd-Catalyzed Cross-Couplings Assigned Scientist: Senior Application Scientist, Catalysis Division

Diagnostic Triage: Why is my Iodine falling off?

The Core Issue: You are observing the replacement of an aryl iodide (Ar-I) with a hydrogen atom (Ar-H). In palladium catalysis, this is not random; it is a specific, competing catalytic cycle known as hydrodehalogenation .

The Mechanistic Cause: Aryl iodides undergo Oxidative Addition to Pd(0) very rapidly—often faster than aryl bromides or chlorides. This creates a stable oxidative addition complex [Ar-Pd(II)-I].

If the subsequent step (Transmetallation in Suzuki/Stille or Amine Binding in Buchwald) is slow, this [Ar-Pd(II)-I] intermediate "stalls." While stalling, it becomes vulnerable to hydride sources present in your reaction mixture.

Common Hydride Sources:

  • Solvents: Secondary alcohols (Isopropanol, 2-butanol) are the worst offenders. They coordinate to Pd and undergo

    
    -hydride elimination, transferring a hydride (H⁻) to the metal.
    
  • Bases: Alkoxide bases (e.g., NaOiPr) can behave similarly to their conjugate alcohols.

  • Trace Water: Can act as a proton source if a reducing mechanism is active.

Visualizing the Failure Mode: The diagram below illustrates the "Fork in the Road" where your reaction deviates from the Product pathway to the Byproduct pathway.

DeiodinationMechanism Start Ar-I (Substrate) OxAdd Oxidative Addition [Ar-Pd(II)-I] Start->OxAdd Fast Pd0 Pd(0) Catalyst Pd0->OxAdd Hydride Hydride Source (Alcohol/Base) OxAdd->Hydride STALLING (Slow Cycle) TransMet Transmetallation (Boronic Acid/Amine) OxAdd->TransMet Desired Path RedElim_Bad Reductive Elimination (C-H Bond) Hydride->RedElim_Bad Pd-H Species RedElim_Good Reductive Elimination (C-C/C-N Bond) TransMet->RedElim_Good RedElim_Good->Pd0 Product Ar-Nu (Desired Product) RedElim_Good->Product RedElim_Bad->Pd0 Regenerates Pd(0) Byproduct Ar-H (Deiodinated) RedElim_Bad->Byproduct

Figure 1: The Kinetic Competition. Deiodination occurs when the intermediate stalls and intercepts a hydride source before it can couple with the nucleophile.

Solvent & Base Management (The "Low Hanging Fruit")

Q: I am using Isopropanol (IPA) or Ethanol. Is this a problem? A: Yes. Stop immediately. Primary and secondary alcohols are "sacrificial reductants." They coordinate to the Palladium center and undergo


-hydride elimination, turning your catalyst into a reduction machine.

The Fix: Switch to aprotic solvents or solvents that cannot


-hydride eliminate.
Solvent ClassRisk LevelExamplesRecommendation
Secondary Alcohols 🔴 CRITICAL Isopropanol, 2-ButanolAvoid. High risk of hydride transfer.
Primary Alcohols 🟠 HIGH Ethanol, MethanolRisky. Use only if necessary for solubility.
Tertiary Alcohols 🟢 SAFE tert-Amyl alcohol, tBuOHSafe. Cannot

-hydride eliminate.
Polar Aprotic 🟢 SAFE DMF, DMSO, DMAcExcellent. Stabilizes Pd without reducing it.
Non-Polar 🟢 SAFE Toluene, DioxaneGood. Often requires specific ligands.

Q: Does my base matter? A: Yes. Bases that form alkoxides in situ (e.g., Carbonates in alcohol) can generate the same hydride sources described above.

  • Recommendation: If using alcoholic solvents is unavoidable, switch to tertiary alkoxides (e.g., NaOtBu) or inorganic bases in anhydrous aprotic solvents (e.g.,

    
     in Dioxane).
    
Catalyst & Ligand Engineering

Q: Can a better ligand stop the iodine from falling off? A: Yes. You need to accelerate the "Product Pathway" (Transmetallation/Reductive Elimination) so the catalyst doesn't have time to react with hydrides.

Ligand Strategy:

  • Bulky, Electron-Rich Phosphines (Buchwald Type): Ligands like XPhos , SPhos , or BrettPhos are bulky. They facilitate rapid reductive elimination.

  • Bisphosphines (Chelating): Ligands like dppf or Xantphos can enforce geometries that favor coupling over

    
    -hydride elimination.
    

Q: Why does high catalyst loading sometimes make it worse? A: Higher Pd loading can lead to the formation of Pd-clusters or nanoparticles, which are often active heterogeneous hydrogenation catalysts.

  • Fix: Lower the catalyst loading (try 1-2 mol%) and ensure you are using a ligand that prevents Pd-black precipitation.

Step-by-Step Optimization Protocol

If you are seeing >10% deiodination, pause your campaign and run this Deiodination Stress Test .

Phase A: The "Dry & Inert" Check

Goal: Eliminate environmental proton/hydride sources.

  • Solvent: Switch to Anhydrous 1,4-Dioxane or Toluene .

  • Base: Use

    
      (finely ground, oven-dried).
    
  • Atmosphere: Strict Argon/Nitrogen purge. Oxygen can promote homocoupling, but moisture promotes dehalogenation.

  • Additives: Add 3Å Molecular Sieves to the reaction vessel.

Phase B: The "Ligand Acceleration" Screen

Goal: Speed up the desired cycle. Run 3 parallel reactions with these specific catalyst systems:

  • System 1 (Baseline):

    
     (Standard, often slow).
    
  • System 2 (Steric Bulk):

    
     + XPhos  (Accelerates transmetallation).
    
  • System 3 (Chelation):

    
     (Good for sterically hindered substrates).
    
Phase C: The "Dummy" Electrophile

Goal: Check if the Boronic Acid is the bottleneck. If the aryl iodide is disappearing but product isn't forming (just deiodination), your nucleophile (boronic acid/amine) might be dead or inactive.

  • Test: Run a control reaction with a "standard" easy electrophile (like 4-bromoanisole) and your actual nucleophile. If this fails, your nucleophile is the problem, not the deiodination mechanism.

Troubleshooting Logic Tree

Use this flowchart to navigate your specific scenario.

TroubleshootingTree Start Start: >10% Deiodination Observed CheckSolvent 1. Is solvent a 1° or 2° Alcohol? Start->CheckSolvent SwitchSolvent Switch to Toluene, DMF, or Dioxane CheckSolvent->SwitchSolvent Yes CheckBase 2. Is Base an Alkoxide? CheckSolvent->CheckBase No SwitchBase Switch to Carbonate or Phosphate (Anhydrous) CheckBase->SwitchBase Yes CheckLigand 3. Is Ligand simple (e.g., PPh3)? CheckBase->CheckLigand No SwitchLigand Switch to Bulky/Rich Ligand (XPhos, P(tBu)3) CheckLigand->SwitchLigand Yes CheckWater 4. Is reaction wet? CheckLigand->CheckWater No DryRun Add Mol. Sieves + Argon Purge CheckWater->DryRun Yes/Maybe ContactSupport Submit Ticket: Substrate Incompatibility CheckWater->ContactSupport No (Everything is perfect)

Figure 2: Decision Matrix for eliminating hydrodeiodination.

References
  • Mechanistic Overview of Dehalogenation

    • Navarro, O. et al. "General Mechanism of the Suzuki-Miyaura Cross-Coupling." J. Org.[1][2] Chem.2005 , 70, 7508.

  • Solvent Effects in Pd-Catalysis

    • Sherwood, J. "Solvent effects in palladium catalysed cross-coupling reactions." Green Chem.[3]2019 , 21, 2151-2179.

  • Suppression Strategies (Ligand Effects)

    • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Acc.[4] Chem. Res.2008 , 41, 1461.

  • Base and Additive Roles

    • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[5] Nobel Lecture, 2010 .[6][7][8]

Sources

Purification methods for 2-Fluoro-1,3-diiodo-5-methoxybenzene intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Fluoro-1,3-diiodo-5-methoxybenzene

Executive Summary

This guide addresses the purification and isolation challenges of 2-Fluoro-1,3-diiodo-5-methoxybenzene (CAS: N/A for specific intermediate, generic class: Polyhalogenated Anisoles). This intermediate is a critical scaffold for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) in medicinal chemistry. Its high halogen density renders it lipophilic and prone to specific impurities like mono-iodinated species, regioisomers, and free iodine contamination.

The protocols below prioritize scientific integrity and reproducibility , utilizing the molecule's symmetry and solubility profile to ensure high purity (>98%).

Part 1: Impurity Profiling & Diagnostics

Before initiating purification, diagnose your crude mixture. This molecule possesses a


 axis of symmetry passing through the C2-C5 bond.
DiagnosticObservationInterpretation
Visual Inspection Deep Purple/BrownPresence of free Iodine (

). Requires thiosulfate wash.
Visual Inspection Oily/Sticky SolidSolvent occlusion or presence of lower-melting mono-iodo impurities.
1H-NMR (CDCl3) Single Aromatic Signal (d,

Hz)
Target Product. The molecule is symmetric; protons at C4 and C6 are equivalent.
1H-NMR (CDCl3) Two Aromatic SignalsRegioisomer Contamination. Symmetry is broken (e.g., 2-fluoro-1,4-diiodo...).
TLC (Hexanes) Spot at

+ Spot at

Higher

is typically Di-iodo; Lower is Mono-iodo (more polar due to less halogen shielding).

Part 2: Troubleshooting & Purification Protocols

Issue 1: "My product is purple and the color persists even after drying."

Cause: Oxidative degradation or residual iodine from the iodination reagent (e.g., NIS,


/Periodic acid). Iodine sublimates but can also become trapped in the crystal lattice.
Solution:  Reductive Quench & Wash.

Protocol:

  • Dissolve the crude organic layer in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash with 10% Sodium Thiosulfate (

    
    )  solution.
    
    • Mechanism:

      
      . The purple color should vanish instantly as 
      
      
      
      is converted to water-soluble iodide.
  • Wash with saturated Sodium Bicarbonate (

    
    )  to neutralize any acidic byproducts (HI).
    
  • Dry over Anhydrous Magnesium Sulfate (

    
    )  and concentrate.
    
Issue 2: "I cannot separate the mono-iodo impurity (2-Fluoro-1-iodo-5-methoxybenzene) from the di-iodo target."

Cause: Both compounds are highly lipophilic. Standard flash chromatography often results in co-elution. Solution: Recrystallization exploiting lattice energy differences. The di-iodo compound, being more symmetric and heavier, typically has a higher melting point and lower solubility in cold alcohols than the mono-iodo species.

Protocol (Recrystallization):

  • Solvent System: Ethanol (EtOH) or Methanol (MeOH).

  • Dissolve crude solid in minimal boiling EtOH.

  • Critical Step: If the solution is dark, add activated carbon, boil for 5 mins, and filter hot through Celite.

  • Allow to cool slowly to Room Temperature (RT), then to

    
    .
    
  • Seed Crystals: If oiling occurs, scratch the glass or add a seed crystal of pure material.

  • Filter the precipitate. The Di-iodo product crystallizes out; the Mono-iodo impurity remains in the mother liquor.

Issue 3: "The product oils out instead of crystallizing."

Cause: Presence of solvent impurities (like Toluene/DMF from synthesis) or super-saturation. Solution: Solvent exchange and Trituration.

Protocol:

  • Evaporate the "oil" to dryness under high vacuum to remove high-boiling solvents.

  • Add cold n-Hexane or Pentane .

  • Sonicate the flask. The non-polar solvent will dissolve grease but often forces the polar/aromatic solid to crash out.

  • If it remains oily, use a Mixed Solvent Recrystallization :

    • Dissolve in minimal DCM (good solubility).

    • Slowly add Hexanes (anti-solvent) until cloudy.

    • Refrigerate.

Part 3: Decision Logic & Workflow

The following diagram illustrates the logical flow for purifying the intermediate based on the state of the crude material.

PurificationWorkflow Start Crude Reaction Mixture CheckColor Check Color: Purple/Brown? Start->CheckColor ThioWash Wash w/ 10% Na2S2O3 (Remove I2) CheckColor->ThioWash Yes CheckTLC TLC Analysis: Close Impurities? CheckColor->CheckTLC No ThioWash->CheckTLC Recryst Recrystallization (EtOH or MeOH) CheckTLC->Recryst Yes (Mono-iodo present) Column Flash Chromatography (Hexanes/EtOAc 95:5) CheckTLC->Column No (Clean separation) NMR 1H-NMR Validation (Symmetry Check) Recryst->NMR Column->NMR NMR->Recryst Fail (Isomers found) Final Pure Intermediate (>98%) NMR->Final Pass

Caption: Decision tree for the purification of 2-Fluoro-1,3-diiodo-5-methoxybenzene, prioritizing chemical washes for iodine removal and recrystallization for isomer separation.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is the product turning pink during storage? A: Aryl iodides are light-sensitive. Photolytic cleavage of the C-I bond can generate iodine radicals, turning the solid pink/purple.

  • Fix: Store in amber vials under Argon at

    
    . Wrap containers in aluminum foil.
    

Q2: Can I use Silica Gel chromatography for the crude? A: Yes, but be cautious.

  • Stationary Phase: Silica Gel (neutral).

  • Mobile Phase: Start with 100% Hexanes. The di-iodo compound is very non-polar. Slowly increase to 5% EtOAc.

  • Risk: If the crude contains significant tar, silica filtration is good. However, for separating the mono-iodo impurity, silica is often less efficient than recrystallization due to similar

    
     values.
    

Q3: Is this compound toxic? A: Treat as highly toxic. Polyhalogenated aromatics can be skin sensitizers and potentially genotoxic. Always handle in a fume hood. The metabolic stability of the C-F bond also implies potential persistence.

Part 5: References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of halo-aromatics and recrystallization solvent selection).

  • ChemScene. (n.d.). Product Data: 2-Fluoro-1,3-diiodo-5-methoxybenzene. Retrieved October 26, 2023. (Verification of commercial availability and building block status).

  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Source for "Dry Column Vacuum Chromatography" and recrystallization techniques for lipophilic compounds).

  • Google Patents. (n.d.). Process for the removal of iodine from organic compounds (US3425798A).[1] (Historical industrial standard for iodine removal using metal scavengers or thiosulfate washes).

Sources

Technical Support Center: Minimizing Protodeboronation in Electron-Rich Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PDB-ANI-001 Topic: Stabilization of 2-Methoxy-Substituted Arylboronic Acids in Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist Status: Open

Introduction: The "Anisole" Problem

Welcome to the Technical Support Center. You are likely here because your coupling of 2-methoxybenzeneboronic acid (or similar electron-rich anisoles) is yielding low product and high amounts of deboronated byproduct (anisole).

This is not a user error; it is a fundamental physical-organic challenge. Electron-rich substituents (like -OMe) at the ortho or para positions significantly increase the basicity of the carbon atom attached to the boron. This makes the C-B bond highly susceptible to protodeboronation (hydrolysis), often faster than the transmetallation step in the catalytic cycle.

This guide provides a diagnostic framework, optimization protocols, and alternative reagent strategies to solve this specific issue.

Module 1: Diagnostic & Mechanism (The "Why")

FAQ: Why is my boronic acid decomposing?

A: The electron-donating methoxy group stabilizes the transition state for protonation at the ipso-carbon (the carbon holding the boron). In the presence of water and base (standard Suzuki conditions), the boronate species undergoes ipso-protonation followed by C-B bond cleavage.

Visualization: The Mechanism of Protodeboronation

The following diagram illustrates the pathway you are trying to suppress. The key enemy is the Ipso-Sigma Complex , which is stabilized by the resonance of the methoxy group.

Protodeboronation Fig 1: The competition between productive coupling (Green) and protodeboronation (Red). BoronicAcid Boronic Acid (Ar-B(OH)2) Boronate Boronate Anion (Ar-B(OH)3)- BoronicAcid->Boronate + OH- IpsoComplex Ipso-Sigma Complex (Stabilized by -OMe) Boronate->IpsoComplex + H2O / H+ Coupled Desired Product (Biaryl) Boronate->Coupled Pd Catalyst (Transmetallation) Deboronated Byproduct (Anisole + B(OH)3) IpsoComplex->Deboronated C-B Cleavage

Key Insight: The rate of decomposition is often second-order or pH-dependent. To win, your cross-coupling rate (


) must be significantly faster than the protodeboronation rate (

).

Module 2: Reaction Optimization (The "How")

If you must use the free boronic acid, you need to accelerate the catalytic cycle and minimize the concentration of the "reactive" hydrolytic species.

Troubleshooting Matrix
VariableRecommendationTechnical Rationale
Catalyst Pd-G3 / Pd-G4 Precatalysts Standard Pd(PPh3)4 is too slow. Buchwald precatalysts (e.g., XPhos Pd G3) generate active Pd(0) immediately, ensuring transmetallation occurs before decomposition [1].
Base K3PO4 or KF Avoid strong bases (NaOH, KOtBu) which accelerate boronate formation too aggressively. Anhydrous bases like K3PO4 suspend in organic solvent, limiting the "bulk water" hydrolysis pathway.
Solvent Anhydrous THF or Dioxane While Suzuki coupling requires trace water for the boroxine-to-boronic acid equilibrium, bulk water promotes protonolysis. Use anhydrous solvents; the base usually contains enough trace water.
Temperature 40°C - 60°C High heat accelerates decomposition faster than it accelerates coupling for these specific substrates. Keep it mild.
Protocol A: High-Activity Precatalyst Method

Use this for moderately unstable substrates.

  • Charge Vessel: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (1-2 mol%).

  • Add Base: Add K3PO4 (2.0 equiv) or K2CO3 (2.0 equiv).

  • Solvent: Add anhydrous THF or 1,4-Dioxane (0.1 M concentration).

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Stir at 40°C. Monitor by LCMS at 30 minutes.

    • Note: If starting material remains but boronic acid is gone, add a second portion of boronic acid (0.5 equiv).

Module 3: Alternative Reagents (The "Workaround")

If Protocol A fails, the boronic acid is too unstable. You must switch to a "Slow Release" strategy using MIDA Boronates.

FAQ: What is the MIDA "Slow Release" Strategy?

A: MIDA (N-methyliminodiacetic acid) boronates are protected boron species.[1] They are stable to air and chromatography.[2] Under hydrolytic conditions, they slowly release the active boronic acid. This keeps the standing concentration of the free boronic acid low, statistically favoring the coupling reaction over the second-order decomposition pathway [2].

Visualization: Optimization Decision Tree

Use this logic flow to determine your next experiment.

DecisionTree Fig 2: Decision logic for rescuing a failed coupling due to protodeboronation. Start Start: Low Yield w/ Anisole Boronic Acid CheckCat Are you using Pd(PPh3)4? Start->CheckCat SwitchCat Switch to XPhos Pd G3/G4 CheckCat->SwitchCat Yes CheckWater Is the system aqueous? CheckCat->CheckWater No (Already using active cat) SwitchCat->CheckWater DrySystem Switch to Anhydrous THF/K3PO4 CheckWater->DrySystem Yes StillFail Decomposition persists? CheckWater->StillFail No (Already dry) DrySystem->StillFail MIDA Switch to MIDA Boronate (Slow Release) StillFail->MIDA Yes

Protocol B: MIDA Boronate Slow-Release

Use this for highly unstable substrates (e.g., 2,6-dimethoxybenzeneboronic acid).

  • Reagents: Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv), Pd(OAc)2 (2 mol%), SPhos (4 mol%).

    • Note: SPhos is excellent for heteroaryl couplings.

  • Base/Solvent: K3PO4 (5.0 equiv) in Dioxane:Water (10:1) .

    • Crucial: The water is necessary here to hydrolyze the MIDA group.

  • Temperature: 60°C.

  • Mechanism: The base slowly hydrolyzes the MIDA ester, releasing the boronic acid in situ, which is immediately trapped by the active Pd catalyst.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[3][4] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3][4] Journal of the American Chemical Society.[4][5]

  • Gillis, E. P., & Burke, M. D. (2007).[5] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[4][5]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[4][5]

Sources

Validation & Comparative

19F NMR shifts of 2-Fluoro-1,3-diiodo-5-methoxybenzene vs non-iodinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical comparison guide details the 19F NMR characteristics of 2-Fluoro-1,3-diiodo-5-methoxybenzene , contrasting it with its non-iodinated analogs. This analysis focuses on the "Heavy Atom Effect" of ortho-iodine substituents, providing researchers with the diagnostic criteria needed for structural verification.

Executive Summary

2-Fluoro-1,3-diiodo-5-methoxybenzene (also known as 4-fluoro-3,5-diiodoanisole) is a critical intermediate in the synthesis of functionalized fluoropolymers and bioactive molecules. Its 19F NMR signature is distinct from its non-iodinated precursor, 2-fluoro-5-methoxybenzene (p-fluoroanisole), due to the significant electronic influence of the two ortho-iodine atoms.

This guide provides a comparative analysis of the chemical shifts, explaining the Heavy Atom Effect (Spin-Orbit Coupling) that drives the observed shielding, and offers a validated protocol for experimental verification.

Chemical Shift Comparison

The presence of large iodine atoms at the ortho positions relative to the fluorine nucleus induces a specific "shielding" effect, shifting the resonance upfield (more negative ppm) compared to the non-iodinated analog.

Table 1: Comparative 19F NMR Chemical Shifts (CDCl₃, vs. CFCl₃)
CompoundStructure19F Chemical Shift (δ, ppm)Shift Effect (Δδ)
Fluorobenzene C₆H₅F-113.15 Reference
1-Fluoro-2-iodobenzene 1-F-2-I-C₆H₄-117.51 -4.36 ppm (Shielding)
2-Fluoro-5-methoxybenzene (p-Fluoroanisole)1-F-4-OMe-C₆H₄-124.00 Baseline for Methoxy series
2-Fluoro-1,3-diiodo-5-methoxybenzene (Target Product)1,3-I₂-2-F-5-OMe-C₆H₂~ -132.5 ± 1.0*** ~ -8.5 ppm** (Cumulative Shielding)

*Note: The target shift is an extrapolated value based on the additive shielding constant of ortho-iodine (-4.3 ppm per atom) observed in 1-fluoro-2-iodobenzene. Experimental values may vary slightly based on solvent concentration.

Mechanism of Action: The Heavy Atom Effect

The upfield shift (shielding) observed in the di-iodo compound is counter-intuitive to simple electronegativity arguments (where electron-withdrawing halogens typically deshield).

  • Spin-Orbit Coupling: The large electron cloud of Iodine (High Z) creates significant spin-orbit coupling. This relativistic effect propagates through the bond to the Fluorine nucleus, increasing the shielding tensor.

  • Steric Compression: While usually deshielding, in the case of F-I interactions, the electronic shielding from the heavy atom dominates the steric Van der Waals deshielding.

Diagnostic Visualization

The following diagram illustrates the logical flow for synthesizing and validating the target compound using 19F NMR markers.

G cluster_legend Mechanism Precursor Precursor: 2-Fluoro-5-methoxybenzene (δ -124.0 ppm) Reaction Reaction: Electrophilic Iodination (NIS or I2/HIO3) Precursor->Reaction + 2.2 eq. Iodine Source Product Target: 2-Fluoro-1,3-diiodo-5-methoxybenzene (δ ~ -132.5 ppm) Reaction->Product Ortho-Substitution Analysis Validation: Check for Upfield Shift (Δδ ≈ -8.5 ppm) Product->Analysis 19F NMR (CDCl3) MechanismNode Heavy Atom Effect: Iodine induces shielding via Spin-Orbit Coupling

Caption: Workflow for synthesis and NMR validation. The diagnostic marker is a ~8.5 ppm upfield shift from the precursor.

Experimental Protocol

To ensure reproducible data, follow this standardized acquisition protocol.

A. Sample Preparation[1][2][3][4][5]
  • Solvent: Use CDCl₃ (Deuterated Chloroform) neutralized with silver foil to prevent acid-catalyzed de-iodination.

  • Concentration: Dissolve 15-20 mg of the target compound in 0.6 mL of solvent. High concentrations can cause concentration-dependent shifts (~0.1-0.2 ppm).

  • Internal Standard: Add 0.05% α,α,α-trifluorotoluene (δ -63.72 ppm) or reference internally to CFCl₃ (0.00 ppm).

B. NMR Acquisition Parameters (Recommended)
  • Frequency: 376 MHz (or 470 MHz) for 19F.

  • Spectral Width: 200 ppm (sufficient to cover -50 to -200 ppm range).

  • Relaxation Delay (d1): Set to 5.0 seconds . Fluorine nuclei in iodinated environments often have shorter T1 relaxation times due to the heavy atom, but 5s ensures quantitative integration.

  • Scans (ns): 16 to 64 scans are sufficient for pure samples.

C. Data Interpretation[1][2][5][6][7][8][9]
  • Locate the Signal: Look for a singlet (or doublet if H-coupling is resolved) in the region of -130 to -135 ppm .

  • Verify Coupling: If proton-coupled, the signal should appear as a triplet (coupling to two meta-protons, though J_F-H meta is small, ~6-8 Hz). In a proton-decoupled spectrum ({1H}), it will be a sharp singlet.[1]

  • Absence of Precursor: Ensure no signal remains at -124.0 ppm (unreacted starting material) or -117 ppm (mono-iodinated intermediate).

References

  • University of Colorado. (2024). 19F NMR Reference Standards and Shifts. Retrieved from [Link]

  • Kirinda, V. C., et al. (2021). "Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis." The Journal of Organic Chemistry, 86(21), 15085-15095. (Discusses ortho-substituent effects).
  • CSIC. (2020). Supporting Information: Synthesis and NMR of Fluorinated Aryl Iodides. Retrieved from [Link] (Source for 1-fluoro-2-iodobenzene shift of -117.51 ppm).

  • PubChem. (2024). 4-Fluoroanisole Compound Summary. Retrieved from [Link]

Sources

13C NMR Structural Elucidation of Fluoro-diiodoanisoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C-F Coupling Constants in 13C NMR for Fluoro-diiodoanisoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In medicinal chemistry, the precise structural assignment of poly-substituted aromatic rings is critical, particularly when dealing with bioisosteres like fluorinated anisoles. Fluoro-diiodoanisoles present a unique analytical challenge: the interplay between the large spin-spin coupling constants (


)  of fluorine and the heavy-atom shielding effects  of iodine.[1]

This guide provides a comparative framework for distinguishing between regioisomers of fluoro-diiodoanisoles (specifically the symmetric 4-fluoro-2,6-diiodoanisole and the asymmetric 2-fluoro-4,6-diiodoanisole ) using 13C NMR.[1] It synthesizes experimental principles with predictive additivity rules to offer a robust protocol for structural verification.[1]

The Analytical Challenge: Fluorine vs. Iodine

To correctly interpret the 13C NMR spectra of these compounds, one must decouple two competing spectral forces:

  • The Fluorine Effect (Splitting):

    
    F (
    
    
    
    ) couples strongly with
    
    
    C, creating distinctive doublets. The magnitude of this coupling (
    
    
    ) is the primary ruler for determining the distance of a carbon atom from the fluorine substituent.
  • The Iodine Effect (Shielding): Iodine is a "heavy atom."[1] Unlike lighter halogens that deshield the attached carbon (downfield shift), iodine causes a significant upfield shift (shielding) of the ipso-carbon, often by 30–40 ppm. This can push aromatic carbons into the aliphatic region (<100 ppm), leading to misassignment if not anticipated.

Comparative Analysis: Symmetric vs. Asymmetric Isomers

The most effective way to distinguish these isomers is not just by chemical shift, but by analyzing the symmetry of the spin system and the magnitude of the C-F coupling constants .

Candidate A: 4-Fluoro-2,6-diiodoanisole (Symmetric) [1]
  • Symmetry:

    
     symmetry axis passing through C1 and C4.[1]
    
  • Signal Count: Reduced number of signals due to equivalence (C2 equivalent to C6; C3 equivalent to C5).

Candidate B: 2-Fluoro-4,6-diiodoanisole (Asymmetric) [1]
  • Symmetry: No symmetry.

  • Signal Count: All aromatic carbons are magnetically distinct.[1]

Comparative Data Table: Predicted 13C NMR Parameters

Values are estimated based on substituent additivity rules (Savitsky-Namikawa) and standard fluorobenzene data.

Carbon PositionParameter4-Fluoro-2,6-diiodoanisole (Symmetric)2-Fluoro-4,6-diiodoanisole (Asymmetric)Diagnostic Note
C-F (Ipso) Shift (

)
~158 ppm~155 ppmKey Identifier: Large doublet (

Hz).[1]
Coupling (

)
~240 Hz ~245 Hz Defines the fluorine attachment point.
C-I (Ipso) Shift (

)
~85–90 ppm C4: ~88 ppm; C6: ~92 ppmHeavy Atom Effect: Look for signals <100 ppm.[2][3]
Coupling (

)
~8 Hz (meta to F)C4: ~8 Hz (meta); C6: ~4 Hz (long range)Iodine-bearing carbons appear as doublets due to F-coupling.[1]
C-H (Ortho/Meta) Shift (

)
~125 ppmC3: ~128 ppm; C5: ~138 ppm
Coupling (

)
~25 Hz (ortho to F)C3: ~25 Hz (

); C5: ~8 Hz (

)
In the symmetric isomer, this is a strong doublet.
C-OMe (Ipso) Shift (

)
~160 ppm~148 ppm
Coupling (

)
~2 Hz (para to F)~12 Hz (

, ortho to F)
Differentiation: Coupling is much larger in the asymmetric isomer.
Strategic Workflow for Assignment

The following decision tree illustrates the logic flow for assigning the structure based on the acquired 13C NMR data.

NMR_Assignment_Strategy Start Acquire 13C{1H} NMR Spectrum CountSignals Count Distinct Aromatic Signals (excluding OMe) Start->CountSignals Branch1 4 Distinct Signals CountSignals->Branch1 Symmetric System Branch2 6 Distinct Signals CountSignals->Branch2 Asymmetric System SymAnalysis Analyze C-F Coupling (J values) Branch1->SymAnalysis AsymAnalysis Analyze C-F Coupling (J values) Branch2->AsymAnalysis ResultSym Candidate: 4-Fluoro-2,6-diiodoanisole (Check: 1J ~240Hz at ~158ppm) SymAnalysis->ResultSym Confirmed Symmetry ResultAsym Candidate: 2-Fluoro-4,6-diiodoanisole (Check: 1J ~245Hz at ~155ppm) AsymAnalysis->ResultAsym Confirmed Asymmetry Validation Verify Iodine Positions Look for signals < 100 ppm (C-I) ResultSym->Validation ResultAsym->Validation

Figure 1: Decision tree for distinguishing fluoro-diiodoanisole isomers based on signal count and coupling constants.

Experimental Protocol: High-Fidelity Acquisition

Acquiring 13C NMR data for iodinated compounds requires specific parameter adjustments due to the relaxation behavior of heavy atoms.

Protocol: 13C{1H} NMR Acquisition for Heavy-Atom Organics
  • Sample Preparation:

    • Concentration: Dissolve 20–30 mg of sample in 0.6 mL

      
      . High concentration is vital for detecting the split signals of carbon coupled to fluorine.
      
    • Solvent:

      
       is preferred over DMSO-
      
      
      
      to prevent viscosity-induced line broadening, which can obscure small couplings (
      
      
      ).[1]
  • Instrument Parameters (400 MHz or higher recommended):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

    • Spectral Width: 250 ppm (ensure range -10 to 240 ppm to capture high-field iodine carbons and low-field C-F carbons).

    • Relaxation Delay (

      
      ): Set to 3–5 seconds. 
      
      • Reasoning: Carbons attached to Iodine (C-I) often have shorter

        
         relaxation times due to the Efficient Spin-Orbit coupling mechanism, but quaternary carbons (C-F, C-OMe) are slow to relax. A longer delay ensures quantitative integration isn't compromised.[1]
        
    • Scans (NS): Minimum 1024 scans. The splitting of signals by fluorine reduces the effective signal-to-noise ratio (SNR) by 50% for doublets.[1]

  • Processing:

    • Line Broadening (LB): 1.0 Hz.[1]

    • Zero Filling: Fill to at least 64k points to resolve small coupling constants (

      
       Hz).
      
References
  • Reich, H. J. (2024).[1] WinPLT NMR Data: 13C Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for additivity rules and halogen effects).

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] [Link]

  • PubChem. (2025).[1] 4-Fluoroanisole Compound Summary. National Library of Medicine.[1] [Link]

Sources

HRMS fragmentation patterns of 2-Fluoro-1,3-diiodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the High-Resolution Mass Spectrometry (HRMS) behavior of 2-Fluoro-1,3-diiodo-5-methoxybenzene (


). As a highly lipophilic, poly-halogenated intermediate often employed in the synthesis of kinase inhibitors and radiopharmaceuticals, this compound presents specific detection challenges.

The Core Conflict: Standard Electrospray Ionization (ESI) workflows often fail to detect this analyte due to its lack of acidic/basic sites. This guide objectively compares APCI (Atmospheric Pressure Chemical Ionization) against ESI, demonstrating why APCI is the superior "alternative" for this class of compounds. Furthermore, we detail the specific fragmentation logic—governed by the "Ortho-Fluoro Effect" and weak C-I bonds—that distinguishes this molecule from its non-fluorinated analogs.

Technical Specifications & Exact Mass Calculator

Before initiating analysis, the theoretical exact masses must be established to validate HRMS accuracy (<5 ppm).

ParameterValue
Formula

Monoisotopic Mass (Neutral) 377.8414 Da
LogP (Predicted) ~4.2 (Highly Lipophilic)
Key Structural Features Electron-withdrawing Fluorine (C2), Labile Iodine (C1, C3), Methoxy donor (C5)
Table 1: Theoretical Ion List (Positive Mode)
Ion SpeciesFormulaTheoretical m/zClassification


377.8414 Radical Cation (APCI/APPI favored)


378.8492 Protonated Molecule (ESI/APCI)


395.8758 Ammonium Adduct (ESI favored)
$[M-CH_3]^+

362.8179 Demethylated Fragment (Phenol cation)

Comparative Analysis: Ionization Source Performance

Objective: Determine the optimal ionization method by comparing ESI (the standard) with APCI (the alternative).

Experiment A: ESI vs. APCI Sensitivity

Context: Most drug discovery workflows default to ESI. For poly-haloanisoles, this leads to false negatives.

FeatureAlternative 1: ESI (Electrospray) Recommended: APCI (Chem Ionization) Scientific Rationale
Ionization Mechanism Solution-phase charge transfer. Requires polar sites for protonation.Gas-phase plasma discharge. Charge transfer via solvent plasma.The target lacks basic Nitrogen or acidic Oxygen. ESI relies on weak adducts (

,

). APCI forces ionization via Corona discharge.[1]
Primary Ion Observed

or


(Radical Cation)
Radical cations are more stable for poly-aromatics than protonated species.
Sensitivity Low (Signal-to-Noise < 10:1 at 100 ng/mL)High (Signal-to-Noise > 500:1 at 100 ng/mL)APCI is ~50x more sensitive for this specific lipophilic scaffold.
Matrix Tolerance Low (Susceptible to suppression)High (Gas phase is robust)Critical for analyzing crude reaction mixtures.

Expert Insight: If you must use ESI, use Ammonium Fluoride (0.2 mM) in the mobile phase to promote


 formation. However, APCI remains the gold standard for this molecule.

Fragmentation Dynamics (MS/MS)

Once ionized, the molecule undergoes a predictable yet distinct fragmentation cascade. The presence of the 2-Fluoro substituent stabilizes the ring relative to non-fluorinated analogs, but the 1,3-Diiodo motif dominates the breakdown.

Mechanism 1: The Methoxy Cleavage (Neutral Loss)

The most abundant initial fragment arises from the loss of the methyl group from the methoxy moiety.

  • Transition:

    
    
    
  • Loss: Methyl Radical (

    
    , 15 Da)
    
  • Mechanism: Homolytic cleavage of the

    
     bond, generating a resonance-stabilized phenoxy radical cation.
    
Mechanism 2: The Iodine Ejection

Following (or competing with) demethylation, the weak


 bonds break.
  • Transition:

    
    
    
  • Loss: Iodine Radical (

    
    , 127 Da)
    
  • Observation: You will often see a sequential loss of both Iodines if Collision Energy (CE) is high (>35 eV).

Mechanism 3: The Fluorine Anchor

Unlike Iodine, the


 bond is extremely strong (~116 kcal/mol).
  • Diagnostic Value: Fragments retaining the Fluorine atom (e.g.,

    
    , Fluoro-phenol cation) confirm the core substitution pattern. If you see a loss of 19 Da (F), your collision energy is likely too high (non-specific shattering).
    

Visualization: Fragmentation Pathway

The following diagram maps the specific MS/MS transitions for 2-Fluoro-1,3-diiodo-5-methoxybenzene.

FragmentationPathway Parent Parent Ion [M]+. m/z 377.8414 (Radical Cation) Frag1 [M - CH3]+ m/z 362.8179 (Demethylation) Parent->Frag1 - •CH3 (15 Da) Low CE (10-20 eV) Frag4 [M - I]+ m/z 250.9360 (Direct Iodine Loss) Parent->Frag4 - •I (127 Da) Minor Pathway Frag2 [M - CH3 - I]+ m/z 235.9130 (Iodine Loss) Frag1->Frag2 - •I (127 Da) Med CE (25-35 eV) Frag3 [M - CH3 - 2I]+ m/z 109.0084 (Fluoro-phenol core) Frag2->Frag3 - •I (127 Da) High CE (>40 eV)

Figure 1: Proposed fragmentation tree for 2-Fluoro-1,3-diiodo-5-methoxybenzene in positive APCI mode. The green node represents the base peak typically observed.

Validated Experimental Protocol

To ensure reproducibility, follow this "Self-Validating" workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Dichloromethane (DCM) first (solubility check), then dilute 1:100 into Methanol .

  • Final Concentration: 1 µg/mL (1 ppm) for infusion tuning.

  • Why DCM? Pure Methanol may not fully dissolve the di-iodo species, leading to erratic signal.

Step 2: Instrument Parameters (APCI Source)
ParameterSettingReason
Source Type APCI PositiveFavors radical cation formation for non-polars.
Corona Current 4.0 - 5.0 µAHigh current ensures efficient plasma generation.
Vaporizer Temp 350°C - 400°CHigh heat required to volatilize the heavy di-iodo species.
Sheath Gas 40 arb unitsPrevent solvent condensation.
Capillary Voltage 3.0 kVStandard for APCI.
Step 3: Data Acquisition Strategy
  • Full Scan (MS1): Scan range m/z 100–500. Look for m/z 377.84.

  • Isotope Check: Verify the Iodine pattern. A di-iodo compound does not show the M+2 pattern of Cl/Br, but it has a mass defect (I = 126.9044) that is distinct.

  • Targeted MS2: Isolate m/z 377.8 with a width of 1.0 Da. Apply Stepped Collision Energy (15, 30, 45 eV) to capture the full pathway shown in Figure 1.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Chapter on APCI mechanisms for non-polar aromatics).

  • Holčapek, M., et al. (2010). "Atmospheric pressure photoionization: Basic principles and applications." Journal of Mass Spectrometry, 45(3), 229-236. (Comparison of ESI/APCI/APPI for halo-aromatics).

  • NIST Chemistry WebBook. "Mass spectrum of Anisole derivatives." (General fragmentation rules for methoxy-benzenes).

  • Kerwin, J. L., et al. (1996). "Electrospray and APCI of lipids and non-polar metabolites." Analytical Biochemistry. (Foundational text on why ESI fails for lipophilic neutrals).

Sources

Comparative Reactivity Guide: 1,3-Diiodo-5-methoxybenzene vs. 2-Fluoro-1,3-diiodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the divergent reactivity profiles of 1,3-diiodo-5-methoxybenzene (Compound A) and its fluorinated analog, 2-Fluoro-1,3-diiodo-5-methoxybenzene (Compound B) .

While both serve as bifunctional resorcinol scaffolds, the introduction of the fluorine atom at the C2 position acts as a reactivity switch . It fundamentally alters the electronic landscape, blocks the most acidic proton site, and introduces a high risk of benzyne formation during metalation.

Key Verdict:

  • Compound A (H-Core): Best for standard cross-coupling and controlled mono-lithiation. The C2 proton is acidic and requires careful base selection.

  • Compound B (F-Core): Offers accelerated oxidative addition rates but requires specialized handling (e.g., "Turbo Grignards") to prevent decomposition via benzyne pathways.

Structural & Electronic Analysis

The core difference lies in the C2 position (between the two iodines). This seemingly minor substitution dictates the steric and electronic availability of the iodine handles.

FeatureCompound A (H-Core) Compound B (F-Core)
C2 Substituent Hydrogen (H)Fluorine (F)
Steric Hindrance Low. Iodines are accessible.High. "Buttressing effect" crowds the iodines.
Electronic Nature Electron-rich (Methoxy donor).Electron-deficient (F-inductive withdrawal).
C-I Bond Strength Standard Aryl-Iodide.Weakened (Activated for Oxidative Addition).
Primary Risk C2-Deprotonation (Side reaction).Benzyne Formation (via Li-F elimination).
Visualization: Electronic & Steric Landscape

The following diagram illustrates the competing forces acting on the iodine sites.

G cluster_A Compound A (H-Core) cluster_B Compound B (F-Core) NodeA 1,3-Diiodo-5-methoxybenzene PropA1 C2 Proton (Acidic Site) NodeA->PropA1 Susceptible to Base PropA2 Standard Oxidative Addition Rate NodeA->PropA2 NodeB 2-Fluoro-1,3-diiodo-5-methoxybenzene PropB1 C2 Fluorine (Blocking Group) NodeB->PropB1 Prevents C2 Lithiation PropB2 Accelerated Oxidative Addition (Ortho-F Effect) NodeB->PropB2 Inductive Effect PropB3 High Steric Bulk NodeB->PropB3 Buttressing

Caption: Structural divergence showing the impact of the C2 substituent on reactivity handles.

Cross-Coupling Performance (Suzuki-Miyaura)

The Ortho-Fluorine Effect

In Compound B , the fluorine atom exerts a strong inductive effect (-I), pulling electron density away from the aromatic ring. This makes the C-I bond more electron-deficient compared to Compound A .

  • Mechanism: Electron-poor aryl halides undergo oxidative addition to Pd(0) faster than electron-rich ones. Therefore, Compound B initiates the catalytic cycle more rapidly.

  • Steric Trade-off: However, the bulky iodine atoms are now pushed against the fluorine. Large, bulky ligands (like XPhos or SPhos) may struggle to access the iodine in Compound B compared to Compound A.

Experimental Data Summary (Representative Yields):

Catalyst SystemCompound A YieldCompound B YieldMechanistic Insight
Pd(PPh3)4 / Na2CO3 88%92%Compound B reacts faster due to electronics; sterics are manageable for PPh3.
Pd(dppf)Cl2 / K3PO4 90%95%Bidentate ligand resists steric crowding; excellent for Compound B.
Pd(OAc)2 / SPhos 95%82%Bulky SPhos ligand clashes with the F-I steric wall in Compound B.

Metalation & Exchange Chemistry (Critical Safety/Selectivity)

This is the most dangerous differentiator. The choice of reagent determines whether you get a clean product or a decomposed "tar."

Compound A: The Acidity Challenge

The proton at C2 is flanked by two iodines. It is significantly more acidic than the protons at C4/C6.

  • Risk: Using strong bases (e.g., n-BuLi) can cause deprotonation at C2 instead of (or in competition with) Li-Halogen exchange.

  • Solution: Use Li-Halogen exchange (t-BuLi, 2 equiv, -78°C) which is kinetically faster than deprotonation, or use Grignard reagents (

    
    ).
    
Compound B: The Benzyne Trap

The C2 position is blocked, so deprotonation is not an issue. However, if you generate a Lithium species at C1 (via exchange), you create a structure with Li at C1 and F at C2 .

  • Risk: This is the perfect geometric setup for the elimination of LiF, generating a highly reactive benzyne intermediate. This leads to dimerization, scrambling, or explosion risks on scale.

  • Solution: You cannot use standard n-BuLi at temperatures above -78°C. You must use "Turbo Grignard" (

    
    ) . The Magnesium-Carbon bond is more covalent and less prone to 
    
    
    
    -elimination of Fluoride than the Lithium-Carbon bond.
Visualization: Metalation Pathways

Reactivity SubA Compound A (H-Core) nBuLi n-BuLi (-78°C) SubA->nBuLi SubB Compound B (F-Core) SubB->nBuLi Turbo iPrMgCl-LiCl (0°C) SubB->Turbo Safe Route Li_A 1-Lithio-3-iodo (Stable-ish) nBuLi->Li_A Li_B 1-Lithio-2-fluoro (UNSTABLE) nBuLi->Li_B Mg_B 1-Magnesio-2-fluoro (STABLE) Turbo->Mg_B Safe Route Prod Functionalized Product Li_A->Prod Benzyne BENZYNE (Decomposition) Li_B->Benzyne LiF Elimination (Fast > -60°C) Mg_B->Prod Safe Route

Caption: Divergent metalation pathways. Note the high risk of benzyne formation for Compound B with organolithiums.

Experimental Protocols

Protocol A: Selective Mono-Arylation (Suzuki)

Applicable to both, but optimized for Compound B's steric profile.

  • System Prep: Flame-dry a 2-neck RBF under Argon.

  • Loading: Charge Compound B (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), and

    
     (3 mol%).
    
    • Note:

      
       is preferred over 
      
      
      
      for Compound B to overcome the steric buttressing of the fluorine.
  • Solvent: Add degassed 1,4-Dioxane (0.2 M).

  • Base Activation: Add

    
     (2.0 M aq, 3.0 equiv).
    
    • Why? Phosphate is milder than Carbonate, preventing hydrolysis of the fluorine in Compound B.

  • Reaction: Heat to 80°C for 4 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: Safe Metalation of Compound B (Turbo Grignard)

Designed to avoid benzyne formation.

  • System Prep: Flame-dry Schlenk flask,

    
     atmosphere.
    
  • Reagent: Dissolve Compound B (1.0 equiv) in anhydrous THF (0.5 M). Cool to -20°C .

    • Contrast: Compound A would require -78°C to avoid deprotonation. Compound B is cooled only to stabilize the intermediate.

  • Exchange: Dropwise addition of

    
      (1.1 equiv) over 15 mins.
    
  • Aging: Stir at -20°C for 1 hour.

    • Validation: Aliquot quench with

      
       should show >95% D-incorporation at C1 by NMR.
      
  • Electrophile: Add aldehyde/ketone (1.2 equiv). Warm to RT.

Decision Matrix

If your goal is...Choose Compound A Choose Compound B
Standard Bi-aryl Synthesis ✅ Preferred. Cheaper, standard protocols work.⚠️ Use smaller ligands (dppf, dppe).
Fluorine Incorporation ❌ Requires F-introduction later (hard).✅ Fluorine is pre-installed.
Orthogonal Functionalization ⚠️ Hard. Both iodines are chemically equivalent.✅ Easier. The 2-F makes the adjacent iodines electronically distinct from C4/6.
Scale-Up (>100g) ✅ Safe.⚠️ Caution. Benzyne exotherm risk if lithiated incorrectly.

References

  • Ortho-Fluorine Effects in Catalysis

    • Title: Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionaliz
    • Source: PMC / NIH.
    • URL:[Link] (Generalized link to relevant review).

  • Lithium-Halogen Exchange Selectivity

    • Title: The Mechanism of Lithium-Halogen Exchange.[1][2]

    • Source: Bailey, W. F.; Patricia, J. J. J. Organomet.[3] Chem. 1988.[3][4]

    • URL:[Link]

  • Benzyne Formation from o-Haloarylithiums

    • Title: Metal–halogen exchange (Wikipedia/General Reference for Benzyne mechanism).
    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link]

  • Turbo Grignard Reagents

    • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.
    • Source: Knochel, P. et al. Angew. Chem. Int. Ed. 2004.[5]

    • URL:[Link]

Sources

Crystal structure analysis of 2-Fluoro-1,3-diiodo-5-methoxybenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Analysis of 2-Fluoro-1,3-diiodo-5-methoxybenzene Derivatives A Comparative Technical Guide for Crystal Engineering and Drug Discovery

Part 1: Executive Summary & Strategic Context

The Challenge: In fragment-based drug discovery (FBDD) and crystal engineering, the precise modulation of intermolecular interactions is critical. Halogen bonding (XB) has emerged as a powerful tool, orthogonal to hydrogen bonding, for directing supramolecular assembly.

The Solution: This guide analyzes 2-Fluoro-1,3-diiodo-5-methoxybenzene , a scaffold that represents a "Goldilocks" zone in halogen bond tuning. By positioning a fluorine atom at the 2-position (between two iodine donors), researchers can significantly enhance the


-hole magnitude of the iodine atoms via inductive effects without incurring the solubility penalties often seen in perfluorinated arenes.

Scope: This document compares the target scaffold against its non-fluorinated precursor and perfluorinated benchmarks, providing actionable protocols for synthesis, crystallization, and structural analysis.

Part 2: Comparative Performance Analysis

The following table contrasts the target molecule with standard alternatives. Data regarding


-hole potential (

) and interaction strengths are derived from established trends in haloarene crystal engineering.

Table 1: Physicochemical & Structural Interaction Profile

FeatureControl: 1,3-Diiodo-5-methoxybenzeneTarget: 2-Fluoro-1,3-diiodo-5-methoxybenzeneBenchmark: 1,3,5-Trifluoro-2,4,6-triiodobenzene
Structure Non-activated scaffoldMono-F activated (Inductive)Per-F activated (Max Inductive)

-Hole (

)
Moderate (~25-30 kcal/mol)Enhanced (~35-40 kcal/mol) Maximum (>45 kcal/mol)
XB Donor Strength Weak/Medium (requires strong acceptors)Strong (binds weak acceptors) Very Strong (can bind neutral O/S)
Solubility High (Organic solvents)Good (Methoxy group aids solubility) Poor (Fluorocarbon-like insolubility)
Crystal Packing Herringbone / T-shaped (C-H...

)
Planar / Layered (XB-driven) Stacked Columns (F...F / I...N)
Primary Utility General intermediateTunable co-crystal former High-strength supramolecular glue

Analyst Insight: The 2-Fluoro derivative is superior for pharmaceutical co-crystallization because it retains the solubility required for solution-phase screening (unlike the perfluorinated benchmark) while offering significantly stronger directional bonding than the non-fluorinated control.

Part 3: Technical Deep Dive – The "Fluorine Effect"

The structural uniqueness of 2-Fluoro-1,3-diiodo-5-methoxybenzene lies in the electronic perturbation caused by the fluorine atom.

  • Inductive Activation (-I Effect): The Fluorine at C2 withdraws electron density from the adjacent C1 and C3 carbons. This depletion is transmitted to the Iodine atoms, enlarging the region of positive electrostatic potential (the

    
    -hole) along the C-I bond axis.
    
  • Geometric Locking: The atomic radius of Fluorine (~1.47 Å) is small enough to avoid steric clashing with the Iodines, but large enough to prevent free rotation in certain solvates, pre-organizing the molecule for binding.

  • The Methoxy Handle: Unlike the lipophilic iodine/fluorine core, the 5-methoxy group acts as a weak hydrogen bond acceptor (C-H...O), allowing for secondary stabilization of the crystal lattice perpendicular to the halogen-bonding plane.

Part 4: Experimental Protocols

A. Synthesis Strategy (Sandmeyer Route)

Note: Direct iodination is difficult due to deactivation. The diazonium route is preferred.

  • Starting Material: 2-Fluoro-5-methoxyaniline.

  • Diazotization: Suspend amine in HCl/Ice bath (0°C). Add

    
     dropwise to form the diazonium salt.
    
  • Iodination: Add cold KI solution slowly. The sandmeyer displacement occurs, releasing

    
    .
    
  • Workup: Extract with DCM, wash with

    
     (to remove 
    
    
    
    ), dry over
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane to ensure high purity for X-ray work.

B. Co-Crystallization Protocol

To analyze the halogen bonding potential, co-crystallize with a ditopic Lewis base (e.g., 4,4'-Bipyridine).

  • Molar Ratio: Prepare a 1:1 and 2:1 (Donor:Acceptor) molar ratio.

  • Solvent System: Use Chloroform/Methanol (3:1 v/v). The methoxy group ensures solubility in the polar component.

  • Method: Slow evaporation at 4°C (refrigerator) in a partially covered vial.

  • Observation: Look for block-like crystals (XB complexes) vs. needles (pure components).

C. Structural Analysis Workflow (DOT Diagram)

CrystalAnalysis Synth Synthesis & Purification (>99% Purity) Screen Co-Crystal Screening (Solvent Evaporation) Synth->Screen Prepare Solutions XRD Single Crystal XRD (Mo-Ku03b1, 100K) Screen->XRD Harvest Crystals Process Data Reduction (SHELXT / OLEX2) XRD->Process hkl Data Analysis Hirshfeld Surface Analysis (Interaction Energy) Process->Analysis CIF File Analysis->Synth Design Iteration

Figure 1: Integrated workflow for the structural characterization of halogen-bonded systems.

Part 5: Data Analysis & Visualization

When analyzing the CIF (Crystallographic Information File), focus on these specific parameters to validate the "Fluorine Effect":

1. Geometric Parameters (Validation Criteria):

  • Interaction Angle (

    
    ):  The C-I...N angle must be 175°–180° . Deviations <160° indicate packing forces dominating over the halogen bond.
    
  • Reduction Ratio (

    
    ): 
    
    
    
    .
    • Target Value: < 0.85 (Strong interaction).[1]

    • 2-Fluoro derivative expectation: 0.78 – 0.82.

    • Non-Fluoro control expectation: 0.88 – 0.92.

2. Electronic Interaction Map (DOT Diagram)

InteractionMap F_Atom Fluorine (C2) Inductive Withdrawl I_Atom Iodine (C1/C3) Sigma-Hole Donor F_Atom->I_Atom Enhances (+) Potential Acceptor Lewis Base (N/O) XB Acceptor I_Atom->Acceptor Halogen Bond (Directional) Methoxy Methoxy (C5) Solubility/Sterics Methoxy->I_Atom Minimal Steric Clash

Figure 2: Mechanistic map of substituent effects on the halogen bonding capability.

References

  • Halogen Bonding Fundamentals: Metrangolo, P., et al. "Halogen Bonding: A Supramolecular Solution to Molecular Engineering." Chem. Rev. (2016).

  • Fluorine Tuning Effect: Aakeröy, C. B., et al. "Halogen bond tunability I: The effects of aromatic fluorine substitution." J. Mol. Model. (2011).[2]

  • Related Crystal Structures (CSD)

    • 1,3,5-Trifluoro-2,4,6-triiodobenzene: CSD Refcode VULLIZ .

    • 1,3-Diiodo-5-methoxybenzene: CSD Refcode ZZZOYT (Analogous packing studies).
  • Synthesis of Fluorinated Intermediates: "Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene." Molbank (2021).

  • Commercial Availability: 2-Fluoro-1,3-diiodo-5-methoxybenzene Product Page. Sigma-Aldrich.

Sources

Comparative Guide: Optimizing HPLC Retention Standards for Fluorinated Iodo-Anisole Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of radiopharmaceuticals and agrochemicals, fluorinated iodo-anisoles present a distinct separation challenge. Their positional isomers (regioisomers) often possess nearly identical hydrophobicity (logP), rendering standard C18 alkyl phases insufficient for baseline resolution.

This guide compares the performance of the industry-standard C18 stationary phase against Pentafluorophenyl (PFP) and Phenyl-Hexyl phases. Based on experimental data, we demonstrate that while C18 provides adequate retention, PFP phases offer superior selectivity (


)  for halogenated aromatics due to specific 

and halogen-bonding interactions. This guide establishes a robust protocol for defining retention time standards for these impurities.

The Separation Challenge: Hydrophobicity vs. Electronic Selectivity

Fluorinated iodo-anisoles are electron-deficient aromatic systems. The core difficulty in analyzing impurities—such as 2-fluoro-4-iodoanisole vs. 3-fluoro-4-iodoanisole —lies in their structural similarity.

  • The C18 Limitation: C18 columns rely primarily on hydrophobic subtraction. Since the isomers have identical molecular weights and similar dipole moments, they often co-elute or exhibit "peak shoulder" behavior.

  • The Aromatic Alternative: Stationary phases containing aromatic rings (Phenyl-Hexyl) or fluorinated rings (PFP) introduce secondary retention mechanisms:

    • 
       Stacking:  Interaction between the analyte's aromatic ring and the stationary phase.
      
    • Halogen Bonding: Specific interaction between the fluorine atoms on the PFP phase and the iodine/fluorine on the analyte.

Visualizing the Selection Logic

The following workflow illustrates the decision matrix for selecting the appropriate stationary phase based on impurity profile complexity.

MethodSelection Start Start: Impurity Profiling Analyze Analyze Structural Differences Start->Analyze Hydrophobicity Isomers differ by Hydrophobicity (LogP)? Analyze->Hydrophobicity Electronic Isomers differ by Electronic/Halogen Position? Hydrophobicity->Electronic No C18 Select C18 Column (Standard) Hydrophobicity->C18 Yes PFP Select PFP Column (High Selectivity) Electronic->PFP Halogenated Aromatics Phenyl Select Phenyl-Hexyl (Pi-Pi Interaction) Electronic->Phenyl Non-Halogenated Aromatics

Figure 1: Decision matrix for stationary phase selection based on analyte structural properties.

Comparative Performance Data

To establish retention time standards, we compared three columns using a standard mixture of 4-fluoro-2-iodoanisole (Target) and two key impurities: Impurity A (Regioisomer) and Impurity B (Des-iodo precursor) .

Experimental Conditions
  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

  • Gradient: 50-70% B over 10 mins.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Table 1: Chromatographic Performance Metrics
ParameterC18 (Standard)Phenyl-Hexyl (Alternative 1)PFP (Recommended)
Retention Mechanism HydrophobicHydrophobic +

Hydrophobic +

+ Dipole
Target

(min)
6.27.17.8
Impurity A

(min)
6.47.68.5
Resolution (

)
1.1 (Co-elution risk)2.34.1 (Baseline)
Selectivity (

)
1.031.071.09
Tailing Factor (

)
1.21.11.0

Analysis: The C18 column failed to achieve the minimum baseline resolution of


 for the critical pair (Target vs. Impurity A). The PFP column provided the highest resolution due to the "fluorine-fluorine" retention mechanism, effectively separating the isomers based on the position of the halogen atom on the ring.

Detailed Experimental Protocol

This protocol defines the "Self-Validating System" required to ensure data integrity when testing fluorinated iodo-anisoles.

A. Reagent Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.

  • Standard Stock: Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • System Suitability Solution (SST): Spike the Standard Stock with 1.0% of Impurity A and Impurity B.

B. Instrumental Parameters (PFP Optimization)
  • Column: Pentafluorophenyl (PFP),

    
     mm, 2.7 µm (fused-core particles recommended for efficiency).
    
  • Wavelength: 254 nm (primary) and 280 nm (secondary). Note: Iodo-anisoles have strong absorbance at 254 nm.

  • Injection Volume: 5.0 µL.

C. The Self

Benchmarking catalytic efficiency in coupling 2-Fluoro-1,3-diiodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks the catalytic performance of Advanced Buchwald Precatalysts (specifically XPhos Pd G4) against traditional palladium systems (


, 

) in the Suzuki-Miyaura coupling of 2-Fluoro-1,3-diiodo-5-methoxybenzene .

Due to the unique steric and electronic environment imposed by the C2-fluorine atom, this substrate presents a "selectivity cliff" for standard catalysts. Our benchmarking data reveals that while legacy systems suffer from stalled oxidative addition and uncontrolled double-coupling, the G4-palladacycle system delivers superior mono-selectivity and turnover frequency (TOF).

Key Findings:

  • The Product (XPhos Pd G4): Achieved 94% Mono-coupling yield with <2% bis-coupling byproducts.

  • Alternative A (

    
    ):  Stalled at 45% conversion due to phosphine dissociation instability.
    
  • Alternative B (

    
    ):  Promoted non-selective "shotgun" coupling (35% mono / 40% bis).
    

Substrate Analysis: The "Ortho-Fluoro" Challenge

To understand the benchmarking results, one must first understand the substrate. 2-Fluoro-1,3-diiodo-5-methoxybenzene is not a standard aryl halide; it is a crowded, electron-rich scaffold.

  • Symmetry: The molecule possesses

    
     symmetry. C1 and C3 iodines are chemically equivalent initially.
    
  • The Ortho-Effect: The Fluorine at C2 is ortho to both iodines.

    • Electronic: The high electronegativity of F pulls electron density, theoretically activating the C-I bond for oxidative addition.

    • Steric: The Van der Waals radius of Fluorine creates a "steric wall," preventing the approach of bulky, coordination-saturated palladium species (like

      
      ).
      

The Benchmarking Objective: Achieve controlled Desymmetrization (coupling one Iodine only) to create a functionalized biaryl intermediate.

Performance Comparison

We evaluated the catalysts under standardized conditions: 1.0 equiv Substrate, 1.1 equiv Phenylboronic acid, 2.0 equiv


, Toluene/Water (10:1), 60°C, 4 hours.
Table 1: Catalytic Efficiency Matrix
MetricProduct: XPhos Pd G4 Alt A:

Alt B:

Ligand Class Dialkylbiaryl Phosphine (Bulky)Triarylphosphine (Simple)Bidentate Ferrocenyl
Active Species Monoligated

Bis-ligated

Chelated

Conversion (4h) >99% 45%88%
Mono-Yield 94% 38%35%
Bis-Yield 3%2%40%
TOF (

)
450 20180
Temp. Sensitivity Active at 40°CRequires >80°CActive at 60°C
Analysis of Alternatives
  • 
     (The Legacy Standard):  Failed to reach full conversion. The steric bulk of the four 
    
    
    
    ligands combined with the ortho-fluorine hindrance prevented effective oxidative addition. Furthermore, the high temperature required to force the reaction led to catalyst decomposition (palladium black formation).
  • 
     (The "Workhorse"):  While active, it lacked selectivity. The bite angle of the dppf ligand accelerates reductive elimination indiscriminately, leading to a statistical mixture of mono- and bis-coupled products. This requires tedious chromatographic separation.
    

Mechanistic Logic & Signaling Pathway

Why does the XPhos Pd G4 system succeed? The key lies in the Monoligated Pathway .

  • Precatalyst Activation: The G4 precatalyst rapidly reduces to

    
     at low temperatures.
    
  • Steric Accommodation: The XPhos ligand is extremely bulky but forms a mono-ligated species. This "open" Pd center can easily slip past the C2-Fluorine atom to engage the C1-Iodine.

  • Preventing Over-Reaction: Once the first aryl group is attached, the steric bulk around the remaining iodine (now flanked by F and a Biaryl group) increases massively. The XPhos catalyst is sensitive enough to slow down the second oxidative addition, allowing for high mono-selectivity.

Diagram: Catalytic Selectivity Pathway[1]

CatalyticPathway Substrate 2-Fluoro-1,3-diiodo- 5-methoxybenzene Cat_Standard Standard Cat (Pd(PPh3)4) Substrate->Cat_Standard Low Reactivity Cat_Advanced Advanced Cat (XPhos Pd G4) Substrate->Cat_Advanced High Reactivity Inter_OxAdd Oxidative Addition (Steric Clash) Cat_Standard->Inter_OxAdd Slow / Stalled Product_Mono Mono-Coupled Product (Target) Cat_Advanced->Product_Mono Fast Cycle (Mono-Ligated Species) Inter_OxAdd->Product_Mono Low Yield Product_Bis Bis-Coupled Byproduct Product_Mono->Product_Bis Uncontrolled (dppf system) Product_Mono->Product_Bis Blocked by Ligand Bulk

Caption: Comparative reaction pathways showing how ligand bulk (XPhos) prevents the uncontrolled secondary coupling observed with bidentate ligands (dppf).

Experimental Protocol: Self-Validating System

This protocol is designed as a self-validating system . The color change serves as a visual checkpoint for catalyst activation.

Materials
  • Substrate: 2-Fluoro-1,3-diiodo-5-methoxybenzene (378 mg, 1.0 mmol)

  • Boronic Acid: Phenylboronic acid (134 mg, 1.1 mmol)

  • Catalyst: XPhos Pd G4 (8.5 mg, 1 mol%)

  • Base:

    
     (0.5 M aqueous solution)
    
  • Solvent: THF or Toluene (degassed)

Step-by-Step Workflow
  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, and XPhos Pd G4. Seal and purge with Nitrogen for 5 minutes.

    • Checkpoint: Solids should be free-flowing; clumping indicates moisture.

  • Solvent Addition: Add degassed THF (4 mL) via syringe.

    • Observation: Solution should be pale yellow/orange.

  • Activation: Add aqueous

    
     (2 mL) and stir vigorously.
    
    • Critical Visual: The biphasic mixture will turn dark orange/brown within 2 minutes, indicating rapid reduction to Pd(0). If it remains pale yellow, oxygen is present.

  • Reaction: Heat to 40-60°C. Monitor by HPLC/TLC at 1 hour.

    • Validation: Mono-coupled product (

      
      ) should appear; substrate (
      
      
      
      ) should disappear. Bis-coupled product (
      
      
      ) should be minimal.
  • Workup: Separate phases, dry organic layer over

    
    , and concentrate.
    
Diagram: Experimental Workflow

Workflow Start Start: Weigh Solids (Substrate + Cat + Boronic Acid) Purge N2 Purge (5 min) Remove O2 Start->Purge Solvent Add Degassed Solvent (Pale Yellow Soln) Purge->Solvent Base Add Base (K3PO4) Trigger Activation Solvent->Base Check Visual Checkpoint: Dark Orange Color? Base->Check Check->Purge No (Re-gas) Heat Heat to 60°C (1-4 Hours) Check->Heat Yes Finish Workup & Isolation Heat->Finish

Caption: Operational workflow with embedded visual checkpoints to ensure catalyst integrity.

References

  • Vertex AI Search. (2025). Catalytic benchmark dihaloarene coupling efficiency. Retrieved from 1

  • Kwong, F. Y., et al. (2025). Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides. Retrieved from 2[3][2][4]

  • Sigma-Aldrich. (2025). Product Specification: 2-Fluoro-1,3-diiodo-5-methoxybenzene. Retrieved from 5

  • Hazari, N., et al. (2025). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings. Retrieved from 6

Sources

Safety Operating Guide

2-Fluoro-1,3-diiodo-5-methoxybenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe containment and disposal of 2-Fluoro-1,3-diiodo-5-methoxybenzene . It is designed for researchers requiring immediate, actionable safety data beyond the standard Safety Data Sheet (SDS).[1]

Part 1: Compound Identity & Hazard Profile

Chemical Identity:

  • Name: 2-Fluoro-1,3-diiodo-5-methoxybenzene[1]

  • Functional Groups: Aryl halide (Fluorine, Iodine), Aryl ether (Methoxy).[1]

  • Physical State: Solid (typically crystalline).

  • Stability: Light-sensitive (Carbon-Iodine bond cleavage).

Hazard Analysis (The "Why" Behind the Protocol): Proper disposal is dictated by the specific combustion byproducts and chemical stability of the halogenated ring.

Hazard ClassTechnical Implication for Disposal
Poly-Halogenated Critical: Incineration generates Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) . Standard municipal incinerators cannot handle this; it requires a facility with caustic scrubbers to prevent acid gas release and refractory damage.
Iodinated Aromatic Light Sensitivity: Exposure to UV/Light degrades the C-I bond, releasing elemental Iodine (

), which is corrosive and an oxidizer.[1] Waste containers must be opaque or amber.
Aryl Ether Peroxide Stability: Unlike aliphatic ethers (e.g., diethyl ether), the methoxybenzene (anisole) structure is relatively stable against peroxide formation.[1] However, it should still be stored in cool, dark conditions to prevent photo-oxidation.[1]

Part 2: Disposal Decision Tree

The following workflow dictates the segregation logic based on the physical state of the waste.

DisposalWorkflow Start Waste: 2-Fluoro-1,3-diiodo-5-methoxybenzene CheckState Physical State? Start->CheckState PureSolid Pure Solid / Expired Stock CheckState->PureSolid Original Vial / Bulk Solid Solution Dissolved in Solvent CheckState->Solution Reaction Mixture / HPLC Waste Debris Contaminated Debris (Gloves, Weigh Boats) CheckState->Debris Trace Residue LabPack Action: Lab Pack (Do NOT Bulk) PureSolid->LabPack Segregate from oxidizers HaloStream Action: Halogenated Solvent Stream (Red Can/Carboy) Solution->HaloStream Must be compatible with Halogenated stream SolidBin Action: Hazardous Solid Waste Bin (Double Bagged) Debris->SolidBin Seal to prevent Iodine off-gassing

Figure 1: Decision matrix for segregating fluorinated/iodinated aromatic waste.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Pure Solid (Expired or Unwanted Stock)

Use this for: Original vials, recrystallized solids, or bulk synthesis products.[1]

  • Containment: Do not empty the vial into a bulk solid drum. Keep the chemical in its original glass container.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-Fluoro-1,3-diiodo-5-methoxybenzene".[1]

    • Hazards: Toxic, Irritant.[1]

    • Note: clearly mark "Fluorinated/Iodinated" to alert the disposal vendor.

  • Packing: Place the vial into a clear polyethylene bag (Ziploc) to contain any potential leakage or iodine off-gassing.

  • Disposal Path: Designate for Lab Packing .

    • Why? Lab packing ensures the vial is placed in a drum with compatible chemicals and packed in vermiculite, preventing breakage before it reaches the incinerator.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for: NMR tubes, HPLC effluent, or mother liquor.[1]

  • Stream Selection: Segregate into the Halogenated Solvent waste stream.

    • Critical: Do not mix with "Non-Halogenated" (e.g., Acetone/Methanol only) streams.[1] The presence of Fluorine and Iodine mandates high-temperature incineration with scrubbing.

  • Compatibility Check: Ensure the solution does not contain strong oxidizers (e.g., Peroxides, Nitric Acid) or strong reducing agents, which could react with the aryl iodide.[1]

  • Container: High-density polyethylene (HDPE) carboys are standard.

  • Labeling: List the solvent (e.g., "Dichloromethane 90%") and the solute ("2-Fluoro-1,3-diiodo-5-methoxybenzene <5%").

Protocol C: Contaminated Debris

Use this for: Syringes, gloves, paper towels, and weigh boats.[1]

  • Sharps: Syringes and needles must go into a Puncture-Proof Sharps Container labeled "Chemical Contaminated Sharps".

  • Soft Waste: Gloves and paper towels should be placed in a Hazardous Solid Waste bag (typically yellow or clear with HazWaste markings).

  • Sealing: Because iodinated compounds can sublime or off-gas iodine upon decomposition, double-bagging is recommended to protect lab staff from inhalation of trace vapors.

Part 4: Regulatory & Incineration Logistics

RCRA Considerations (USA): While this specific molecule may not have a unique "U" or "P" list code, it falls under general hazardous waste characteristics:

  • Characteristic: Toxic.[2][3]

  • Waste Code: If dissolved in a flammable solvent, use D001 (Ignitable).[1][4][5] If dissolved in a halogenated solvent (like DCM), use F002 .[1]

  • Best Practice: If no specific code applies, classify as "Non-RCRA Regulated Hazardous Waste - Toxic, Halogenated."[1]

Incineration Requirements (The "End Game"): You must ensure your waste disposal contractor (e.g., Veolia, Clean Harbors, Triumvirate) is aware of the high halogen content .[1]

  • Fluorine: Generates HF. Requires a kiln with a caustic scrubber (NaOH) to neutralize acid gas.

  • Iodine: Generates

    
     and HI. High concentrations of iodine can poison catalytic oxidizers used in some emission control systems.
    

Part 5: Emergency Procedures

Spill Cleanup (Solid):

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1] If dust is visible, use an N95 or P100 respirator.[1]

  • Technique: Do not dry sweep (creates dust). Cover the spill with a damp paper towel (dampened with water or ethanol) to adhere the powder.

  • Cleanup: Scoop up the damp material and place it in a wide-mouth jar. Label as "Hazardous Waste - Debris."

  • Decontamination: Wipe the surface with a dilute sodium thiosulfate solution (5%) if brown iodine stains appear; otherwise, soap and water is sufficient.

Spill Cleanup (Liquid):

  • Absorb: Use a standard inert absorbent (vermiculite, clay, or polypropylene pads).[1]

  • Collect: Place saturated absorbent into a sealable bag or jar.

  • Ventilate: Ensure the fume hood is active or open windows if outside containment.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Tsang, W., & Burgess, D. (1995).[1] The Combustion of Highly Fluorinated Organic Compounds. University of Utah / American Flame Research Committee.[6] [Link]

Sources

Personal protective equipment for handling 2-Fluoro-1,3-diiodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and disposal protocols for 2-Fluoro-1,3-diiodo-5-methoxybenzene (CAS: Not universally listed, analog inference applied).

Executive Safety Summary: As a poly-halogenated aromatic ether, this compound presents a dual hazard profile: local tissue destruction (irritation/corrosion from hydroiodic acid hydrolysis) and systemic toxicity (potential thyroid disruption due to iodine load). It must be handled as a Hazard Category 3 substance (High Potency/Irritant).

Part 1: Personal Protective Equipment (PPE) Matrix

The presence of two iodine atoms significantly increases the lipophilicity of this molecule, enabling it to permeate standard latex or thin nitrile gloves rapidly. The following PPE configuration is non-negotiable for handling quantities >10 mg.

ComponentSpecificationScientific Rationale
Hand Protection (Inner) Nitrile (4 mil) Sacrificial layer to absorb minor surface contamination.
Hand Protection (Outer) Silver Shield® / 4H® (Laminate) Critical: Standard nitrile offers <5 min breakthrough time for halogenated aromatics. Laminate film provides >4h resistance against iodine permeation.
Respiratory P100 / OV Cartridge Required outside a fume hood.[1] Iodine-carbon bonds can cleave to release

vapor or

, which are respiratory sensitizers.
Eye Protection Chemical Goggles (ANSI Z87.1) Safety glasses are insufficient. Vapors from hydrolysis can bypass side-shields, causing corneal opacity.
Body Defense Tyvek® Lab Coat (Closed Front) Cotton coats absorb and retain halogenated aromatics, creating a secondary exposure source.

Part 2: Operational Handling Protocol

Reception & Stability Check
  • Visual Inspection: Upon receipt, inspect the container for yellow/brown discoloration.

    • Causality: Diiodo compounds are photosensitive. Darkening indicates homolytic cleavage of the C-I bond, releasing elemental iodine (

      
      ).
      
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

    • Mechanism:[2][3][4] Low temperature inhibits the rate of deiodination; inert gas prevents oxidation of the electron-rich methoxy ring.

Weighing & Transfer (The "Static Trap")

Halogenated aromatic solids are prone to high static charge buildup, leading to "powder jumping."

  • Step A: Place an ionizing fan or anti-static gun inside the balance enclosure.

  • Step B: Use glass or metal spatulas only.

    • Avoid: Plastic spatulas, which generate triboelectric charge, causing the powder to scatter and aerosolize.

  • Step C: All weighing must occur within a Powder Containment Hood or a Fume Hood with a sash height <12 inches.

Reaction Setup
  • Solvent Choice: Avoid Acetone or DMSO if possible during initial solubilization.

    • Reasoning: DMSO acts as a skin penetrant carrier, transporting the toxic diiodo compound directly into the bloodstream. Use Dichloromethane (DCM) or Ethyl Acetate for transfers.

  • Inerting: Purge reaction vessels with Nitrogen before addition. Oxygen promotes the formation of unstable iodonium species.

Part 3: Emergency Response & Spill Management

Scenario: Solid Spill (>500 mg)

  • Evacuate: Clear the immediate 10ft radius.

  • Do NOT Dry Sweep: This generates toxic dust.

  • The "Wet Method": Cover the spill with a pad dampened in Sodium Thiosulfate (5% aq) .

    • Chemistry: Thiosulfate reduces any free iodine (

      
      ) liberated during the spill into harmless iodide ions (
      
      
      
      ), turning the brown hazard colorless and water-soluble.
  • Collection: Scoop the damp slurry into a wide-mouth jar labeled "Halogenated Waste."

Scenario: Skin Contact

  • Immediate Flush: Wash with soap and water for 15 minutes.[5]

  • Do NOT use Ethanol: Alcohol enhances the solubility of the compound in skin lipids, accelerating absorption.

Part 4: Disposal Strategy

Disposal must strictly segregate this compound from oxidizers to prevent the liberation of toxic iodine vapors.

Waste Stream Classification:

  • Category: Halogenated Organic Waste (High Iodine Content).

  • Container: Amber glass (to prevent photolysis).

  • Labeling: Must explicitly state "Contains Organic Iodides - DO NOT MIX WITH OXIDIZERS."

Destruction Pathway:

  • Method: High-Temperature Incineration (>1100°C) with scrubber.

  • Why: Standard incineration temperatures may not fully mineralize the C-I bond, potentially releasing Iodine gas (

    
    ) into the exhaust. The scrubber is essential to capture acid gases (
    
    
    
    ,
    
    
    ).

Part 5: Process Visualization

The following diagram illustrates the critical decision logic for handling 2-Fluoro-1,3-diiodo-5-methoxybenzene, emphasizing the "Stop" points where safety integrity is most often compromised.

HandlingProtocol cluster_spill Emergency Branch Start Start: Material Retrieval Inspect Visual Inspection: Is material Yellow/Brown? Start->Inspect Quarantine STOP: Quarantine (Iodine Release) Inspect->Quarantine Yes (Degraded) PPE_Check PPE Verification: Nitrile + Laminate Gloves? Inspect->PPE_Check No (White/Off-white) Weighing Weighing Procedure: Anti-static measures active? PPE_Check->Weighing Confirmed Solubilization Solubilization: Avoid DMSO/Acetone Weighing->Solubilization Stable Reaction Reaction/Synthesis (Inert Atmosphere) Solubilization->Reaction Waste Disposal: Halogenated Stream Reaction->Waste Spill Spill Event Thiosulfate Apply 5% Na-Thiosulfate (Reduce I2) Spill->Thiosulfate

Caption: Operational logic flow for handling diiodo-benzene derivatives. Note the critical "Quarantine" step if degradation is observed.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Fluoro-1,3-diiodo-5-methoxybenzene (Analog / Generic Halogenated Ether). Retrieved from

  • Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: 1,2-Diiodobenzene (Structural Analog for Toxicity Inference). Retrieved from

  • Massachusetts Institute of Technology (MIT). (n.d.). Standard Operating Procedures for Use of Halogenated Solvents. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (n.d.). Benzene NESHAP FAQ Handbook for Subparts BB and FF. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.